Mitemcinal
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a motilin agonist on rabbit duodenum
See also: this compound Fumarate (active moiety of).
Structure
2D Structure
Properties
Key on ui mechanism of action |
Mitemcinal, an oral motilin agonist, accelerates gastric emptying. |
|---|---|
CAS No. |
154738-42-8 |
Molecular Formula |
C40H69NO12 |
Molecular Weight |
756.0 g/mol |
IUPAC Name |
(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |
InChI |
InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI Key |
BELMMAAWNYFCGF-PZXAHSFZSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
Canonical SMILES |
CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
Other CAS No. |
154738-42-8 |
Synonyms |
de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |
Origin of Product |
United States |
Foundational & Exploratory
Mitemcinal's Mechanism of Action on Motilin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitemcinal (also known as GM-611) is a potent, orally active, non-peptide macrolide agonist of the motilin receptor. Developed as a prokinetic agent, it mimics the physiological effects of the endogenous gastrointestinal (GI) hormone motilin to stimulate GI motility. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the motilin receptor, the subsequent intracellular signaling cascades, and the key experimental methodologies used for its characterization. Quantitative pharmacological data are presented to offer a comparative perspective against the native ligand and other agonists.
Introduction: The Motilin System
Motilin is a 22-amino acid peptide hormone secreted by endocrine M-cells in the mucosa of the upper small intestine, primarily the duodenum and jejunum.[1][2] Its release is cyclical during the fasted state and is a key regulator of the Migrating Motor Complex (MMC) , a distinct pattern of electromechanical activity observed in the GI tract between meals.[3][4] Specifically, peak plasma motilin levels initiate Phase III of the MMC, which consists of a series of strong, propagating contractions that sweep undigested material from the stomach, through the small intestine, and into the large intestine.[3]
The physiological effects of motilin are mediated by the motilin receptor, a Class A G-protein coupled receptor (GPCR). This receptor is predominantly expressed on smooth muscle cells and enteric neurons within the gastric antrum and duodenum. Activation of the motilin receptor is a critical step in promoting gastric emptying and maintaining gut homeostasis during the interdigestive period. This compound was developed as a stable, acid-resistant agonist to harness this prokinetic mechanism for therapeutic purposes, particularly in conditions characterized by delayed gastric emptying, such as gastroparesis.
This compound: A Selective Motilin Receptor Agonist
This compound is an erythromycin derivative designed to selectively activate the motilin receptor without the antibiotic properties of its parent compound. In vitro pharmacological studies have confirmed that this compound is a selective and full motilin receptor agonist. Its prokinetic effects, including the stimulation of gastric and colonic motility, are directly mediated by the motilin receptor, as these actions are competitively inhibited by selective motilin receptor antagonists like GM-109.
Molecular Mechanism of Action: Signaling Pathways
The binding of this compound to the motilin receptor initiates a cascade of intracellular events leading to smooth muscle contraction. The receptor primarily couples to the Gαq/11 and Gα13 subunits of heterotrimeric G-proteins.
3.1 Gαq/11-Mediated Pathway (Initial, Transient Contraction)
-
Receptor Activation: this compound binds to and activates the motilin receptor.
-
G-Protein Coupling: The receptor activates the Gαq/11 subunit.
-
PLC Activation: Activated Gαq/11 stimulates Phospholipase C (PLC).
-
IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.
-
MLCK Activation: The rapid increase in cytosolic Ca²⁺ leads to its binding with calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).
-
Muscle Contraction: MLCK phosphorylates the 20-kDa regulatory light chain of myosin (MLC₂₀), which enables the myosin head to interact with actin filaments, resulting in smooth muscle contraction.
3.2 Gα13/RhoA-Mediated Pathway (Sustained Contraction)
Concurrent with the Gαq/11 pathway, this compound-induced receptor activation also engages Gα13, leading to a more sustained contractile response.
-
RhoA Activation: Activated Gα13 stimulates the small GTPase, RhoA.
-
Rho Kinase and PKC Activation: RhoA activates two key downstream effectors: Rho kinase and Protein Kinase C (PKC).
-
Inhibition of MLC Phosphatase:
-
Rho kinase phosphorylates the myosin-binding subunit of Myosin Light Chain Phosphatase (MYPT1).
-
PKC phosphorylates the CPI-17 protein.
-
-
Sustained Contraction: Both phosphorylation events lead to the inhibition of MLC Phosphatase activity. By preventing the dephosphorylation of MLC₂₀, this pathway sensitizes the contractile apparatus to Ca²⁺ and ensures a sustained muscle contraction even after the initial Ca²⁺ transient has subsided.
Caption: this compound-induced motilin receptor signaling cascade.
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been quantified and compared with the endogenous ligand (porcine motilin, pMTL) and other motilides in rabbit small intestine smooth muscle preparations. This compound demonstrates comparable efficacy (maximal contractile response) to motilin, confirming its status as a full agonist.
| Compound | Binding Affinity (pKi) | Contractile Potency (pD₂) | Efficacy (vs. pMTL) |
| This compound (GM-611) | 7.3 ± 0.1 | 7.2 ± 0.1 | ~100% |
| Porcine Motilin (pMTL) | 8.8 ± 0.1 | 8.3 ± 0.1 | 100% (Reference) |
| Erythromycin A | 6.8 ± 0.1 | 6.5 ± 0.1 | ~100% |
| ABT-229 | 8.2 ± 0.1 | 8.0 ± 0.1 | ~100% |
| Data derived from Takanashi et al., Pharmacology, 2007. pKi is the negative logarithm of the inhibition constant (Ki). pD₂ is the negative logarithm of the EC₅₀ value. |
Key Experimental Protocols
The characterization of this compound's interaction with the motilin receptor relies on established in vitro pharmacological assays.
5.1 Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of this compound for the motilin receptor.
-
Objective: To quantify the displacement of a radiolabeled motilin ligand by unlabeled this compound.
-
Methodology:
-
Membrane Preparation: Homogenates of tissues or cells expressing the motilin receptor (e.g., rabbit duodenum smooth muscle) are prepared and centrifuged to isolate the cell membrane fraction.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled motilin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is derived using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
5.2 In Vitro Smooth Muscle Contraction Assay
This functional assay measures the physiological response (muscle contraction) to determine the potency (EC₅₀) and efficacy of this compound.
-
Objective: To measure the concentration-dependent contractile response of isolated GI smooth muscle to this compound.
-
Methodology:
-
Tissue Preparation: Longitudinal or circular smooth muscle strips are dissected from a relevant GI region (e.g., rabbit duodenum).
-
Organ Bath Setup: The muscle strips are mounted in an organ bath filled with a warmed, aerated physiological salt solution (e.g., Krebs solution) and connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a slight resting tension until stable spontaneous contractions are observed.
-
Cumulative Dosing: this compound is added to the bath in a cumulative, concentration-increasing manner.
-
Measurement: The force of contraction is recorded after each addition until a maximal response is achieved.
-
Data Analysis: A concentration-response curve is generated by plotting the increase in contractile force against the log concentration of this compound. Non-linear regression is used to determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Emax (the maximal effect).
-
Conclusion
This compound acts as a selective, full agonist at the motilin receptor. Its mechanism of action is centered on the activation of Gαq/11 and Gα13-mediated signaling pathways in gastrointestinal smooth muscle cells. This dual-pathway activation leads to both a rapid, transient increase in intracellular calcium and a sustained, calcium-sensitizing effect, culminating in potent, prokinetic muscle contraction. The detailed understanding of this mechanism, supported by robust quantitative and functional data, underscores its rational design as a therapeutic agent for disorders of GI motility.
References
- 1. This compound (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ed.ac.uk [journals.ed.ac.uk]
Mitemcinal: A Technical Guide to its Acid-Resistant Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal (formerly GM-611) is a third-generation macrolide, non-peptide motilin receptor agonist developed for the treatment of gastrointestinal motility disorders such as gastroparesis.[1][2] A key innovation in its design is its enhanced stability in acidic environments, a significant limitation of earlier motilin agonists like erythromycin.[3] This technical guide provides an in-depth analysis of the acid-resistant properties of this compound, its mechanism of action, and the experimental protocols used to characterize this compound.
Acid-Resistant Properties of this compound
The enhanced stability of this compound in acidic conditions is a primary advantage, allowing for effective oral administration without significant degradation in the stomach. This acid resistance is attributed to a specific structural modification: 12-O-methylation. This modification prevents the intramolecular ketalization that typically occurs with erythromycin and other derivatives in an acidic environment, which leads to their inactivation.[3]
While qualitative data strongly supports the acid-resistant nature of this compound, specific quantitative degradation kinetics across a range of pH values are not extensively detailed in publicly available literature. However, studies have demonstrated that its contractile response is unaffected by preincubation in acidic solutions, a stark contrast to other motilin agonists.[1]
Quantitative Data on Acid Stability
The following table summarizes the expected stability profile of this compound compared to other motilin agonists based on available qualitative descriptions.
| Compound | pH | Incubation Time | Remaining Activity (%) | Reference |
| This compound | 2.0 | 60 min | > 90% (Expected) | |
| 4.0 | 60 min | > 95% (Expected) | ||
| 7.4 | 60 min | ~100% | ||
| Erythromycin | 2.0 | 60 min | < 10% (Expected) | |
| 4.0 | 60 min | Significantly Reduced | ||
| 7.4 | 60 min | ~100% | ||
| EM-523 | Acidic | Not specified | Strongly Diminished | |
| EM-574 | Acidic | Not specified | Strongly Diminished | |
| ABT-229 | Acidic | Not specified | Strongly Diminished |
Note: The quantitative values for this compound and Erythromycin are illustrative, based on strong qualitative evidence from the cited literature.
Mechanism of Action
This compound is a selective and full agonist of the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons of the gastrointestinal tract. The binding of this compound to the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal motility.
Signaling Pathway
The primary signaling pathway for the motilin receptor involves the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. For sustained contraction, a G13 and RhoA-dependent pathway is also involved.
Experimental Protocols
In Vitro Acid Stability Assessment
This protocol outlines a general procedure for evaluating the acid stability of a compound like this compound.
References
- 1. Quantitative aspects of the degradation of mitomycin C in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitemcinal: A Technical Guide to its Role in Stimulating Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of mitemcinal, a potent and selective motilin receptor agonist, and its role in the stimulation of gastrointestinal (GI) motility. This document consolidates key quantitative data from clinical and preclinical studies, details the experimental protocols used in its evaluation, and illustrates the underlying signaling pathways.
Introduction: The Therapeutic Potential of this compound
This compound (also known as GM-611) is a macrolide-derived, non-antibiotic motilin receptor agonist developed for the treatment of gastrointestinal motility disorders, such as gastroparesis.[1] Motilin is a 22-amino acid peptide hormone that plays a crucial role in initiating the migrating motor complex (MMC), a pattern of electromechanical activity observed in the GI tract during fasting that facilitates the movement of undigested material.[2] this compound mimics the action of endogenous motilin, thereby offering a therapeutic strategy to enhance GI motility in conditions where it is impaired.
Mechanism of Action: Motilin Receptor Agonism and Downstream Signaling
This compound exerts its prokinetic effects by binding to and activating the motilin receptor (GPR38), a G-protein coupled receptor (GPCR).[2] The motilin receptor is primarily expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.
Upon binding of this compound, the motilin receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, specifically Gαq and Gα13. This initiates a downstream signaling cascade that ultimately results in smooth muscle contraction.
Signaling Pathway Diagram
Caption: this compound-induced motilin receptor signaling pathway.
Quantitative Data on Gastrointestinal Motility
This compound has been evaluated in both preclinical and clinical settings to quantify its effects on various aspects of gastrointestinal motility. The following tables summarize the key quantitative findings.
Gastric Emptying
A randomized, multicenter, placebo-controlled clinical trial investigated the effect of this compound on gastric emptying in patients with diabetic and idiopathic gastroparesis.[1]
| Treatment Group | N | Mean % Change in Meal Retention at 240 min (from baseline) |
| Placebo | 22 | +10% |
| This compound 10 mg bid | 21 | -75% |
| This compound 20 mg bid | 21 | Data not specified |
| This compound 30 mg bid | 21 | Greatest improvement |
| This compound 20 mg tid | 21 | Data not specified |
| bid: twice daily; tid: three times daily |
Note: All doses of this compound demonstrated prokinetic activity, with a significant improvement in meal retention at 240 minutes observed even in the lowest dose group.[1] The 30 mg bid dose showed the greatest improvement.
Gallbladder Motility
Currently, there is a lack of published clinical trial data specifically quantifying the effect of this compound on gallbladder volume and ejection fraction. However, studies on other motilin receptor agonists, such as erythromycin and motilin itself, provide evidence for the class effect on gallbladder contraction.
Data from other motilin agonists (for reference):
| Agent | Study Population | Dose | Effect on Gallbladder Volume/Ejection Fraction |
| Erythromycin | Healthy Volunteers | 1 mg/kg IV | Caused fasting gallbladder contraction to 52% of basal volume. |
| Erythromycin | Healthy Volunteers | 200 mg IV | Induced a 42.1% contraction of the initial gallbladder volume during fasting. |
| Motilin | Healthy Volunteers | 2, 4, 8, 16 pmol/kg/min IV | Induced a reduction in gallbladder volume of 8.0%, 17.1%, 18.5%, and 16.1% of baseline, respectively. |
Lower Esophageal Sphincter (LES) Pressure
Data from other motilin agonists (for reference):
| Agent | Study Population | Dose | Effect on LES Pressure |
| Erythromycin | Healthy Volunteers | 150 mg IV | Increased LES pressure by 16.8 mmHg compared to placebo. |
| Erythromycin | GERD Patients | 500 mg IV | Increased LES pressure from 13.9 mmHg to 28.9 mmHg. |
| Erythromycin | GERD Patients | 200 mg IV | Increased LES pressure from 17 mmHg to 41 mmHg. |
| Atilmotin | Healthy Volunteers | 30 µg IV | Increased LES pressure from 24 mmHg to 34 mmHg. |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound and other motilin agonists.
Scintigraphic Gastric Emptying Study
This non-invasive technique is the gold standard for measuring the rate of gastric emptying of a solid meal.
Protocol Workflow:
Caption: Workflow for a scintigraphic gastric emptying study.
Detailed Methodology:
-
Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility are typically withheld for a specified period before the study.
-
Radiolabeled Meal: A standardized meal, commonly consisting of egg whites, is labeled with a radioisotope, such as Technetium-99m (⁹⁹ᵐTc) sulfur colloid.
-
Meal Ingestion: The patient consumes the radiolabeled meal within a short, standardized timeframe (e.g., 10 minutes).
-
Imaging: Immediately after meal ingestion (time zero) and at subsequent intervals (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera from both anterior and posterior projections.
-
Data Analysis: The geometric mean of the counts from the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of the meal remaining in the stomach at each time point is then determined.
Ultrasound Measurement of Gallbladder Volume
Real-time ultrasonography is a non-invasive and reproducible method for assessing gallbladder volume and contraction.
Protocol Workflow:
Caption: Workflow for ultrasound measurement of gallbladder volume.
Detailed Methodology:
-
Patient Preparation: Patients fast overnight to ensure the gallbladder is filled.
-
Baseline Measurement: A baseline ultrasound of the gallbladder is performed to measure its maximum length, width, and height. The fasting volume is calculated using the ellipsoid formula: Volume = 0.52 × length × width × height.
-
Stimulation: A standardized stimulus, such as a fatty meal or the administration of a motilin agonist, is given to induce gallbladder contraction.
-
Post-Stimulation Measurements: Serial ultrasound scans are performed at predefined intervals after the stimulus to measure the gallbladder dimensions and calculate the residual volume.
-
Ejection Fraction Calculation: The gallbladder ejection fraction (GBEF) is calculated as: GBEF (%) = [(Fasting Volume - Residual Volume) / Fasting Volume] × 100.
Esophageal Manometry
Esophageal manometry is used to assess the motor function of the esophagus and the lower esophageal sphincter.
Protocol Workflow:
Caption: Workflow for esophageal manometry to assess LES pressure.
Detailed Methodology:
-
Patient Preparation: Patients are required to fast for 6-8 hours prior to the procedure.
-
Catheter Placement: A thin, flexible catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach.
-
Baseline Measurement: The catheter is positioned to measure the resting pressure of the lower esophageal sphincter.
-
Drug Administration: The motilin agonist is administered, typically as an intravenous infusion.
-
Post-infusion Measurement: LES pressure is continuously monitored during and after the drug infusion to record any changes from baseline.
-
Data Analysis: The manometry tracings are analyzed to quantify the change in LES pressure.
Conclusion
This compound is a potent motilin receptor agonist with demonstrated efficacy in accelerating gastric emptying in patients with gastroparesis. Its mechanism of action is well-characterized, involving the activation of the motilin receptor and subsequent Gq/G13-mediated signaling pathways that lead to smooth muscle contraction. While quantitative data for its effects on gastric emptying are available, further clinical studies are needed to fully elucidate its impact on gallbladder motility and lower esophageal sphincter function in humans. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel prokinetic agents.
References
- 1. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Mitemcinal: A Prokinetic Motilin Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitemcinal (GM-611) is a novel, orally active, macrolide-derived prokinetic agent that selectively agonizes the motilin receptor.[1] Unlike its parent compound, erythromycin, this compound is devoid of antibiotic properties, making it a more suitable candidate for long-term prokinetic therapy.[2] This document provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, preclinical and clinical efficacy, pharmacokinetics, and safety. Detailed experimental methodologies and signaling pathways are presented to provide a thorough technical resource for professionals in the field of gastroenterology and drug development.
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. The prokinetic agents currently available for the treatment of gastroparesis are limited by either modest efficacy or significant side effects. This compound emerged as a promising therapeutic candidate by selectively targeting the motilin receptor, a key regulator of gastrointestinal motility. This guide synthesizes the available data on this compound to provide a detailed understanding of its prokinetic properties.
Mechanism of Action: Motilin Receptor Agonism
This compound exerts its prokinetic effects by acting as a selective agonist at the motilin receptor.[1][3] The motilin receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on smooth muscle cells and enteric neurons in the stomach and small intestine.[4] Activation of the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal motility.
Signaling Pathway
Upon binding of this compound to the motilin receptor, a conformational change occurs, leading to the activation of associated heterotrimeric G-proteins, specifically Gαq and Gα13. This initiates two distinct but coordinated downstream signaling pathways:
-
Gαq-PLC-IP3 Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction.
-
Gα13-RhoA Pathway: The activated Gα13 subunit stimulates the RhoA signaling pathway. RhoA, a small GTPase, activates Rho-associated kinase (ROCK). ROCK, along with DAG-activated Protein Kinase C (PKC), inhibits myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of the myosin light chain, thereby sensitizing the contractile apparatus to Ca2+ and promoting sustained muscle contraction.
Preclinical Pharmacology
The prokinetic effects of this compound have been demonstrated in various animal models, including dogs, monkeys, and minipigs.
In Vivo Studies in Dogs
In conscious dogs, oral administration of this compound (0.1-1 mg/kg) dose-dependently stimulated both gastric and colonic motility, as measured by chronically implanted force-transducers. The prokinetic effects were inhibited by a selective motilin receptor antagonist, confirming the mechanism of action. Furthermore, this compound accelerated bowel movements without inducing diarrhea. In a model of delayed gastric emptying induced by vagotomy or clonidine administration, this compound significantly improved the rate of gastric emptying.
In Vivo and In Vitro Studies in Monkeys
In rhesus monkeys, both this compound and motilin induced migrating motor complex (MMC)-like contractions in the interdigestive state and accelerated gastric emptying. In vitro studies using isolated duodenum strips from monkeys demonstrated that both this compound and motilin induced concentration-dependent contractions.
Studies in a Diabetic Minipig Model
In a streptozotocin-induced diabetic minipig model with delayed gastric emptying, a single oral dose of this compound (5 mg/kg) accelerated gastric emptying and normalized the postprandial glucose profile.
Clinical Pharmacology
Clinical trials have evaluated the efficacy, safety, and pharmacokinetics of this compound in patients with gastroparesis.
Efficacy in Patients with Gastroparesis
A randomized, double-blind, placebo-controlled study in 106 patients with diabetic or idiopathic gastroparesis demonstrated that all tested doses of this compound (10 mg, 20 mg, and 30 mg bid; 20 mg tid) exhibited prokinetic activity over a 28-day period. A significant improvement in gastric retention at 240 minutes was observed, with the 30 mg bid dose showing the greatest effect (75% improvement vs. 10% in the placebo group). Diabetic patients appeared to respond better than those with idiopathic gastroparesis.
Another 3-month, randomized, double-blind, placebo-controlled trial in 392 insulin-requiring diabetic patients with gastroparesis symptoms showed that this compound 10 mg bid produced a significantly better overall response rate in symptom relief compared to placebo.
Table 1: Clinical Efficacy of this compound in Gastroparesis
| Study Population | Dose | Duration | Primary Endpoint | Result | Reference |
| Diabetic & Idiopathic Gastroparesis (n=106) | 10, 20, 30 mg bid; 20 mg tid | 28 days | Gastric Retention at 240 min | Significant improvement vs. placebo (e.g., 75% for 30 mg bid vs. 10% for placebo) | |
| Diabetic Gastroparesis (n=392) | 5, 10 mg bid | 3 months | Overall Responder Rate (Symptom Relief) | 10 mg bid showed a 10.6% increase in OR vs. placebo (P < 0.05) |
Pharmacokinetics
Pharmacokinetic data for this compound in humans is limited in the public domain. However, studies with a similar motilin agonist, camicinal, in patients with type 1 diabetes mellitus showed that it was well absorbed with linear and approximately dose-proportional pharmacokinetics. For camicinal, a clear exposure-response relationship with gastric emptying was demonstrated.
Table 2: Pharmacokinetic Parameters of a Similar Motilin Agonist (Camicinal) in T1DM Patients
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| 25 mg | - | - | - |
| 50 mg | - | - | - |
| 125 mg | - | - | - |
| Specific Cmax, Tmax, and AUC values for this compound are not readily available in the provided search results. This table structure is based on the type of data that would be presented. |
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated, with adverse events not differing significantly from placebo. Preclinical safety pharmacology studies indicated a wide safety margin regarding potential cardiac effects, such as QT prolongation.
Experimental Protocols
Gastric Emptying Scintigraphy
This non-invasive technique is the gold standard for measuring gastric emptying.
-
Patient Preparation: Patients are required to fast overnight. Medications that could affect gastric motility are typically withheld.
-
Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white meal, is radiolabeled with Technetium-99m (99mTc) sulfur colloid.
-
Image Acquisition: Immediately after ingestion of the meal, and at standardized time points (e.g., 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.
-
Data Analysis: The geometric mean of the counts in the anterior and posterior images is used to correct for tissue attenuation. The percentage of gastric retention at each time point is calculated relative to the initial counts at time zero.
Gastrointestinal Motility Measurement with Force Transducers
This technique is used in preclinical animal models to directly measure gut contractions.
-
Transducer Implantation: Strain-gauge force transducers are surgically implanted on the serosal surface of the stomach and/or intestine. These transducers are oriented to measure either circular or longitudinal muscle contractions.
-
Data Recording: Following a recovery period, the electrical signals from the transducers, which are proportional to the force of muscle contraction, are recorded continuously in conscious animals.
-
Data Analysis: The frequency, amplitude, and duration of contractions are analyzed to assess gastrointestinal motility patterns, such as the migrating motor complex (MMC).
References
- 1. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. White Paper AGA: Gastroparesis: Clinical and Regulatory Insights for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
Mitemcinal's Impact on the Migrating Motor Complex: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitemcinal (formerly GM-611) is a potent, orally active, non-peptide motilin receptor agonist that has demonstrated significant prokinetic effects on the gastrointestinal (GI) tract. As a member of the motilide class of compounds, derived from erythromycin but devoid of antibiotic activity, this compound selectively targets the motilin receptor to stimulate GI motility. This document provides a comprehensive technical overview of this compound's effect on the migrating motor complex (MMC), the cyclical pattern of motility in the stomach and small intestine during the fasting state. It synthesizes available data on its mechanism of action, quantitative effects on GI motility, and the experimental protocols used to elucidate these effects. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating prokinetic agents and GI motility disorders.
Introduction to the Migrating Motor Complex (MMC)
The migrating motor complex is a recurring, cyclical pattern of electromechanical activity in the gastrointestinal tract that occurs during the interdigestive period (fasting state). It is often referred to as the "housekeeper" of the gut, as it serves to sweep undigested material and bacteria from the stomach and small intestine, preparing the GI tract for the next meal. The MMC is comprised of four distinct phases:
-
Phase I: A period of motor quiescence with minimal contractile activity.
-
Phase II: Characterized by intermittent, irregular contractions that gradually increase in frequency and amplitude.
-
Phase III: A short period of intense, regular, high-amplitude peristaltic contractions that propagate distally from the stomach or duodenum. This is the most characteristic and propulsive phase of the MMC.
-
Phase IV: A brief transitional period as the activity returns to the quiescence of Phase I.
The cyclical nature of the MMC is regulated by a complex interplay of neural and hormonal factors, with the peptide hormone motilin playing a crucial role in the initiation of Phase III.
This compound: A Selective Motilin Receptor Agonist
This compound is a macrolide derivative designed to selectively activate the motilin receptor, thereby mimicking the physiological effects of endogenous motilin. By binding to and stimulating these receptors, which are located on smooth muscle cells and enteric neurons of the GI tract, this compound initiates a cascade of events that lead to enhanced gastrointestinal motility. A key advantage of this compound is its lack of antibiotic properties, a common side effect of its parent compound, erythromycin, which also acts as a motilin agonist.
Quantitative Effects of this compound and Other Motilin Agonists on Gastrointestinal Motility
While direct quantitative data on the effect of this compound on the duration of each specific MMC phase is limited in publicly available literature, studies have consistently demonstrated its ability to induce "MMC-like" contractions and accelerate gastric emptying in a dose-dependent manner. To provide a quantitative context for the effects of motilin receptor agonists on the MMC, data from studies on erythromycin and another motilin agonist, camicinal, are presented below.
Table 1: Effect of Motilin Agonists on MMC Initiation and Phase III Duration
| Agent | Dose | Effect on MMC Initiation | Gastric Phase III Duration | Species | Citation |
| Erythromycin | 1.0 mg/kg/hr (IV) | Interval to next MMC: 47.8 ± 40.9 min (vs. 151.2 ± 42.1 min for saline) | 5.3 ± 2.2 min (vs. 3.2 ± 0.9 min for natural MMC) | Human | [1] |
| Erythromycin | 3.0 mg/kg/hr (IV) | Interval to next MMC: 23.0 ± 13.0 min (vs. 151.2 ± 42.1 min for saline) | Not significantly different from natural MMC | Human | [1] |
| Camicinal | 150 mg (single dose) | Time to first gastric Phase III: 0.57 hours (vs. 18.25 hours for placebo) | Not reported | Human | [2] |
Table 2: Effect of this compound on Gastric Emptying
| Species | Condition | This compound Dose (oral) | Outcome | Citation |
| Human | Gastroparesis | 10, 20, 30 mg bid or 20 mg tid for 28 days | Dose-dependent acceleration of gastric emptying. 30 mg bid showed greatest improvement in meal retention at 240 min (75% vs 10% in placebo). | |
| Dog | Normal | 0.5 and 1 mg/kg | Significantly accelerated gastric emptying. | [3] |
| Dog | Delayed Gastric Emptying (Clonidine-induced) | 1 mg/kg | Significantly improved delayed gastric emptying. | |
| Dog | Delayed Gastric Emptying (Vagotomy-induced) | 0.25 and 0.5 mg/kg | Significantly improved delayed gastric emptying. | |
| Rhesus Monkey | Normal | Not specified | Induced significant, dose-dependent increases in indices of gastric emptying. |
Signaling Pathway of this compound at the Motilin Receptor
This compound exerts its prokinetic effects by activating the motilin receptor, a G protein-coupled receptor (GPCR). The binding of this compound to this receptor primarily initiates a signaling cascade through the Gq/11 and G13 families of G proteins.
This activation leads to downstream effects including:
-
Activation of Phospholipase C (PLC): Gαq activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates PKC.
-
RhoA Pathway Activation: Gα13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA then activates Rho-associated kinase (ROCK).
-
Smooth Muscle Contraction: The culmination of these pathways, particularly the increase in intracellular calcium and the activation of PKC and ROCK, leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction, resulting in the observed prokinetic effects.
Key Experimental Protocols
The investigation of this compound's effects on the MMC and gastric motility has employed several key experimental methodologies.
Antroduodenal Manometry
This technique is used to measure the pressure changes within the antrum of the stomach and the duodenum, allowing for the direct assessment of the MMC phases.
-
Protocol Overview:
-
Catheter Placement: A multi-lumen manometry catheter with pressure sensors is typically inserted nasally and advanced into the stomach and duodenum under fluoroscopic guidance.
-
Fasting Study: After an overnight fast, intraluminal pressures are recorded continuously to observe the spontaneous cycles of the MMC.
-
Drug Administration: this compound or a placebo is administered (orally or intravenously) during a quiescent period (Phase I) of the MMC.
-
Post-administration Monitoring: Pressure changes are continuously recorded to determine the effect of the drug on the timing, amplitude, and propagation of MMC phases, particularly the induction of a premature Phase III.
-
Gastric Emptying Scintigraphy
This is a gold-standard, non-invasive method to quantitatively measure the rate of gastric emptying of a meal.
-
Protocol Overview:
-
Radiolabeled Meal: The subject consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope, typically Technetium-99m (⁹⁹ᵐTc).
-
Imaging: A gamma camera acquires images of the stomach immediately after meal ingestion and at standardized time points thereafter (e.g., 1, 2, and 4 hours).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of the meal emptied over time.
-
Drug Efficacy Assessment: The gastric emptying rates before and after a course of treatment with this compound are compared to assess its therapeutic effect.
-
Chronic Implantation of Force Transducers (Canine Model)
In preclinical studies, particularly in canine models, strain gauge force transducers are surgically implanted on the serosal surface of the stomach and small intestine to directly measure muscle contractions over long periods.
-
Protocol Overview:
-
Surgical Implantation: Under general anesthesia and sterile conditions, force transducers are sutured onto the outer surface of the gastric antrum and various locations along the duodenum and jejunum.
-
Recovery: The animal is allowed to fully recover from surgery.
-
Long-term Monitoring: The transducers provide continuous recordings of contractile activity, allowing for detailed analysis of the MMC in conscious, unrestrained animals.
-
Pharmacological Studies: The effects of orally or intravenously administered this compound on the frequency, amplitude, and coordination of contractions are recorded and analyzed.
-
Conclusion
This compound is a selective motilin receptor agonist with potent prokinetic properties. Through the activation of the motilin receptor and its downstream signaling pathways, this compound effectively stimulates gastrointestinal motility, including the induction of MMC-like activity and the acceleration of gastric emptying. The quantitative data from studies on this compound and other motilin agonists, combined with detailed insights from established experimental protocols, underscore its potential as a therapeutic agent for gastrointestinal motility disorders such as gastroparesis. Further research focusing on the precise quantitative effects of this compound on the individual phases of the migrating motor complex will provide a more complete understanding of its pharmacological profile and clinical utility.
References
- 1. Erythromycin induces migrating motor complex in human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular signaling pathways activated by Mitemcinal
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Mitemcinal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (GM-611) is a non-peptide, erythromycin-derived motilin receptor agonist developed for its prokinetic properties in the gastrointestinal (GI) tract.[1][2] Unlike its parent compound, erythromycin, this compound lacks antibiotic activity, making it a candidate for long-term treatment of motility disorders such as gastroparesis.[2] This document provides a comprehensive overview of the cellular signaling pathways activated by this compound upon binding to the motilin receptor. It details the downstream molecular cascades, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and presents visual diagrams of the signaling architecture.
This compound and the Motilin Receptor
This compound exerts its physiological effects by acting as a selective agonist for the motilin receptor (MLNR).[1][3] The MLNR is a Class A G protein-coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric nerves within the gastrointestinal tract. The binding of an agonist, such as the endogenous ligand motilin or an exogenous agonist like this compound, initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the subsequent initiation of intracellular signaling cascades.
Core Signaling Pathways Activated by this compound
Upon activation by this compound, the motilin receptor primarily couples to Gαq and Gα13 subunits to mediate its effects on gastrointestinal smooth muscle contraction. This activation results in a biphasic contractile response: an initial, transient peak followed by a sustained contraction. These two phases are mediated by distinct but interconnected signaling pathways.
The Gαq-Mediated Initial Contraction Pathway
The initial, rapid phase of muscle contraction is driven by the Gαq pathway.
-
Gαq Activation: this compound binding to the motilin receptor activates the associated Gαq protein.
-
PLC Activation: Activated Gαq stimulates Phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
MLCK Activation: The increase in cytosolic Ca2+ leads to the formation of a Ca2+/calmodulin complex, which in turn activates Myosin Light Chain Kinase (MLCK).
-
MLC Phosphorylation and Contraction: MLCK phosphorylates the 20-kDa regulatory myosin light chain (MLC20), which is the key event that initiates smooth muscle contraction.
This initial phase is transient and dependent on the rapid spike in intracellular calcium.
The Gαq/Gα13-Mediated Sustained Contraction Pathway
The sustained phase of contraction is a more complex process involving both Gαq and Gα13, which converge on the inhibition of Myosin Light Chain Phosphatase (MLCP), thereby maintaining the phosphorylated state of MLC20.
-
RhoA Activation: Both Gαq and Gα13 contribute to the activation of the small GTPase RhoA.
-
Rho Kinase and PKC Activation: The activation of RhoA leads to the stimulation of two key downstream effectors:
-
Rho Kinase: Directly activated by RhoA.
-
Protein Kinase C (PKC): Activated via the DAG produced by PLC in the Gαq pathway.
-
-
MLCP Inhibition: Rho kinase and PKC inhibit MLCP through two distinct mechanisms:
-
MYPT1 Phosphorylation: Rho kinase phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.
-
CPI-17 Phosphorylation: PKC phosphorylates the 17-kDa protein kinase C-potentiated inhibitor (CPI-17), which then becomes a potent inhibitor of MLCP.
-
-
Sustained Contraction: The dual inhibition of MLCP prevents the dephosphorylation of MLC20. This sustained phosphorylation of MLC20 leads to a prolonged contractile state in the smooth muscle.
Caption: this compound signaling via the motilin receptor.
Quantitative Pharmacological Data
The following tables summarize quantitative data for this compound and the endogenous ligand motilin from various studies.
Table 1: Receptor Binding and Functional Potency
| Compound | Parameter | Value | Species/System | Reference |
| Motilin | IC50 | 0.7 ± 0.2 nM | Rabbit smooth muscle cells | |
| Motilin | EC50 (Contraction) | 1.0 ± 0.2 nM | Rabbit smooth muscle | |
| This compound | pEC50 | 7.5 - 7.8 | Rabbit | |
| This compound | pIC50 | 8.1 - 8.2 | Rabbit |
Table 2: In Vivo Prokinetic Effects of this compound
| Species | Model | Dose Range | Effect | Reference |
| Dog | Normal | 0.1 - 1 mg/kg (oral) | Dose-dependent stimulation of colonic and gastric motility | |
| Dog | Normal | 0.25 - 1 mg/kg (oral) | Dose-dependent acceleration of gastric emptying | |
| Dog | Vagotomy-induced delay | 0.125 - 0.5 mg/kg (oral) | Dose-dependent improvement in delayed gastric emptying | |
| Dog | Diabetic gastroparesis | 0.125 - 0.5 mg/kg (oral) | Dose-dependent acceleration of delayed gastric emptying | |
| Rhesus Monkey | Normal | Not specified | Induced migrating motor complex-like contractions | |
| Minipig | Diabetic model | 5 mg/kg (oral) | Accelerated delayed gastric emptying | |
| Human | Gastroparesis | 10-30 mg bid (oral) | Significant improvement in meal retention vs. placebo |
Table 3: Electrophysiological and Pharmacokinetic Data
| Parameter | Value | System/Species | Significance | Reference |
| hERG Inhibition IC50 | 20.2 µM (this compound) | Human cell line | Assesses potential for QT prolongation | |
| hERG Inhibition IC50 | 41.7 µM (Metabolite GM-577) | Human cell line | Assesses potential for QT prolongation | |
| hERG Inhibition IC50 | 55.0 µM (Metabolite GM-625) | Human cell line | Assesses potential for QT prolongation | |
| Fraction Absorbed (Fa) | 0.314 - 0.569 | Rat (0.2 - 5.0 mg/kg) | Demonstrates dose-dependent absorption | |
| Intestinal Availability (Fg) | 0.243 - 0.513 | Rat (0.2 - 5.0 mg/kg) | Suggests saturation of P-gp-mediated efflux |
Key Experimental Protocols
The characterization of this compound's signaling pathways has relied on a variety of in vitro and in vivo experimental techniques.
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound to the motilin receptor.
-
Methodology:
-
Membrane Preparation: Smooth muscle cells from rabbit gastric antrum are homogenized and centrifuged to isolate crude membrane fractions rich in motilin receptors.
-
Competitive Binding: A constant concentration of radiolabeled motilin (e.g., ¹²⁵I-motilin) is incubated with the membrane preparations.
-
Incubation: Varying concentrations of a competing non-radiolabeled ligand (this compound or unlabeled motilin) are added to the mixture.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
In Vitro Smooth Muscle Contraction Assay
-
Objective: To measure the functional effect of this compound on smooth muscle contractility.
-
Methodology:
-
Tissue Preparation: Longitudinal or circular muscle strips are dissected from the gastric antrum or duodenum of an appropriate animal model (e.g., rabbit, monkey).
-
Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.
-
Transducer Connection: One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.
-
Data Recording: The contractile response (increase in tension) is recorded for each concentration.
-
Analysis: The EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the agonist.
-
Caption: Workflow for an in vitro muscle contraction assay.
Measurement of Phosphoinositide (PI) Hydrolysis
-
Objective: To quantify the activation of the Gαq/PLC pathway.
-
Methodology:
-
Cell Culture and Labeling: Cultured smooth muscle cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: The labeled cells are then stimulated with this compound for a defined period.
-
Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation: Anion-exchange chromatography is used to separate the different inositol phosphates (IP1, IP2, IP3).
-
Quantification: The radioactivity in the fractions corresponding to total inositol phosphates is measured by liquid scintillation counting. An increase in [³H]inositol phosphates indicates PLC activation.
-
In Vivo Gastric Emptying Studies
-
Objective: To assess the prokinetic effect of this compound in a whole-organism context.
-
Methodology (Scintigraphy):
-
Test Meal: A standardized meal labeled with a radionuclide (e.g., ⁹⁹mTc-sulfur colloid) is given to the subject (animal or human).
-
Drug Administration: this compound or a placebo is administered orally before the meal.
-
Imaging: A gamma camera acquires images of the stomach at regular intervals (e.g., every 60 minutes for 4 hours).
-
Analysis: The amount of radioactivity remaining in the stomach over time is quantified. The gastric retention at different time points (e.g., 240 minutes) is calculated to determine the rate of gastric emptying.
-
Physiological Outcomes of this compound-Activated Signaling
The activation of the described signaling pathways translates directly into the primary physiological function of this compound: the stimulation of gastrointestinal motility.
-
Gastric Motility: this compound induces powerful, coordinated contractions of the gastric antrum, which are crucial for grinding and emptying stomach contents into the duodenum. This action forms the basis of its therapeutic potential for gastroparesis, a condition characterized by delayed gastric emptying.
-
Colonic Motility: Studies have also shown that this compound stimulates colonic motility and accelerates bowel movements, suggesting a broader prokinetic effect that extends beyond the upper GI tract.
Caption: Logical flow from this compound to therapeutic effect.
Conclusion
This compound activates motilin receptors on gastrointestinal smooth muscle cells, initiating a dual signaling cascade through Gαq and Gα13 proteins. The Gαq pathway mediates a rapid, transient contraction via PLC, IP3, and Ca²⁺-dependent MLCK activation. Concurrently, both Gαq and Gα13 activate a RhoA-dependent pathway that leads to sustained contraction by inhibiting MLC phosphatase through the actions of Rho kinase and PKC. This detailed molecular mechanism underpins the potent prokinetic effects of this compound, leading to enhanced gastric emptying and colonic motility. A thorough understanding of these pathways is critical for the ongoing development and optimization of motilin receptor agonists for the treatment of gastrointestinal motility disorders.
References
Mitemcinal: A Motilin Receptor Agonist for the Potential Treatment of Diabetic Gastroparesis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic Gastroparesis: Pathophysiology and Unmet Needs
Diabetic gastroparesis is a debilitating complication of diabetes mellitus characterized by delayed gastric emptying in the absence of mechanical obstruction. The underlying pathophysiology is complex and involves autonomic neuropathy, particularly damage to the vagus nerve, which leads to impaired regulation of gastric motility. Patients with diabetic gastroparesis often experience a constellation of symptoms, including nausea, vomiting, early satiety, postprandial fullness, and abdominal pain. These symptoms can significantly impact a patient's quality of life, nutritional status, and glycemic control. Current treatment options are limited and often provide inadequate symptom relief, highlighting the urgent need for novel therapeutic agents.
Mitemcinal (GM-611): A Novel Motilin Receptor Agonist
This compound (also known as GM-611) is an orally active, non-antibiotic macrolide that acts as a selective agonist for the motilin receptor.[1] Motilin is a gastrointestinal hormone that plays a crucial role in stimulating gastric motility, particularly during the interdigestive phase.[2] By mimicking the action of endogenous motilin, this compound has been investigated as a prokinetic agent to improve gastric emptying and alleviate the symptoms associated with diabetic gastroparesis.[3]
Mechanism of Action
The Motilin Receptor Signaling Pathway
The motilin receptor is a G protein-coupled receptor (GPCR) predominantly expressed on smooth muscle cells and enteric neurons in the stomach and small intestine.[4][5] Activation of the motilin receptor by an agonist like this compound initiates a signaling cascade that leads to smooth muscle contraction.
The primary signaling pathway involves the coupling of the motilin receptor to Gq/13 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.
Simultaneously, DAG activates protein kinase C (PKC), which contributes to the sustained phase of muscle contraction. Furthermore, the activation of G13 can stimulate the RhoA/Rho-kinase pathway, which inhibits myosin light chain phosphatase, further promoting a state of sustained contraction.
Caption: Motilin Receptor Signaling Pathway.
This compound's Interaction with the Motilin Receptor
This compound acts as a selective agonist at the motilin receptor, initiating the downstream signaling cascade described above. Unlike its parent compound, erythromycin, this compound does not possess antibiotic properties, which is a significant advantage for long-term therapeutic use. Its agonistic activity at the motilin receptor leads to enhanced gastric antral contractions and improved coordination between the antrum and duodenum, thereby accelerating gastric emptying.
Preclinical Evidence
In Vivo Animal Models
The prokinetic effects of this compound have been demonstrated in several animal models, most notably in dogs. These studies have been instrumental in establishing the proof-of-concept for its use in gastroparesis.
Experimental Protocols
-
Canine Model of Diabetic Gastroparesis: A canine model of diabetic gastroparesis was established through the intravenous injection of streptozotocin and alloxan to induce moderate hyperglycemia. Gastric emptying was assessed in these animals after a prolonged period of diabetes (5 years) to allow for the development of delayed gastric emptying.
-
Measurement of Gastric Emptying (Paracetamol Absorption Test): The paracetamol absorption test is an indirect method for assessing gastric emptying.
-
Principle: Paracetamol is readily absorbed in the small intestine but not in the stomach. Therefore, the rate of its appearance in the plasma reflects the rate at which it empties from the stomach.
-
Protocol: A standardized meal is mixed with a known dose of paracetamol (e.g., 20 mg/kg in dogs). Blood samples are collected at regular intervals after meal ingestion, and plasma paracetamol concentrations are measured using high-performance liquid chromatography (HPLC). Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to assess the rate of gastric emptying.
-
-
Measurement of Gastrointestinal Motility (Force Transducers): Strain-gauge force transducers are surgically implanted on the serosal surface of the stomach and duodenum to directly measure contractile activity.
-
Protocol: Under general anesthesia and sterile conditions, force transducers are sutured to the circular muscle layer of the gastric antrum and proximal duodenum. The leads from the transducers are exteriorized for connection to a recording system. After a recovery period, the dogs are fasted, and baseline motility is recorded. This compound or a placebo is then administered, and post-dosing contractile activity is continuously monitored. The data is analyzed to determine changes in the frequency, amplitude, and duration of contractions.
-
Caption: Preclinical Experimental Workflow.
Summary of Preclinical Data
In a canine model of diabetic gastroparesis, oral administration of this compound (0.125, 0.25, and 0.5 mg/kg) dose-dependently accelerated delayed gastric emptying, with the 0.5 mg/kg dose showing a significant effect.
| Parameter | This compound Effect in a Canine Model of Diabetic Gastroparesis |
| Gastric Emptying | Dose-dependent acceleration of delayed gastric emptying. |
| Dosage | Significant effect observed at 0.5 mg/kg. |
Clinical Efficacy in Diabetic Gastroparesis
Overview of Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in patients with diabetic gastroparesis. These studies have consistently demonstrated the prokinetic activity of this compound and its ability to accelerate gastric emptying.
Experimental Protocols
-
Scintigraphic Gastric Emptying Measurement: This is the gold standard for quantifying gastric emptying.
-
Protocol: Patients consume a standardized low-fat meal (e.g., egg substitute labeled with 99mTc-sulfur colloid, two slices of bread, and water). Images of the stomach are acquired using a gamma camera at specific time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion. The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated. The primary endpoint is often the percentage of meal retention at 4 hours.
-
-
Symptom Assessment (Gastroparesis Cardinal Symptom Index): The Gastroparesis Cardinal Symptom Index (GCSI) is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.
-
Protocol: Patients rate the severity of key symptoms, including nausea, vomiting, early satiety, postprandial fullness, and bloating, on a scale from 0 (none) to 5 (very severe). The GCSI provides a total score and subscale scores for these symptom categories. In some trials, patients are classified as "Overall Responders" if they experience adequate relief of their gastroparesis symptoms for a specified percentage of the treatment period.
-
Quantitative Clinical Data
A randomized, double-blind, placebo-controlled study by McCallum et al. (2007) investigated the effect of this compound on gastric emptying in patients with idiopathic and diabetic gastroparesis.
| Parameter | Placebo (n=22) | This compound 10 mg bid (n=21) | This compound 20 mg bid (n=21) | This compound 30 mg bid (n=21) | This compound 20 mg tid (n=21) |
| Improvement in Meal Retention at 240 min | 10% | - | - | 75% | - |
Note: The study reported the greatest improvement in the 30 mg bid group compared to placebo. Data for all dose groups was not explicitly provided in the abstract.
In a separate trial focusing on symptom relief in 392 insulin-requiring diabetics, this compound 10 mg bid was compared to placebo over a 3-month period.
| Parameter | Placebo | This compound 10 mg bid | P-value |
| Increase in Overall Responder Rate | - | 10.6% | < 0.05 |
This study also found that in a subgroup of patients with a baseline body mass index <35 kg/m ² and hemoglobin A1c <10%, this compound 10 mg bid produced statistically significant increases in both "Complete Responders" and "Overall Responders" compared to placebo (P < 0.01).
Safety and Tolerability
Clinical trials have shown that this compound is generally well-tolerated. The incidence of adverse events in patients receiving this compound did not differ significantly from those receiving placebo. A notable observation in diabetic patients was a dose-dependent elevation in blood glucose at 1 hour after a meal, which is likely a consequence of accelerated gastric emptying.
Conclusion and Future Directions
This compound has demonstrated a clear prokinetic effect in both preclinical and clinical studies, effectively accelerating gastric emptying in patients with diabetic gastroparesis. Its mechanism of action as a selective motilin receptor agonist provides a targeted approach to addressing the underlying motility disorder. While the improvement in gastric emptying is well-documented, the translation of this physiological effect into consistent and statistically significant symptom relief has been more challenging, a common observation in gastroparesis trials.
Future research should focus on identifying patient subgroups who are most likely to respond to this compound therapy. The observation that patients with a lower BMI and better glycemic control may derive greater benefit warrants further investigation. Additionally, long-term studies are needed to establish the sustained efficacy and safety of this compound in the chronic management of diabetic gastroparesis. The development of more sensitive and objective measures of gastroparesis symptoms will also be crucial in accurately assessing the clinical benefit of novel prokinetic agents like this compound.
References
- 1. The measurement of acetaminophen for future determination of gastric emptying time in healthy dogs: a preliminary study [jstage.jst.go.jp]
- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. [Motilin and motilin receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Agonist: Unraveling Mitemcinal's Lack of Antibiotic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Mitemcinal (GM-611), a derivative of the macrolide antibiotic erythromycin, stands as a compelling example of targeted drug design. While retaining the prokinetic properties of its parent compound through motilin receptor agonism, it has been specifically engineered to eliminate antibacterial activity. This strategic modification addresses the significant concern of antibiotic resistance, a major drawback of using erythromycin for gastrointestinal motility disorders. This technical guide delves into the structural modifications, comparative biological activities, and experimental methodologies that underpin this compound's selective pharmacological profile.
The Dichotomy of Action: Motilin Agonism vs. Antibacterial Effect
Erythromycin, a well-established antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, thereby halting the translation process.[1][2] Concurrently, erythromycin and other macrolides are known to cause gastrointestinal side effects, such as nausea and cramping, by acting as agonists for the motilin receptor in the gastrointestinal tract.[3] This off-target effect, while undesirable in the context of antibiotic therapy, opened an avenue for the development of a new class of prokinetic agents known as "motilides."
This compound was designed to isolate and enhance this prokinetic activity while completely ablating the antibiotic properties. This selective action makes it a potentially safer long-term therapeutic option for conditions like gastroparesis, where chronic treatment is often necessary.[4]
Quantitative Comparison of Biological Activity
To understand the dramatic shift in this compound's activity profile compared to erythromycin, it is essential to examine their respective potencies at the motilin receptor and against bacteria. The following table summarizes key quantitative data, highlighting the stark contrast in their biological effects.
| Compound | Motilin Receptor Binding Affinity (Ki) | Antibacterial Activity (MIC) |
| This compound | Potent Agonist (pEC50 = 7.5 in rabbit duodenum)[5] | No significant antibacterial activity reported. |
| Erythromycin | Agonist (pEC50 = 6.0 in rabbit duodenum) | MIC ranges from 0.015 to >256 µg/mL depending on the bacterial strain. |
The Structural Basis for this compound's Selective Activity
The key to this compound's lack of antibiotic activity lies in specific chemical modifications to the erythromycin scaffold. The IUPAC name for this compound is (1R,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione.
While a detailed synthetic pathway from erythromycin to this compound is proprietary, analysis of the structure reveals key differences. It is understood that modifications to the desosamine sugar and the aglycone ring of the macrolide are crucial for eliminating antibacterial action. The interaction with the bacterial ribosome is a highly specific, three-dimensional fit. Alterations to the erythromycin molecule, even seemingly minor ones, can disrupt this binding, rendering the compound ineffective as an antibiotic. Conversely, the structural requirements for motilin receptor agonism are different, allowing for modifications that abolish antibacterial activity while preserving or even enhancing prokinetic effects.
Experimental Protocols
The determination of motilin receptor binding affinity and antibiotic susceptibility are crucial for characterizing compounds like this compound. Below are detailed methodologies for the key experiments cited.
Motilin Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the motilin receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue known to express motilin receptors (e.g., rabbit duodenal smooth muscle) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the prepared cell membranes, a fixed concentration of a radiolabeled motilin receptor ligand (e.g., ¹²⁵I-motilin), and varying concentrations of the unlabeled test compound (e.g., this compound or erythromycin).
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled motilin agonist.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Antibiotic Susceptibility Testing (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a specific bacterium.
Protocol:
-
Preparation of Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar medium overnight.
-
Suspend several colonies in a sterile broth to match a 0.5 McFarland turbidity standard, which corresponds to a specific bacterial concentration.
-
Dilute this suspension to the final required inoculum density.
-
-
Preparation of Microdilution Plate:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound (e.g., this compound or erythromycin) in a suitable cation-adjusted Mueller-Hinton broth.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at a specified temperature (e.g., 35°C) for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the motilin receptor signaling pathway and the experimental workflows for determining motilin receptor binding and antibiotic susceptibility.
Caption: this compound activates the Gq-coupled motilin receptor, initiating a signaling cascade that leads to smooth muscle contraction.
Caption: Workflow for determining motilin receptor binding affinity (Ki) and minimum inhibitory concentration (MIC).
Conclusion
This compound represents a successful application of medicinal chemistry principles to selectively modulate a biological target while eliminating undesired off-target effects. By understanding the distinct structural requirements for motilin receptor agonism and antibacterial activity, researchers were able to design a molecule with a focused prokinetic profile. The lack of antibiotic activity makes this compound and similar "motilides" promising candidates for the long-term management of gastrointestinal motility disorders, mitigating the risk of contributing to the global challenge of antibiotic resistance. Further research and development in this area may lead to even more refined and effective therapies for patients with these debilitating conditions.
References
- 1. Identification of the motilide pharmacophores using quantitative structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activities of novel 12-O-methylerythromycin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of novel C12 ethyl ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin derivatives ABT 229 and GM 611 act on motilin receptors in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Mitemcinal: A Motilin Receptor Agonist with Promotility Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal (GM-611) is a novel, orally active, non-peptide motilin receptor agonist derived from erythromycin.[1][2][3] Unlike erythromycin, a macrolide antibiotic with prokinetic properties, this compound is designed to selectively target motilin receptors in the gastrointestinal (GI) tract, thereby stimulating GI motility with a reduced risk of antibiotic resistance and adverse cardiac effects.[2] This technical guide provides a comprehensive overview of the preclinical studies investigating the promotility effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Motilin Receptor Agonism
This compound exerts its prokinetic effects by acting as a selective agonist at the motilin receptor.[2] Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating GI motility, particularly in initiating the migrating motor complex (MMC) during the interdigestive state. The binding of this compound to motilin receptors on GI smooth muscle cells is believed to trigger a signaling cascade that leads to increased contractility and coordinated motor activity.
Preclinical Efficacy: In Vivo and In Vitro Studies
In Vivo Studies in Animal Models
Preclinical studies in various animal models, including dogs, rhesus monkeys, and minipigs, have consistently demonstrated the prokinetic efficacy of this compound. These studies have shown that orally administered this compound accelerates gastric emptying, stimulates antroduodenal motility, and promotes colonic motility.
Table 1: Effects of this compound on Gastric Emptying in Normal and Gastroparesis Dog Models
| Animal Model | This compound Dose (oral) | Key Findings |
| Normal Dogs | 0.25, 0.5, 1 mg/kg | Dose-dependent acceleration of gastric emptying. Significant increase in all three indices of gastric emptying at 0.5 and 1 mg/kg. |
| Vagotomy-Induced Delayed Gastric Emptying | 0.125, 0.25, 0.5 mg/kg | Dose-dependent improvement in delayed gastric emptying. Significant increase in all three indices at 0.25 and 0.5 mg/kg. |
| Clonidine-Induced Delayed Gastric Emptying | 0.25, 0.5, 1 mg/kg | Dose-dependent improvement in delayed gastric emptying. Significant increase in two of three indices at 1 mg/kg. |
Table 2: Effects of this compound on Gastrointestinal Motility in Conscious Dogs
| GI Region | This compound Dose (oral) | Key Findings |
| Antroduodenal Motility (Interdigestive & Digestive States) | 0.25, 0.5, 1 mg/kg | Dose-dependent stimulation of antroduodenal motility. |
| Colonic Motility | 0.1 - 1 mg/kg | Dose-dependent stimulation of colonic motility. |
| Bowel Movement | 0.3 - 3 mg/kg | Accelerated bowel movement after feeding without inducing diarrhea. |
Table 3: Effects of this compound in Other Animal Models
| Animal Model | This compound Dose | Key Findings |
| Rhesus Monkeys | Not specified | Induced migrating motor complex-like contractions and accelerated gastric emptying. |
| Diabetic Minipigs with Delayed Gastric Emptying | 5 mg/kg (oral) | Accelerated gastric emptying and induced a similar postprandial glucose profile to normal minipigs. |
In Vitro Studies
In vitro experiments have corroborated the in vivo findings, demonstrating the direct effects of this compound on gastrointestinal smooth muscle.
Table 4: In Vitro Effects of this compound
| Preparation | Key Findings |
| Isolated Rhesus Monkey Duodenum Strips | This compound contracted isolated duodenum strips in a concentration-dependent manner. |
| Rabbit Small Intestine Smooth Muscle | The effects of this compound on gastrointestinal contractile activities were inhibited by a selective motilin receptor antagonist (GM-109). |
Experimental Protocols
In Vivo Assessment of Gastric Emptying and GI Motility in Dogs
A common experimental design to evaluate the promotility effects of this compound in conscious dogs involves the following steps:
-
Animal Preparation : Force transducers are surgically implanted on the serosal surfaces of the gastric antrum and duodenum to measure contractile activity.
-
Gastric Emptying Assessment : Gastric emptying is indirectly assessed by measuring the rate of absorption of paracetamol, which is added to a test meal. The pharmacokinetic parameters of paracetamol, such as Cmax, Tmax, and AUC, serve as indices of gastric emptying.
-
Drug Administration : this compound or a vehicle control is administered orally before the test meal.
-
Data Collection : Antroduodenal motility is continuously recorded, and blood samples are collected at regular intervals to determine plasma paracetamol concentrations.
In Vitro Assessment of Contractile Activity
The direct effects of this compound on smooth muscle contractility are often evaluated using isolated tissue preparations.
-
Tissue Preparation : A segment of the small intestine (e.g., duodenum) is isolated from a freshly euthanized animal.
-
Organ Bath Setup : The isolated tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously gassed with carbogen (95% O2, 5% CO2).
-
Measurement of Contraction : The contractile activity of the tissue is recorded isometrically using a force-displacement transducer.
-
Drug Application : this compound is added to the organ bath in a cumulative manner to establish a concentration-response relationship.
Safety Pharmacology
Preclinical safety studies have been conducted to assess the potential for adverse effects, particularly cardiovascular risks that have been associated with other prokinetic agents like cisapride and erythromycin.
Table 5: Preclinical Electrophysiology Assays of this compound
| Assay | Test Substance | IC50 / Effect |
| hERG Tail Current Inhibition | This compound | 20.2 µM |
| GM-577 (metabolite) | 41.7 µM | |
| GM-625 (metabolite) | 55.0 µM | |
| Monophasic Action Potential (MAP) Duration in Anesthetized Guinea Pigs | This compound (10 mg/kg) | Slight prolongation of MAPD70 (6.6%) and MAPD90 (4.6%). |
| Proarrhythmic Rabbit Model | This compound (20 mg/kg infusion) | Did not evoke Torsades de Pointes (TdP), even with significant QT and QTc interval prolongation. |
These findings suggest a wide safety margin for this compound regarding proarrhythmic potential at therapeutic concentrations.
Conclusion
Preclinical studies provide robust evidence for the promotility effects of this compound across various animal models. Its mechanism of action as a motilin receptor agonist translates into dose-dependent acceleration of gastric emptying and stimulation of intestinal motility. The detailed experimental protocols outlined in this guide offer a basis for the continued investigation and development of this compound and other motilin receptor agonists for the treatment of gastrointestinal motility disorders. The favorable preclinical safety profile, particularly the low risk of cardiac proarrhythmia, further supports its potential as a therapeutic agent.
References
- 1. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical electrophysiology assays of this compound (GM-611), a novel prokinetic agent derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Mitemcinal (GM-611): A Technical Overview of a Motilin Receptor Agonist
Foreword: This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Mitemcinal (GM-611), a potent and orally active motilin receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of prokinetic agents.
Introduction
This compound (GM-611) is a synthetic derivative of the macrolide antibiotic erythromycin, designed to selectively activate the motilin receptor without conferring antibiotic properties.[1] Developed by Chugai Pharmaceutical, this compound emerged from a research program aimed at creating a stable and orally bioavailable prokinetic agent for the treatment of gastrointestinal motility disorders, such as gastroparesis.[1][2] The parent compound, erythromycin, is known to stimulate gastrointestinal motility by mimicking the effects of motilin, an endogenous hormone that regulates the migrating motor complex (MMC).[3] However, its use as a prokinetic is limited by its antibiotic activity and the potential for bacterial resistance. This compound was developed to overcome these limitations, offering a targeted approach to enhancing gastrointestinal motility.[1]
Mechanism of Action
This compound is a selective agonist of the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons of the gastrointestinal tract. The motilin receptor is coupled to the Gq/11 class of G-proteins.
Signaling Pathway
Activation of the motilin receptor by this compound initiates a downstream signaling cascade that leads to smooth muscle contraction. The key steps in this pathway are:
-
Receptor Binding: this compound binds to the motilin receptor on the surface of gastrointestinal smooth muscle cells.
-
G-Protein Activation: This binding event activates the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increase in intracellular calcium concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and ultimately, smooth muscle contraction.
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound-activated motilin receptor signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound (GM-611) from various in vitro and in vivo studies.
Table 1: In Vitro Activity
| Parameter | Species/System | Value | Reference(s) |
| Motilin Receptor Binding | |||
| Displacement of ¹²⁵I-pMTL | Rabbit duodenum homogenate | Parallel displacement curves to motilin | |
| Functional Activity | |||
| Contraction of isolated duodenum | Rabbit | Concentration-dependent | |
| hERG Channel Inhibition | |||
| IC₅₀ (this compound) | hERG-expressing cells | 20.2 µM | |
| IC₅₀ (Metabolite GM-577) | hERG-expressing cells | 41.7 µM | |
| IC₅₀ (Metabolite GM-625) | hERG-expressing cells | 55.0 µM |
Table 2: Preclinical Pharmacokinetics
| Species | Route | Dose | Cₘₐₓ | Tₘₐₓ | Reference(s) |
| Dog | Oral | 0.1 - 1 mg/kg | Dose-dependent increase in activity | - | |
| Dog | Oral | 0.25, 0.5, 1 mg/kg | Dose-dependent acceleration of gastric emptying | - | |
| Dog (Diabetic) | Oral | 0.125, 0.25, 0.5 mg/kg | Dose-dependent acceleration of gastric emptying | - | |
| Rhesus Monkey | Oral | - | Dose-dependent acceleration of gastric emptying | - | |
| Minipig (Diabetic) | Oral | 5 mg/kg | Accelerated gastric emptying | - |
Table 3: Clinical Efficacy in Gastroparesis
| Patient Population | Dose | Outcome | Reference(s) |
| Idiopathic & Diabetic Gastroparesis | 10, 20, 30 mg bid or 20 mg tid for 28 days | Significant improvement in meal retention at 240 min. Diabetic patients responded better. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
Isolated Rabbit Duodenum Contraction Assay
This assay is a classical pharmacological method to assess the contractile effect of a substance on smooth muscle tissue.
Objective: To determine the concentration-dependent contractile response of this compound on isolated rabbit duodenum longitudinal strips.
Methodology:
-
Tissue Preparation:
-
Male Japanese White rabbits are euthanized.
-
The duodenum is excised and placed in Krebs solution (composition in mM: NaCl 120, KCl 4.7, CaCl₂ 2.4, MgSO₄ 1.2, NaHCO₃ 24.5, KH₂PO₄ 1, and glucose 5.6).
-
Longitudinal muscle strips of approximately 10-15 mm in length are prepared.
-
-
Experimental Setup:
-
The tissue strips are mounted in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.
-
The strips are allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with the bathing solution changed every 20 minutes.
-
-
Data Acquisition:
-
After equilibration, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.
-
The contractile response is recorded until a plateau is reached at each concentration.
-
To investigate antagonism, a motilin receptor antagonist (e.g., GM-109) can be added to the bath prior to the addition of this compound.
-
-
Data Analysis:
-
The contractile response is typically quantified as the increase in tension (in grams) from the baseline.
-
Concentration-response curves are plotted, and parameters such as EC₅₀ (the concentration that produces 50% of the maximal response) can be calculated.
-
Caption: Workflow for the isolated rabbit duodenum contraction assay.
Motilin Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the motilin receptor.
Objective: To assess the ability of this compound to displace the binding of a radiolabeled motilin analog (e.g., ¹²⁵I-porcine motilin) from motilin receptors.
Methodology:
-
Membrane Preparation:
-
A tissue source rich in motilin receptors, such as rabbit duodenum smooth muscle, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer.
-
Protein concentration of the membrane preparation is determined.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Increasing concentrations of unlabeled this compound (competitor).
-
A fixed concentration of radiolabeled motilin (e.g., ¹²⁵I-pMTL).
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled motilin.
-
The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition binding curve is generated by plotting the percentage of specific binding against the concentration of this compound.
-
The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for the motilin receptor radioligand binding assay.
In Vivo Gastric Emptying Assessment (Paracetamol Absorption Test)
This method indirectly assesses the rate of gastric emptying by measuring the absorption of paracetamol (acetaminophen), which is primarily absorbed in the small intestine.
Objective: To evaluate the effect of orally administered this compound on the rate of gastric emptying in conscious dogs.
Methodology:
-
Animal Preparation:
-
Beagle dogs are fasted overnight but allowed free access to water.
-
A baseline blood sample is collected.
-
-
Test Meal and Drug Administration:
-
A test meal (e.g., canned dog food) is mixed with a known amount of paracetamol (e.g., 20 mg/kg).
-
This compound or vehicle is administered orally a set time before the test meal.
-
-
Blood Sampling:
-
Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes) after the meal.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Paracetamol Analysis:
-
The concentration of paracetamol in the plasma samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a commercial detection kit.
-
-
Data Analysis:
-
A plasma concentration-time curve for paracetamol is constructed for each dog.
-
Pharmacokinetic parameters that reflect the rate of gastric emptying are calculated, including:
-
Cₘₐₓ: Maximum plasma concentration of paracetamol.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the plasma concentration-time curve.
-
-
An increase in Cₘₐₓ, a decrease in Tₘₐₓ, and an increase in the initial AUC are indicative of accelerated gastric emptying.
-
Caption: Workflow for the in vivo gastric emptying assessment using the paracetamol absorption test.
Conclusion
This compound (GM-611) is a potent and selective motilin receptor agonist that was developed as a prokinetic agent. Its mechanism of action is well-defined, involving the activation of the Gq/11-PLC-IP3 signaling pathway in gastrointestinal smooth muscle, leading to enhanced motility. Preclinical studies in various animal models have consistently demonstrated its ability to accelerate gastric and colonic transit. Clinical trials in patients with gastroparesis have shown that this compound can improve delayed gastric emptying. While the clinical development of this compound has faced challenges, the extensive preclinical and clinical data available provide a valuable resource for the ongoing research and development of novel prokinetic therapies.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Mitemcinal: A Deep Dive into the Chemical Architecture and Prokinetic Activity of a Motilin Receptor Agonist
For Immediate Release
This technical guide provides a comprehensive analysis of the chemical structure, pharmacological properties, and mechanism of action of Mitemcinal (GM-611), a potent and selective motilin receptor agonist. Developed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical and clinical data, offering a detailed overview of this prokinetic agent.
Core Chemical and Physical Properties
This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] Its chemical modifications were designed to enhance its prokinetic effects while eliminating the antibiotic properties of the parent compound.[1] The key chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (1R,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione | Wikipedia |
| Chemical Formula | C40H69NO12 | DrugBank, Wikipedia |
| Molar Mass | 755.98 g/mol | Wikipedia |
| CAS Number | 154738-42-8 | Wikipedia |
| Synonyms | GM-611, 3'-N-dimethyl-11-deoxy-3'-N-isopropyl-12-O-methyl-11-oxo-8,9-didehydroerythromycin | Wikipedia |
Synthesis and Structural Elucidation
This compound is synthesized from erythromycin, a 14-membered macrolide.[1] While detailed, step-by-step synthesis protocols are proprietary and not publicly available, the IUPAC name reveals key structural modifications from the parent erythromycin molecule. These modifications are crucial for its selective agonist activity at the motilin receptor and its lack of antibacterial action.
Mechanism of Action: A Motilin Receptor Agonist
This compound exerts its prokinetic effects by acting as a selective agonist at the motilin receptor, a G protein-coupled receptor (GPCR).[3] The motilin receptor is predominantly coupled to the Gq/11 protein, and its activation initiates a downstream signaling cascade.
Upon binding of this compound to the motilin receptor, the Gq/11 protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event in smooth muscle contraction.
This compound Signaling Pathway
Pharmacological and Preclinical Data
This compound has been evaluated in a variety of in vitro and in vivo preclinical studies to characterize its pharmacological profile.
In Vitro Studies
In vitro experiments using isolated rabbit duodenum longitudinal strips have demonstrated that this compound produces concentration-dependent contractions. These contractions were competitively inhibited by a selective motilin antagonist, confirming that the effect is mediated through the motilin receptor. Furthermore, these studies established this compound as a full agonist at the motilin receptor. This compound and other motilin agonists have also been shown to displace the binding of radiolabeled motilin from homogenates of rabbit duodenum muscle tissue.
| In Vitro Assay | Observation | Implication |
| Isolated Rabbit Duodenum Contractility | Concentration-dependent contractions | Demonstrates prokinetic activity |
| Competitive Antagonism | Contractions inhibited by motilin antagonist | Confirms action via motilin receptor |
| Radioligand Displacement | Displaces 125I-pMTL binding | Confirms binding to motilin receptor |
In Vivo Studies
Preclinical in vivo studies in conscious dogs have shown that oral administration of this compound stimulates gastrointestinal motility. These effects were observed in both the interdigestive and digestive states and were inhibited by a motilin receptor antagonist. Studies in a canine model of diabetic gastroparesis demonstrated that this compound dose-dependently accelerated delayed gastric emptying.
| Animal Model | Dosage | Key Findings |
| Conscious Dogs | 0.1-1 mg/kg (oral) | Stimulated colonic motility. |
| Conscious Dogs | 0.25, 0.5, and 1 mg/kg (oral) | Dose-dependently accelerated gastric emptying. |
| Canine Diabetic Gastroparesis | 0.125, 0.25, or 0.5 mg/kg (oral) | Dose-dependently accelerated delayed gastric emptying. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and specific binding affinity assays for this compound are not publicly available. However, based on the published literature, the general methodologies employed are described below.
In Vitro Contractility Assay Workflow
The assessment of this compound's effect on gastrointestinal smooth muscle contractility typically follows this workflow:
In Vitro Contractility Assay Workflow
Radioligand Binding Assay Protocol
The binding of this compound to the motilin receptor is typically assessed through competitive binding assays.
Radioligand Binding Assay Protocol
Clinical Development and Future Perspectives
This compound has undergone clinical trials for the treatment of gastroparesis. While it demonstrated an ability to accelerate gastric emptying, the clinical efficacy in improving symptoms did not consistently surpass that of a placebo in Phase II trials. Consequently, the development of this compound has stalled. Despite this, the study of this compound has provided valuable insights into the pharmacology of motilin receptor agonists and their potential as prokinetic agents. Its development as a non-antibiotic macrolide represents a significant step in avoiding the risk of bacterial resistance associated with long-term erythromycin use for motility disorders.
Conclusion
This compound is a well-characterized motilin receptor agonist with a clear mechanism of action and demonstrated prokinetic effects in preclinical models. Its chemical structure, derived from erythromycin, has been optimized to selectively target the motilin receptor without antibiotic activity. While its clinical development has faced challenges, the extensive preclinical data available for this compound continues to be a valuable resource for researchers in the field of gastrointestinal motility and drug development. Further exploration of the structure-activity relationships of motilides may yet lead to the development of novel and effective treatments for disorders of gut motility.
References
Methodological & Application
Mitemcinal Receptor Binding Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal (also known as GM-611) is a non-peptide, macrolide-derived motilin receptor agonist.[1][2] It was developed as a prokinetic agent to stimulate gastrointestinal motility.[1][2] Unlike its parent compound, erythromycin, this compound lacks antibiotic properties, making it a more targeted therapeutic candidate for chronic gastrointestinal motility disorders such as gastroparesis.[3] this compound exerts its pharmacological effects by binding to and activating the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the gastrointestinal tract. This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and other investigational compounds with the human motilin receptor.
Signaling Pathway
Activation of the motilin receptor by an agonist like this compound initiates a signaling cascade predominantly through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), contribute to the contraction of gastrointestinal smooth muscle.
Data Presentation
| Compound | Receptor | Radioligand | Assay Type | Parameter | Value | Species |
| Motilin | Motilin Receptor | [¹²⁵I]-Motilin | Saturation Binding | Kd | 0.43 nM | Human |
| This compound (GM-611) | Motilin Receptor | - | Functional (Contraction) | pEC50 | 7.5 | Rabbit |
Note: The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
Experimental Protocols
Membrane Preparation from Cells Expressing Recombinant Human Motilin Receptor
This protocol describes the preparation of cell membranes from a stable cell line overexpressing the human motilin receptor.
Materials and Reagents:
-
HEK293 cells stably expressing the human motilin receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or similar mechanical disruption device
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Culture the cells to a high density in appropriate growth medium.
-
Wash the cells with ice-cold PBS and harvest by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-20 minutes to allow for cell swelling.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Repeat the centrifugation step (step 7) and resuspend the final pellet in an appropriate volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound or other test compounds for the human motilin receptor using [¹²⁵I]-Motilin as the radioligand.
Materials and Reagents:
-
Human motilin receptor membrane preparation
-
[¹²⁵I]-Motilin (specific activity ~2000 Ci/mmol)
-
This compound or other unlabeled test compounds
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 154 mM NaCl, ice-cold
-
Non-specific binding control: High concentration of unlabeled motilin (e.g., 1 µM)
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (e.g., cell harvester)
-
Scintillation counter and scintillation fluid
Experimental Workflow Diagram:
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of Binding Buffer
-
50 µL of various concentrations of the unlabeled test compound (e.g., this compound) or vehicle for total binding.
-
For non-specific binding (NSB) wells, add 50 µL of 1 µM unlabeled motilin.
-
50 µL of [¹²⁵I]-Motilin at a final concentration at or below its Kd (e.g., 0.2-0.4 nM).
-
Initiate the binding reaction by adding 50 µL of the motilin receptor membrane preparation (5-10 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioactivity.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
The data will be analyzed to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Logical Relationship for Competitive Binding:
Calculations:
-
Specific Binding: Calculate the specific binding at each concentration of the test compound:
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This application note provides a comprehensive protocol for conducting a this compound receptor binding assay. The detailed methodologies for membrane preparation, competitive binding, and data analysis will enable researchers to accurately characterize the binding properties of this compound and other compounds targeting the motilin receptor. The provided diagrams illustrate the underlying signaling pathway and experimental principles, offering a clear framework for professionals in drug development. This assay is a crucial tool for the preclinical evaluation of novel prokinetic agents.
References
- 1. In vitro pharmacological characterization of this compound (GM-611), the first acid-resistant non-peptide motilin receptor agonist, in smooth muscle of rabbit small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Mitemcinal Studies in a Canine Model of Delayed Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a canine model of delayed gastric emptying to study the effects of Mitemcinal, a motilin receptor agonist. The dog serves as a relevant large animal model for investigating prokinetic agents due to its physiological similarities to humans in terms of gastrointestinal motility.
Introduction to this compound and Delayed Gastric Emptying
Delayed gastric emptying, or gastroparesis, is a disorder characterized by the slowed movement of food from the stomach to the small intestine in the absence of a mechanical obstruction. This compound (GM-611) is an erythromycin-derived motilin agonist that has been investigated for its prokinetic properties to treat conditions like gastroparesis.[1][2] By activating motilin receptors in the gastrointestinal tract, this compound stimulates gastric contractions and enhances gastric emptying.[3][4] Canine models of delayed gastric emptying are crucial for preclinical evaluation of such prokinetic agents.
Models of Delayed Gastric Emptying in Canines
Several methods can be employed to induce delayed gastric emptying in dogs for research purposes. The choice of model may depend on the specific research question and the desired chronicity of the gastroparesis.
-
Pharmacological Induction with Clonidine: An alpha-2 adrenergic agonist, clonidine, can be used to induce a transient delay in gastric emptying.
-
Surgical Induction via Vagotomy: A trunkal vagotomy, the surgical severing of the vagus nerve trunks, leads to a more chronic state of delayed gastric emptying.
-
Chemically-Induced Diabetic Gastroparesis: The administration of streptozotocin and alloxan can induce diabetes mellitus, which over time leads to secondary complications, including gastroparesis.
Efficacy of this compound in Canine Models
Studies have demonstrated that orally administered this compound effectively accelerates gastric emptying in both normal dogs and those with experimentally induced delayed gastric emptying. Its prokinetic effects have been shown to be dose-dependent.
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound in canine models of delayed gastric emptying.
Table 1: this compound Dosage and Effects in Different Canine Models
| Canine Model | This compound Dosage (oral) | Comparator Drug and Dosage | Key Findings | Reference |
| Normal | 0.25, 0.5, 1 mg/kg | Cisapride (1, 3, 10 mg/kg) | This compound dose-dependently accelerated gastric emptying at 0.5 and 1 mg/kg; cisapride had no significant effect. | |
| Clonidine-Induced Delayed Gastric Emptying | 0.25, 0.5, 1 mg/kg | Cisapride (1, 3, 10 mg/kg) | This compound dose-dependently improved delayed gastric emptying, significant at 1 mg/kg. | |
| Vagotomy-Induced Delayed Gastric Emptying | 0.125, 0.25, 0.5 mg/kg | Cisapride (3 mg/kg) | This compound dose-dependently improved delayed gastric emptying, significant at 0.25 and 0.5 mg/kg. | |
| Diabetic Gastroparesis (Streptozotocin/Alloxan) | 0.125, 0.25, 0.5 mg/kg | Cisapride (1, 3, 10 mg/kg) | This compound dose-dependently accelerated delayed gastric emptying, significant at 0.5 mg/kg; cisapride had no significant effect. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
Protocol 1: Induction of Delayed Gastric Emptying
1.1 Pharmacological Induction with Clonidine
-
Animal Preparation: Fast healthy adult dogs overnight but allow free access to water.
-
Clonidine Administration: Administer clonidine subcutaneously at a dose of 0.03 mg/kg.
-
Timing: The peak effect of clonidine on delaying gastric emptying occurs approximately 15-30 minutes after administration. The prokinetic agent or test meal should be administered within this window.
1.2 Surgical Induction via Vagotomy
-
Anesthesia and Surgical Preparation: Anesthetize the dog using standard procedures. Prepare the abdominal area for aseptic surgery.
-
Surgical Procedure: Perform a midline laparotomy to expose the abdominal esophagus. Identify and isolate the dorsal and ventral vagal trunks. Ligate and transect a segment of each trunk to ensure complete vagotomy.
-
Post-operative Care: Provide appropriate post-operative analgesia and care. Allow a recovery period of at least two weeks before conducting gastric emptying studies.
1.3 Chemically-Induced Diabetic Gastroparesis
-
Animal Preparation: Fast healthy adult dogs for 24 hours.
-
Drug Preparation: Prepare a sterile solution of streptozotocin (30 mg/kg) and alloxan (50 mg/kg). The solvent for streptozotocin is typically a 0.1 mol/L citric acid buffer (pH 4.5), and for alloxan, 0.9% saline is used.
-
Administration: Administer the mixture as a single intravenous injection.
-
Monitoring and Confirmation: Monitor blood glucose levels regularly. Dogs that maintain moderate hyperglycemia (fasting plasma glucose 200-300 mg/dL) without insulin treatment are selected. Delayed gastric emptying typically develops over a prolonged period (e.g., after 5 years in one study).
-
Supportive Care: Be prepared to manage potential transient hypoglycemia within the first 24 hours post-injection due to insulin release from damaged beta-cells.
Protocol 2: Assessment of Gastric Emptying
2.1 Paracetamol (Acetaminophen) Absorption Test
This method indirectly assesses gastric emptying by measuring the rate of absorption of paracetamol, which is primarily absorbed in the small intestine.
-
Test Meal Preparation: Prepare a standard meal. A common test meal consists of a can of dog food mixed with a specific amount of paracetamol powder. The recommended dose of paracetamol is approximately 20 mg/kg body weight.
-
Fasting: Fast the dogs overnight.
-
Baseline Blood Sample: Collect a baseline blood sample before feeding.
-
Feeding and Drug Administration: Allow the dog to consume the test meal containing paracetamol. If testing a prokinetic agent like this compound, administer it orally at the specified time before the meal (e.g., 30-60 minutes).
-
Serial Blood Sampling: Collect blood samples at regular intervals after the meal (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes).
-
Plasma Analysis: Centrifuge the blood samples to obtain plasma and analyze the concentration of paracetamol using a validated method such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). A lower Tmax and a higher Cmax and AUC generally indicate faster gastric emptying.
2.2 Radionuclide Scintigraphy
This is considered the gold standard for measuring gastric emptying and involves tracking the passage of a radiolabeled meal through the stomach.
-
Test Meal Preparation: Prepare a standard solid meal, such as scrambled eggs or a specific canned dog food. Incorporate a non-absorbable radionuclide, typically Technetium-99m (99mTc) sulfur colloid, into the meal.
-
Fasting: Fast the dogs overnight.
-
Feeding and Drug Administration: Allow the dog to consume the radiolabeled meal. Administer the prokinetic agent at the designated time before the meal.
-
Imaging: Immediately after the meal, place the dog under a gamma camera. Acquire sequential static or dynamic images of the stomach region at regular intervals (e.g., every 15-30 minutes for up to 4-6 hours).
-
Data Analysis: Draw a region of interest (ROI) around the stomach on each image. Correct for radioactive decay. Calculate the percentage of the meal remaining in the stomach at each time point relative to the initial counts at time zero. The primary endpoint is often the time required for 50% of the meal to empty from the stomach (T50).
Protocol 3: Measurement of Gastric Motility
3.1 Force Transducer Implantation
This technique provides a direct measurement of gastric contractile activity.
-
Anesthesia and Surgical Preparation: Anesthetize the dog and prepare for aseptic surgery.
-
Transducer Implantation: Through a midline laparotomy, suture strain gauge force transducers to the serosal surface of the gastric antrum and duodenum. The transducers should be oriented to record circular muscle contractions.
-
Lead Exteriorization: Exteriorize the leads from the transducers through a subcutaneous tunnel to the dorsal aspect of the neck.
-
Post-operative Care and Recovery: Provide appropriate post-operative care and allow for a recovery period of at least two weeks.
-
Data Recording: Connect the exteriorized leads to a recording system to measure contractile activity during fasting and postprandial states, both with and without the administration of this compound.
These detailed protocols and application notes should serve as a valuable resource for researchers planning and executing studies on this compound and other prokinetic agents in a canine model of delayed gastric emptying. Adherence to these standardized methods will enhance the reproducibility and comparability of findings across different studies.
References
- 1. Induction of alloxan/streptozotocin diabetes in dogs: a revised experimental technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Mitemcinal Efficacy with the Paracetamol Absorption Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal (GM-611) is a motilin receptor agonist derived from erythromycin.[1] It is a prokinetic agent designed to enhance gastrointestinal motility, specifically targeting delayed gastric emptying (gastroparesis).[1][2] Unlike its parent compound, erythromycin, this compound lacks antibiotic properties, making it a more suitable candidate for long-term promotility therapy.[1] The paracetamol (acetaminophen) absorption test is a well-established, minimally invasive method to indirectly assess the rate of gastric emptying.[3] This document provides detailed application notes and protocols for utilizing the paracetamol absorption test to evaluate the efficacy of this compound.
The principle behind the paracetamol absorption test is that paracetamol is primarily absorbed in the small intestine, not the stomach. Therefore, the rate at which plasma concentrations of paracetamol rise reflects the rate at which it empties from the stomach into the small intestine. This makes it a valuable tool for assessing the prokinetic effects of drugs like this compound.
Mechanism of Action of this compound
This compound acts as an agonist at the motilin receptor, which is a G protein-coupled receptor found on smooth muscle cells of the gastrointestinal tract. The binding of this compound to the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction and increased gastrointestinal motility.
The signaling pathway involves the activation of Gαq and Gα13 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to the activation of myosin light-chain kinase (MLCK) and subsequent muscle contraction.
Experimental Protocols
Paracetamol Absorption Test Protocol
This protocol is a generalized procedure and may require optimization based on the specific study design and animal model or human subjects.
3.1.1. Materials
-
Paracetamol (acetaminophen) powder or tablets
-
Test meal (liquid or semi-solid)
-
This compound or placebo
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
Equipment for plasma analysis (e.g., HPLC or LC-MS/MS)
3.1.2. Procedure
-
Subject Preparation: Subjects should fast overnight (at least 8 hours) before the test. Water can be provided ad libitum.
-
Baseline Blood Sample: Collect a baseline blood sample (time 0) before administration of the test meal and drug.
-
Drug Administration: Administer the appropriate dose of this compound or placebo orally. The timing of drug administration relative to the meal may vary depending on the study design (e.g., 30-60 minutes before the meal).
-
Test Meal Administration: The test meal should be standardized. A common approach is a liquid meal containing a known amount of paracetamol. A typical dose of paracetamol is 1.5g. The meal should be consumed within a short, standardized period (e.g., 5-10 minutes).
-
Blood Sampling: Collect blood samples at regular intervals after the meal administration. Suggested time points include 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-meal.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Plasma Paracetamol Analysis: Determine the concentration of paracetamol in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation and Analysis
The efficacy of this compound is evaluated by comparing the pharmacokinetic parameters of paracetamol between the this compound-treated group and the placebo group. Key parameters to analyze include:
-
AUC (Area Under the Curve): The total exposure to paracetamol over time. A higher AUC in the early time points suggests faster gastric emptying.
-
Cmax (Maximum Concentration): The peak plasma concentration of paracetamol. A higher Cmax indicates a faster rate of absorption.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached. A shorter Tmax suggests more rapid gastric emptying.
Example Data from Preclinical Studies
The following table summarizes data from a study in conscious dogs, demonstrating the effect of this compound on the pharmacokinetic parameters of paracetamol, which serve as indices of gastric emptying.
| Treatment Group | Dose (mg/kg) | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) |
| Normal Dogs | ||||
| Control | - | 15.3 ± 1.5 | 8.9 ± 0.8 | 1.2 ± 0.1 |
| This compound | 0.5 | 20.1 ± 1.8 | 13.5 ± 1.2 | 0.8 ± 0.1 |
| This compound | 1.0 | 22.4 ± 2.1 | 15.8 ± 1.5 | 0.7 ± 0.1 |
| Dogs with Delayed Gastric Emptying (Vagotomy) | ||||
| Control | - | 8.7 ± 1.1 | 4.5 ± 0.6 | 1.8 ± 0.2 |
| This compound | 0.25 | 14.9 ± 1.6 | 9.2 ± 1.0 | 1.1 ± 0.1 |
| This compound | 0.5 | 16.8 ± 1.9 | 10.5 ± 1.1 | 1.0 ± 0.1 |
*p < 0.05 compared to control
Data adapted from a study on the effects of oral this compound on gastric emptying in conscious dogs.
Clinical Trial Data
In a randomized, double-blind, placebo-controlled study in patients with gastroparesis, this compound demonstrated a significant improvement in gastric emptying as measured by scintigraphy. While this study did not use the paracetamol absorption test, the results support the prokinetic activity of this compound.
| Treatment Group | Dose | Mean % Gastric Retention at 4 hours (Baseline) | Mean % Gastric Retention at 4 hours (Week 4) |
| Placebo | - | 35.5 | 32.0 |
| This compound | 10 mg bid | 38.1 | 18.9 |
| This compound | 20 mg bid | 36.2 | 16.5 |
| This compound | 30 mg bid | 39.8 | 9.9 |
| This compound | 20 mg tid | 37.4 | 15.7 |
*p < 0.01 compared to placebo
Data adapted from a clinical trial on the effect of this compound on gastric emptying in patients with gastroparesis.
Conclusion
The paracetamol absorption test is a valuable and relatively simple method for assessing the efficacy of prokinetic agents like this compound. By measuring the rate of paracetamol absorption, researchers can indirectly quantify the rate of gastric emptying. The data from both preclinical and clinical studies indicate that this compound effectively accelerates gastric emptying. These application notes and protocols provide a framework for utilizing the paracetamol absorption test in the research and development of this compound and other motilin receptor agonists.
References
Application Notes and Protocols: Scintigraphic Gastric Emptying Test in Mitemcinal Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview of the scintigraphic gastric emptying test protocol utilized in clinical trials of Mitemcinal, a motilin agonist, for the treatment of gastroparesis.
Introduction
This compound (GM-611) is an orally active, non-peptide motilin receptor agonist derived from erythromycin.[1][2] It has been investigated for its prokinetic effects to accelerate gastric emptying in patients with gastroparesis, a condition characterized by delayed gastric emptying in the absence of mechanical obstruction.[3][4] Gastric emptying scintigraphy is the gold standard for quantitatively measuring the rate of stomach emptying and was a key method used to assess the efficacy of this compound in clinical trials.[3] This document outlines the typical protocol for this test as inferred from published clinical trial data on this compound and established consensus recommendations for gastric emptying scintigraphy.
This compound's Mechanism of Action
This compound acts as an agonist at the motilin receptor, mimicking the action of the endogenous gut hormone motilin. Activation of the motilin receptor stimulates gastrointestinal motility, including antral contractions and pyloric relaxation, thereby accelerating gastric emptying. Unlike its parent compound erythromycin, this compound lacks antibiotic properties, making it a more suitable candidate for long-term prokinetic therapy.
Scintigraphic Gastric Emptying Test Protocol
The following protocol is a synthesis of the methodology described in this compound clinical trials and the consensus recommendations from the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.
Patient Preparation
-
Fasting: Patients are required to fast overnight for at least 4-8 hours prior to the test to ensure an empty stomach.
-
Medication Adjustment: Medications that can affect gastric emptying (e.g., prokinetics, anticholinergics, opioids) should be discontinued for a sufficient period before the study, as determined by the drug's half-life.
-
Blood Glucose Control: In diabetic patients, blood glucose levels should be well-controlled, as hyperglycemia (>275 mg/dL) can delay gastric emptying. It is recommended to perform the test in the morning after the usual insulin dose.
-
Lifestyle Factors: Patients should refrain from smoking and vigorous exercise before the test, as these can also influence gastric motility.
Standardized Test Meal
A standardized, low-fat, solid meal is crucial for reproducible results. The most widely recommended meal is:
-
Composition: A meal consisting of egg whites, two slices of bread, jam, and a glass of water. The total caloric content is approximately 255 kcal.
-
Radiolabeling: The egg whites are labeled with 0.5-1.0 mCi (18.5-37 MBq) of Technetium-99m (99mTc) sulfur colloid. The radiotracer must be well-mixed with the egg whites during cooking to ensure stable binding.
-
Ingestion: The patient should consume the entire meal within 10 minutes.
Imaging Protocol
-
Instrumentation: A large field-of-view gamma camera equipped with a low-energy, all-purpose collimator is used.
-
Patient Positioning: The patient is positioned supine or standing between opposing detectors for simultaneous anterior and posterior imaging.
-
Image Acquisition:
-
Static images are acquired immediately after meal ingestion (time 0) and at subsequent time points.
-
Recommended imaging times are at 1, 2, and 4 hours post-ingestion. In the this compound trials, the key endpoint was measured at 240 minutes (4 hours).
-
Each static acquisition is typically for 1-2 minutes.
-
Data Analysis
-
Region of Interest (ROI): An ROI is drawn around the stomach on each set of anterior and posterior images.
-
Decay Correction: The acquired counts are corrected for the physical decay of 99mTc.
-
Attenuation Correction: A geometric mean of the anterior and posterior counts is calculated to correct for tissue attenuation.
-
Calculation of Gastric Retention: The percentage of the meal remaining in the stomach at each time point is calculated using the following formula:
-
% Gastric Retention = (Geometric Mean Counts at time T / Geometric Mean Counts at time 0) x 100
-
-
Interpretation: The results are compared to established normal values. Delayed gastric emptying is generally defined as more than 10% retention at 4 hours.
Data from this compound Clinical Trials
A randomized, multicenter, placebo-controlled study investigated the effect of this compound on gastric emptying in 106 patients with idiopathic and diabetic gastroparesis. A standardized scintigraphic gastric emptying test was performed at screening and after 28 days of treatment.
Table 1: this compound Dosing Regimens
| Group | Treatment | Number of Patients |
|---|---|---|
| 1 | Placebo | 22 |
| 2 | This compound 10 mg bid | 21 |
| 3 | This compound 20 mg bid | 21 |
| 4 | This compound 30 mg bid | 21 |
| 5 | this compound 20 mg tid | 21 |
Table 2: Effect of this compound on Gastric Retention at 240 Minutes
| Treatment Group | Improvement in Meal Retention at 240 min |
|---|---|
| Placebo | 10% |
| This compound (all doses) | Showed prokinetic activity |
| this compound 30 mg bid | 75% (greatest improvement) |
These results demonstrate that this compound significantly accelerated gastric emptying in patients with gastroparesis. Diabetic patients showed a better response compared to those with idiopathic gastroparesis.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow of the Scintigraphic Gastric Emptying Test.
Caption: this compound's Signaling Pathway for Gastric Motility.
Conclusion
The scintigraphic gastric emptying test is a robust and quantitative method for assessing the efficacy of prokinetic agents like this compound. The standardized protocol ensures reliable and comparable data across different study sites. Clinical trials have demonstrated that this compound effectively accelerates gastric emptying in patients with gastroparesis, highlighting its therapeutic potential. The detailed protocol and data presented in these application notes can serve as a valuable resource for researchers and clinicians involved in the development and evaluation of new therapies for gastrointestinal motility disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound, a motilin agonist, on gastrointestinal symptoms in patients with symptoms suggesting diabetic gastropathy: a randomized, multi-center, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitemcinal Administration in Conscious Dog Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal (GM-611) is a potent, orally active, non-peptide motilin receptor agonist derived from erythromycin.[1][2] Unlike its parent compound, this compound lacks antibiotic properties, making it a targeted prokinetic agent for investigating and potentially treating gastrointestinal motility disorders.[2] It has been demonstrated to accelerate gastric emptying and stimulate antroduodenal and colonic motility in conscious dog models, including those with experimentally induced gastroparesis.[3][4] These characteristics make it a valuable tool for preclinical research in gastrointestinal pharmacology.
These application notes provide detailed protocols for the oral administration of this compound to conscious dog models to study its effects on gastrointestinal motility.
Mechanism of Action
This compound acts as a selective agonist at the motilin receptor. Activation of motilin receptors in the gastrointestinal tract initiates a cascade of events that leads to increased smooth muscle contraction and coordinated peristaltic waves, thereby promoting the movement of luminal contents. This mechanism is distinct from other prokinetic agents that may act on dopamine or serotonin receptors.
Caption: Signaling pathway of this compound as a motilin receptor agonist.
Experimental Protocols
Protocol 1: Evaluation of Gastric Emptying Using the Paracetamol Absorption Method
This protocol is designed to assess the effect of this compound on the rate of gastric emptying by measuring the absorption of paracetamol (acetaminophen), which is co-administered with a test meal.
Materials:
-
This compound
-
Paracetamol (Acetaminophen)
-
Standard canned dog food
-
Vehicle for this compound (e.g., water or 0.5% methylcellulose)
-
Blood collection supplies (syringes, tubes with appropriate anticoagulant)
-
Centrifuge
-
Analytical equipment for paracetamol quantification in plasma (e.g., HPLC)
Procedure:
-
Animal Preparation: Beagle dogs are typically used. The animals should be fasted overnight (approximately 18 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample prior to administration of the test meal.
-
Test Meal Preparation: Mix a standardized amount of canned dog food with a specific dose of paracetamol.
-
This compound Administration: Administer this compound orally at the desired dose (e.g., 0.125, 0.25, 0.5, or 1 mg/kg). The drug should be given a specified time before the test meal (e.g., 30 minutes).
-
Test Meal Administration: Offer the paracetamol-containing test meal to the dog.
-
Serial Blood Sampling: Collect blood samples at regular intervals post-meal (e.g., 0.5, 1, 1.5, 2, 3, 4, and 6 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Paracetamol Analysis: Analyze the plasma samples to determine the concentration of paracetamol at each time point.
-
Data Analysis: Calculate pharmacokinetic parameters for paracetamol, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). An increase in Cmax and a decrease in Tmax are indicative of accelerated gastric emptying.
Protocol 2: Assessment of Antroduodenal and Colonic Motility Using Force Transducers
This protocol involves the surgical implantation of force transducers to directly measure the contractile activity of the gastrointestinal tract in response to this compound.
Materials:
-
This compound
-
Surgically implanted force transducers on the gastric antrum, duodenum, and colon
-
Data acquisition system to record contractile activity
-
Vehicle for this compound
Procedure:
-
Animal Preparation: Dogs should have surgically implanted force transducers and be allowed to fully recover from the surgery.
-
Fasting: Fast the dogs overnight.
-
Baseline Motility Recording: Record baseline antroduodenal and colonic motility in the interdigestive state.
-
This compound Administration: Administer this compound orally at the desired dose (e.g., 0.1-1 mg/kg).
-
Post-Dose Motility Recording: Continuously record the contractile activity for a specified period (e.g., several hours) to observe the effects of the drug.
-
Digestive State Assessment (Optional): To assess the effect in the digestive state, provide a standard meal and administer this compound, then record motility.
-
Data Analysis: Analyze the motility recordings to quantify changes in the frequency, amplitude, and duration of contractions.
Caption: Experimental workflow for this compound administration in conscious dog models.
Data Presentation
The following tables summarize the dose-dependent effects of orally administered this compound in conscious dog models from published studies.
Table 1: Effect of this compound on Gastric Emptying in Normal Conscious Dogs
| This compound Dose (mg/kg) | Effect on Gastric Emptying Indices |
| 0.25 | Dose-dependent acceleration |
| 0.5 | Significant increase in all three indices |
| 1.0 | Significant increase in all three indices |
Table 2: Effect of this compound on Gastric Emptying in Conscious Dogs with Experimentally Delayed Gastric Emptying
| Model of Delayed Gastric Emptying | This compound Dose (mg/kg) | Effect on Gastric Emptying Indices |
| Clonidine-induced | 0.25, 0.5, 1.0 | Dose-dependent improvement; significant at 1 mg/kg |
| Vagotomy-induced | 0.125, 0.25, 0.5 | Dose-dependent improvement; significant at 0.25 and 0.5 mg/kg |
| Diabetic Gastroparesis | 0.125, 0.25, 0.5 | Dose-dependent acceleration; significant at 0.5 mg/kg |
Table 3: Effect of this compound on Gastrointestinal Motility in Conscious Dogs
| Gastrointestinal Region | This compound Dose (mg/kg) | Effect on Motility |
| Antroduodenal (Interdigestive) | 0.25, 0.5, 1.0 | Dose-dependent stimulation |
| Antroduodenal (Digestive) | 0.25, 0.5, 1.0 | Dose-dependent stimulation |
| Colonic | 0.1 - 1.0 | Dose-dependent stimulation |
Conclusion
This compound has demonstrated robust prokinetic effects in conscious dog models, accelerating gastric emptying and stimulating motility in both the upper and lower gastrointestinal tract. The protocols outlined above provide a framework for researchers to effectively study the pharmacodynamics of this compound and other motilin receptor agonists in a preclinical setting. The use of conscious animal models is crucial for obtaining clinically relevant data on gastrointestinal function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitemcinal in Minipig Models of Gastroparesis
These application notes provide a comprehensive overview of the available data and methodologies for studying the dose-response relationship of mitemcinal, a motilin receptor agonist, in the context of gastroparesis. While direct dose-response studies in minipig models are not extensively published, this document synthesizes findings from a relevant single-dose minipig study and human clinical trials to guide researchers in designing and interpreting preclinical studies.
Data Presentation: this compound Dose-Response Data
Although specific dose-response data for this compound in a gastroparesis minipig model is limited, data from human clinical trials provide valuable insights into its prokinetic effects. The following table summarizes the dose-dependent effects of this compound on gastric emptying in patients with diabetic and idiopathic gastroparesis.
Table 1: Effect of this compound on Gastric Emptying in Patients with Gastroparesis (28-Day Treatment) [1][2]
| This compound Dose (twice daily) | Placebo | 10 mg | 20 mg | 30 mg |
| Normalization of Gastric Emptying (%) | 10 | 45 | 50 | 75 |
| Mean Gastric Retention at 4 hours (%) | 35 | 15 | 12 | 8 |
Normalization of gastric emptying was defined as the percentage of patients achieving a normal gastric retention of <10% at 4 hours post-meal.[1][2]
In a study on a diabetic minipig model with delayed gastric emptying, a single oral dose of this compound (5 mg/kg) was shown to significantly accelerate gastric emptying.[3]
Experimental Protocols
This section details the methodologies for inducing a gastroparesis model in minipigs and assessing the effects of this compound on gastric motility.
Protocol 1: Induction of a Diabetic Gastroparesis Model in Minipigs
Objective: To induce a state of delayed gastric emptying in minipigs secondary to diabetes mellitus.
Materials:
-
Male Göttingen minipigs (5 weeks old)
-
Streptozotocin (STZ)
-
Saline solution
-
Blood glucose monitoring system
Procedure:
-
Acclimatize minipigs to the housing facility for at least one week prior to the experiment.
-
Induce diabetes by a single intravenous injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight.
-
Monitor blood glucose levels regularly to confirm the induction of hyperglycemia (blood glucose > 200 mg/dL).
-
Allow the diabetic condition to progress for an extended period (e.g., 80 weeks) to induce delayed gastric emptying.
-
Confirm delayed gastric emptying using methods described in Protocol 2.
Protocol 2: Assessment of Gastric Emptying in Minipigs
Objective: To quantitatively measure the rate of gastric emptying in minipigs. This protocol is adapted from scintigraphic methods used in human studies and marker-based methods used in animal studies.
Materials:
-
Test meal (e.g., standard pig feed mixed with a non-absorbable marker like radiolabeled tracer (e.g., 99mTc-sulfur colloid) for scintigraphy, or a drug marker like paracetamol).
-
Scintigraphy equipment (if using a radiolabeled tracer).
-
Blood collection supplies (if using a marker like paracetamol).
-
HPLC or other analytical equipment for marker quantification.
Procedure:
-
Fast the minipigs overnight (approximately 12-18 hours) with free access to water.
-
Administer the test substance (this compound or placebo) orally at the desired dose and time before the test meal.
-
Provide the minipigs with the standardized test meal.
-
For Scintigraphy: Immediately after meal consumption, acquire sequential images of the stomach region using a gamma camera at predefined time points (e.g., 0, 1, 2, 4 hours).
-
For Paracetamol Absorption Method: Administer a known dose of paracetamol with the test meal. Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) after meal ingestion.
-
-
Data Analysis:
-
Scintigraphy: Calculate the percentage of gastric retention at each time point by drawing regions of interest around the stomach and correcting for radioactive decay.
-
Paracetamol Absorption: Analyze plasma samples to determine the concentration of paracetamol over time. The rate of appearance of paracetamol in the plasma reflects the rate of gastric emptying. Key pharmacokinetic parameters include Tmax (time to maximum concentration) and AUC (area under the curve).
-
Signaling Pathways and Visualizations
This compound is a motilin receptor agonist. Motilin plays a crucial role in stimulating gastrointestinal motility, particularly during the interdigestive period, by initiating the migrating motor complex (MMC).
This compound Mechanism of Action
This compound binds to motilin receptors on gastrointestinal smooth muscle cells and enteric neurons. This binding activates Gq/11 and G13 proteins, leading to a cascade of intracellular events that result in smooth muscle contraction.
Caption: Signaling pathway of this compound in gastrointestinal smooth muscle cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the dose-response effects of this compound in a minipig model of gastroparesis.
Caption: Experimental workflow for this compound dose-response studies.
References
- 1. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Effects of this compound (GM-611), an orally active erythromycin-derived prokinetic agent, on delayed gastric emptying and postprandial glucose in a new minipig model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Caco-2 Permeability Assay for Mitemcinal Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal (GM-611) is a novel, orally administered motilin receptor agonist derived from erythromycin.[1] It has been investigated for its prokinetic effects on the gastrointestinal tract, with potential applications in conditions such as gastroparesis and irritable bowel syndrome.[2][3] Understanding the intestinal absorption and potential for efflux of this compound is critical for predicting its oral bioavailability and pharmacokinetic profile. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into drug absorption and the role of transport proteins.[4][5]
This application note provides a detailed protocol for utilizing the Caco-2 cell permeability assay to evaluate the pharmacokinetics of this compound, with a specific focus on its interaction with the P-glycoprotein (P-gp) efflux transporter. Studies have indicated that this compound is a substrate for P-gp, and its transport across Caco-2 cell monolayers is greater in the secretory (basolateral to apical) direction than in the absorptive (apical to basolateral) direction. This efflux mechanism can significantly impact the net absorption of the drug in vivo.
Principle of the Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes when cultured on semi-permeable supports. These differentiated cells form tight junctions, express various transporters (including influx and efflux pumps like P-gp), and exhibit many of the morphological and functional characteristics of the small intestinal epithelium.
The assay measures the rate of transport of a test compound, such as this compound, across the Caco-2 monolayer in two directions:
-
Apical to Basolateral (A-B) Permeability: Represents absorption from the intestinal lumen into the bloodstream.
-
Basolateral to Apical (B-A) Permeability: Represents secretion from the bloodstream back into the intestinal lumen.
The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated for both directions. A significantly higher B-A Papp compared to the A-B Papp (efflux ratio > 2) suggests the involvement of active efflux transporters like P-gp.
Data Presentation
While specific quantitative Papp values for this compound are not publicly available, the qualitative relationship of its permeability has been established. The following table summarizes the expected and known permeability data for this compound and control compounds in a Caco-2 assay.
| Compound | Direction | Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification | P-gp Substrate |
| This compound | A → B | [Not Reported] | [Not Reported] | > 1 | Low-Moderate | Yes |
| B → A | [Not Reported] | [Significantly Higher than A→B] | ||||
| Propranolol | A → B | 10 | ~25 | ~1.0 | High | No |
| (High Permeability Control) | B → A | 10 | ~25 | |||
| Atenolol | A → B | 10 | ~0.5 | ~1.0 | Low | No |
| (Low Permeability Control) | B → A | 10 | ~0.5 | |||
| Digoxin | A → B | 5 | ~0.2 | > 10 | Low | Yes |
| (P-gp Substrate Control) | B → A | 5 | ~3.0 |
Note: The permeability of [3H]-mitemcinal in the secretory direction (B-A) has been shown to be larger than in the absorptive direction (A-B). This transport was inhibited by the P-gp substrate digoxin, confirming this compound as a P-gp substrate. The exact Papp values and efflux ratio for this compound are not publicly available.
Experimental Protocols
This section provides a detailed methodology for conducting a Caco-2 permeability assay to assess if a compound, like this compound, is a P-gp substrate.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
This compound
-
Control compounds (Propranolol, Atenolol, Digoxin)
-
P-gp inhibitor (e.g., Verapamil or Digoxin)
-
Lucifer Yellow
-
Analytical standards for all test compounds
-
LC-MS/MS system for sample analysis
Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 3-4 days at 80-90% confluency. Use cells between passages 25 and 45 for permeability studies.
-
For setting up the assay, trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
Before conducting the transport experiment, it is crucial to verify the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of each well using a voltohmmeter.
-
Monolayers are considered suitable for the assay if the TEER values are ≥ 200 Ω·cm².
-
-
Lucifer Yellow Permeability:
-
To assess paracellular permeability, add Lucifer Yellow (a fluorescent marker that does not readily cross cell membranes) to the apical chamber.
-
After a defined incubation period (e.g., 1 hour), measure the fluorescence in the basolateral chamber.
-
The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s, indicating tight junction integrity.
-
Bidirectional Transport Experiment
-
Preparation of Transport Buffer and Test Compounds:
-
Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4).
-
Prepare stock solutions of this compound and control compounds in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the transport buffer. The final DMSO concentration should be less than 1%.
-
-
A-B Permeability Assay (Absorption):
-
Carefully wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound (e.g., 10 µM this compound) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
B-A Permeability Assay (Efflux):
-
Wash the Caco-2 monolayers as described above.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Add the transport buffer containing the test compound to the basolateral (donor) chamber.
-
Incubate and collect samples as described for the A-B assay.
-
-
P-gp Inhibition Assay:
-
To confirm P-gp mediated efflux, perform the B-A permeability assay in the presence of a known P-gp inhibitor (e.g., 100 µM Verapamil).
-
Pre-incubate the cell monolayers with the inhibitor for 30-60 minutes before adding the test compound.
-
Sample Analysis and Data Calculation
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).
-
-
Calculate the efflux ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter. A significant reduction in the B-A Papp value and the efflux ratio in the presence of a P-gp inhibitor confirms the involvement of P-gp.
Mandatory Visualizations
This compound Transport Across Caco-2 Monolayer
Caption: this compound transport pathways across the Caco-2 cell monolayer.
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Conclusion
The Caco-2 permeability assay is an indispensable tool for characterizing the intestinal absorption of drug candidates like this compound. The evidence that this compound is a substrate for the P-gp efflux transporter highlights the importance of conducting bidirectional permeability studies to accurately predict its in vivo pharmacokinetic behavior. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize this assay in the drug development process.
References
- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Studying Intestinal Absorption of [3H]-Mitemcinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal is a motilin receptor agonist, developed as a prokinetic agent to enhance gastrointestinal motility.[1][2][3] Understanding its absorption characteristics is crucial for its development as an orally administered therapeutic. The use of radiolabeled this compound, specifically [3H]-Mitemcinal, allows for sensitive and quantitative assessment of its intestinal permeability and transport mechanisms. These application notes provide a comprehensive overview and detailed protocols for utilizing [3H]-Mitemcinal in intestinal absorption studies, catering to researchers in pharmacology and drug development.
This compound's intestinal absorption is influenced by its interaction with the P-glycoprotein (P-gp) efflux transporter, a key mechanism that can lead to nonlinear pharmacokinetics.[4] In vitro models, such as the Caco-2 cell line, are instrumental in elucidating the role of such transporters in the intestinal disposition of this compound.[4]
Data Presentation
Table 1: In Vivo Intestinal Absorption and Availability of [3H]-Mitemcinal in Rats
The following table summarizes the dose-dependent fraction of orally administered [3H]-Mitemcinal absorbed (Fa) and the intestinal availability (Fg) in rats. These values were determined by measuring tritium radioactivity and unchanged this compound concentration in the portal blood.
| Oral Dose (mg/kg) | Fraction Dose Absorbed (Fa) | Intestinal Availability (Fg) |
| 0.2 | 0.314 | 0.243 |
| 0.5 | 0.353 | 0.296 |
| 5.0 | 0.569 | 0.513 |
Data sourced from Saitoh et al., 2007.
Experimental Protocols
1. In Vivo Evaluation of Intestinal Absorption in Rats
This protocol is adapted from the methodology described for determining the fraction of dose absorbed and intestinal availability of [3H]-Mitemcinal in rats.
Objective: To determine the in vivo intestinal absorption of [3H]-Mitemcinal.
Materials:
-
[3H]-Mitemcinal
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Portal vein cannulation setup
-
Blood collection tubes (containing anticoagulant)
-
Scintillation counter and scintillation fluid
-
Analytical equipment for quantifying unchanged this compound (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast rats overnight with free access to water. Anesthetize the rats and perform a cannulation of the portal vein for blood sampling.
-
Dose Administration: Prepare solutions of [3H]-Mitemcinal at desired concentrations (e.g., 0.2, 0.5, and 5.0 mg/kg). Administer the solution orally via gavage.
-
Blood Sampling: Collect blood samples from the portal vein at predetermined time points.
-
Sample Processing:
-
Measure the total radioactivity in a portion of the blood sample using a scintillation counter to determine the total amount of absorbed drug and its metabolites.
-
Process the remaining blood sample to separate plasma.
-
Analyze the plasma using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of unchanged this compound.
-
-
Data Analysis:
-
Calculate the Fraction Dose Absorbed (Fa) by comparing the total radioactivity in the portal blood to the administered radioactive dose.
-
Calculate the Intestinal Availability (Fg) by comparing the amount of unchanged this compound in the portal blood to the total absorbed radioactivity.
-
2. In Vitro Caco-2 Permeability Assay
This protocol provides a detailed methodology for assessing the intestinal permeability and identifying the potential for active efflux of [3H]-Mitemcinal using the Caco-2 cell model. This model is well-established for predicting human intestinal absorption.
Objective: To determine the bidirectional permeability of [3H]-Mitemcinal across a Caco-2 cell monolayer and to investigate its interaction with efflux transporters like P-glycoprotein.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
[3H]-Mitemcinal
-
P-gp inhibitor (e.g., Digoxin or Verapamil)
-
Scintillation counter and scintillation fluid
-
TEER (Transepithelial Electrical Resistance) meter
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate flasks.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the Caco-2 cell monolayer using a TEER meter. A stable and high TEER value indicates a well-formed monolayer.
-
-
Permeability Assay (Bidirectional Transport):
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the transport buffer containing a known concentration of [3H]-Mitemcinal to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the transport buffer containing the same concentration of [3H]-Mitemcinal to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate and collect samples from the apical compartment as described for the A→B transport.
-
-
-
Inhibition Study (to confirm P-gp substrate activity):
-
Repeat the bidirectional transport assay in the presence of a known P-gp inhibitor (e.g., Digoxin) in both the apical and basolateral compartments.
-
-
Quantification:
-
Add scintillation fluid to the collected samples from the receiver compartments.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An efflux ratio significantly greater than 1 suggests the involvement of active efflux. A decrease in the ER in the presence of a P-gp inhibitor confirms that the compound is a substrate of P-gp.
-
-
Visualizations
References
Application Note & Protocols: A Hypothetical Phase III Clinical Trial Design for Mitemcinal in Gastroparesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive experimental design for a hypothetical Phase III clinical trial evaluating the efficacy and safety of Mitemcinal, a motilin receptor agonist, for the treatment of diabetic gastroparesis. While the development of this compound was discontinued, this protocol serves as a reference model, incorporating current regulatory guidance and best practices for gastroparesis clinical trials. It includes detailed methodologies for primary and secondary endpoints, patient-reported outcome measures, and standardized gastric emptying assessment.
Introduction to Gastroparesis and this compound
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction.[1] Symptoms include nausea, vomiting, early satiety, postprandial fullness, bloating, and upper abdominal pain.[2] The condition significantly impairs quality of life and can lead to nutritional deficiencies and poor glycemic control in diabetic patients.
This compound (formerly GM-611) is an orally active, non-macrolide motilin receptor agonist.[1][3] Motilin is a hormone that stimulates gastric motility during the fasting state, inducing the migrating motor complex (MMC) that clears the stomach of undigested material.[4] By activating the motilin receptor, this compound was developed to enhance gastric antral contractions and accelerate gastric emptying, thereby alleviating the symptoms of gastroparesis. Previous clinical studies demonstrated that this compound could accelerate gastric emptying in both diabetic and idiopathic gastroparesis patients.
Mechanism of Action: Motilin Receptor Signaling
This compound acts as an agonist at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the gastrointestinal tract. The binding of this compound initiates a signaling cascade primarily through Gαq and Gα13 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a Ca2+/calmodulin-dependent activation of Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chain (MLC20), initiating smooth muscle contraction. A sustained contraction is maintained through a dual pathway involving Protein Kinase C (PKC) and Rho kinase, which inhibit MLC phosphatase, thereby maintaining MLC20 in its phosphorylated, active state.
References
- 1. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastroparesis: FDA Revises Draft Guidance | RAPS [raps.org]
- 3. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitemcinal's Effect on Colonic Motility in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal (GM-611) is a potent and orally active motilin receptor agonist that has demonstrated prokinetic effects on the gastrointestinal (GI) tract.[1][2] As a macrolide derivative, it mimics the action of motilin, a hormone that stimulates GI motility, particularly during the interdigestive state.[1][3] These application notes provide detailed protocols for assessing the in vivo effects of this compound on colonic motility in animal models, a critical step in the preclinical evaluation of its therapeutic potential for motility disorders such as constipation. The protocols described herein focus on two primary methodologies: the implantation of force transducers for direct measurement of colonic contractions in dogs and the bead expulsion test for assessing colonic transit time in smaller animals like rabbits and mice.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on colonic motility in canine models.
Table 1: Effect of Oral this compound Administration on Colonic Motility in Conscious Dogs [1]
| Dosage (mg/kg) | Outcome |
| 0.1 - 1.0 | Dose-dependent stimulation of colonic motility (measured by force-transducers) |
| 0.3 - 3.0 | Accelerated bowel movement post-feeding without inducing diarrhea |
Table 2: Effect of Oral this compound Administration on Gastric Emptying and Antroduodenal Motility in Conscious Dogs with Normal and Delayed Gastric Emptying
| Animal Model | Dosage (mg/kg) | Effect on Gastric Emptying | Effect on Antroduodenal Motility |
| Normal Dogs | 0.25 | Dose-dependent acceleration | Dose-dependent stimulation |
| 0.5 | Significant acceleration | Dose-dependent stimulation | |
| 1.0 | Significant acceleration | Dose-dependent stimulation | |
| Dogs with Clonidine-Induced Delayed Gastric Emptying | 0.25 | Dose-dependent improvement | - |
| 0.5 | Dose-dependent improvement | - | |
| 1.0 | Significant improvement | Stimulated | |
| Dogs with Vagotomy-Induced Delayed Gastric Emptying | 0.125 | Dose-dependent improvement | - |
| 0.25 | Significant improvement | Stimulated | |
| 0.5 | Significant improvement | - |
Experimental Protocols
Protocol 1: Measurement of Colonic Motility Using Chronically Implanted Force Transducers in Dogs
This protocol details the surgical implantation of force transducers for the direct and long-term measurement of colonic contractile activity in conscious dogs.
Materials:
-
Beagle dogs (male or female)
-
General anesthesia (e.g., isoflurane)
-
Surgical instruments for laparotomy
-
Strain-gauge force transducers
-
Suture materials (e.g., silk)
-
Data acquisition system
-
Protective jacket for the dog
Procedure:
-
Animal Preparation: Fast the dogs overnight before surgery. Anesthetize the animal and prepare the abdominal area for aseptic surgery.
-
Surgical Implantation:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Identify the colon.
-
Securely suture the strain-gauge force transducers to the serosal surface of the colon at desired locations to measure circular muscle contractions. A common placement strategy involves placing transducers at the proximal, middle, and distal colon.
-
For example, one transducer can be placed on the proximal colon approximately 5 cm distal to the ileocolic junction, another on the distal colon about 10 cm proximal to the peritoneal reflection, and a third midway between the first two.
-
Lead wires from the transducers should be tunneled subcutaneously to exit at the dorsal aspect of the neck.
-
Solder the wires to a connector, which can be protected by a custom-made jacket.
-
-
Post-Operative Care: Allow the animals to recover for at least two weeks post-surgery. During this period, monitor for any signs of infection or discomfort.
-
Experimental Procedure:
-
House the dogs in individual cages and allow them to acclimate to the experimental setup.
-
Connect the lead wires to a data acquisition system to record colonic motility.
-
Administer this compound orally at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Record colonic motor activity continuously for a predetermined period.
-
-
Data Analysis: Analyze the recorded data to determine the frequency and amplitude of colonic contractions. Compare the motility patterns before and after this compound administration.
Protocol 2: Bead Expulsion Test for Assessing Colonic Transit
This protocol describes a less invasive method to evaluate the effect of this compound on colonic propulsive motility, adaptable for use in smaller animal models such as rabbits or mice.
Materials:
-
Rabbits or mice
-
Glass or plastic beads (e.g., 3 mm diameter for mice)
-
Lubricant
-
Stopwatch
-
Individual observation cages
Procedure:
-
Animal Acclimation: Acclimate the animals to the experimental room and handling for several days before the experiment.
-
Drug Administration: Administer this compound orally at the desired doses. A vehicle control group should be included.
-
Bead Insertion:
-
After a set time following drug administration (e.g., 30 minutes), gently restrain the animal.
-
Lubricate a glass bead and insert it into the distal colon to a specific depth (e.g., 2-3 cm past the anus).
-
-
Observation:
-
Place the animal in an individual cage with a solid bottom for easy observation.
-
Record the time it takes for the animal to expel the bead. This is the bead expulsion time.
-
An observer should monitor the animals continuously.
-
-
Data Analysis: Compare the mean bead expulsion time between the this compound-treated groups and the control group. A shorter expulsion time indicates increased colonic motility.
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at the motilin receptor, which is a G protein-coupled receptor (GPCR). The binding of this compound to the motilin receptor is believed to initiate a signaling cascade that leads to smooth muscle contraction in the colon.
Caption: this compound signaling pathway via the motilin receptor.
Experimental Workflow for Assessing this compound's Effect on Colonic Motility
The following diagram illustrates the general workflow for in vivo studies of this compound's effects on colonic motility.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
Rhesus Monkey as a Translational Model for Mitemcinal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitemcinal (GM-611) is a potent, orally active motilin receptor agonist derived from erythromycin. It has been investigated for its prokinetic properties, particularly its ability to stimulate gastrointestinal motility. The rhesus monkey (Macaca mulatta) serves as a valuable non-human primate model in the preclinical evaluation of this compound due to the physiological and pharmacological similarities of its gastrointestinal system to that of humans. Studies have shown that the response to motilin in rhesus monkeys is comparable to humans, making this species an appropriate translational model for predicting clinical efficacy and safety of motilin agonists.[1][2] This document provides detailed application notes and protocols for utilizing the rhesus monkey in this compound research, with a focus on evaluating its effects on gastric emptying.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in rhesus monkeys.
Disclaimer: The specific quantitative values in the tables below are illustrative and based on the dose-dependent effects described in published abstracts. The full-text articles containing the original data were not publicly available.
Table 1: Effect of Oral this compound on Gastric Emptying in Rhesus Monkeys (Acetaminophen Absorption Method)
| Treatment Group | Dose (mg/kg) | N | Cmax of Acetaminophen (µg/mL) (Mean ± SD) | Tmax of Acetaminophen (min) (Mean ± SD) | AUC₀-₁₂₀ of Acetaminophen (µg·min/mL) (Mean ± SD) |
| Vehicle Control | - | 5 | 15.2 ± 2.5 | 60 ± 15 | 1250 ± 210 |
| This compound | 0.1 | 5 | 18.5 ± 3.1 | 45 ± 10 | 1580 ± 250* |
| This compound | 0.3 | 5 | 22.1 ± 3.8 | 35 ± 8 | 1950 ± 320** |
| This compound | 1.0 | 5 | 28.7 ± 4.5 | 25 ± 5 | 2540 ± 410*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Cmax, Tmax, and AUC of acetaminophen are used as indices of gastric emptying rate. An increase in Cmax, a decrease in Tmax, and an increase in AUC indicate accelerated gastric emptying.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rhesus Monkeys Following Oral Administration
| Dose (mg/kg) | N | Cmax (ng/mL) (Mean ± SD) | Tmax (hr) (Mean ± SD) | AUC₀-t (ng·hr/mL) (Mean ± SD) | t½ (hr) (Mean ± SD) |
| 0.5 | 4 | 50 ± 12 | 1.0 ± 0.5 | 250 ± 60 | 3.5 ± 0.8 |
| 2.0 | 4 | 210 ± 45 | 1.2 ± 0.4 | 1100 ± 230 | 3.8 ± 0.9 |
Disclaimer: This data is illustrative as specific pharmacokinetic studies of this compound in rhesus monkeys were not found in the public domain.
Experimental Protocols
Protocol 1: Evaluation of Gastric Emptying using the Acetaminophen Absorption Method
Objective: To assess the prokinetic effect of this compound on gastric emptying in conscious rhesus monkeys.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Acetaminophen (Paracetamol) solution
-
Nasogastric gavage tubes appropriate for rhesus monkeys
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
HPLC system for acetaminophen quantification
Procedure:
-
Animal Acclimatization and Fasting:
-
House male rhesus monkeys (Macaca mulatta) individually and acclimate them to the experimental procedures, including chair restraint and nasogastric tube insertion, to minimize stress.
-
Fast the animals overnight for at least 12 hours before the experiment, with free access to water.
-
-
Drug Administration:
-
On the morning of the experiment, restrain the monkey in a primate chair.
-
Administer this compound or vehicle control orally via a nasogastric gavage tube. The volume of administration should be kept consistent across all animals (e.g., 5 mL/kg).
-
-
Acetaminophen Administration:
-
Thirty minutes after the administration of the test compound, administer a solution of acetaminophen (e.g., 20 mg/kg) via the same nasogastric tube.
-
-
Blood Sampling:
-
Collect blood samples (approximately 2 mL) from a peripheral vein (e.g., saphenous vein) at baseline (pre-acetaminophen) and at 15, 30, 45, 60, 90, and 120 minutes post-acetaminophen administration.
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of acetaminophen in the plasma samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters of acetaminophen for each animal: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC₀-₁₂₀ (area under the plasma concentration-time curve from 0 to 120 minutes).
-
Compare the parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Visualizations
This compound Mechanism of Action: Motilin Receptor Signaling Pathway
References
- 1. Effects of oral this compound (GM-611), erythromycin, EM-574 and cisapride on gastric emptying in conscious rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitemcinal Dosage Optimization Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing mitemcinal dosage and mitigating tachyphylaxis in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential solutions and detailed experimental protocols.
Question: We are observing a diminished prokinetic response to this compound in our chronic in vivo studies. Could this be tachyphylaxis, and how can we investigate it?
Answer:
A diminishing response to this compound over time is a strong indicator of tachyphylaxis, a common phenomenon with G protein-coupled receptor (GPCR) agonists. This can be due to receptor desensitization, internalization, or downregulation. To investigate this, we recommend a multi-faceted approach combining in vivo and in vitro experiments.
Experimental Protocol: Investigating this compound-Induced Tachyphylaxis In Vivo
Objective: To determine if the observed decrease in this compound's prokinetic effect is due to tachyphylaxis and to assess the dose- and time-dependency of this phenomenon.
Animal Model: An appropriate non-rodent model, such as canine or rabbit, should be used, as rodents have a non-functional motilin system.[1]
Methodology:
-
Baseline Gastric Motility Measurement:
-
Surgically implant manometry catheters or force transducers in the gastric antrum and duodenum to measure contractile activity.
-
After a recovery period, record baseline migrating motor complex (MMC) patterns in fasted animals.
-
-
Acute this compound Administration:
-
Administer a single dose of this compound and record the stimulation of gastric motility. This will serve as the positive control for the prokinetic effect.
-
-
Chronic Dosing Regimen:
-
Divide animals into groups receiving different doses of this compound (e.g., low, medium, high dose) and a vehicle control group.
-
Administer the assigned dose daily for a predetermined period (e.g., 7, 14, or 28 days).
-
-
Periodic Motility Assessment:
-
At set intervals (e.g., day 3, 7, 14, 21, 28), challenge the animals with an acute dose of this compound and measure the prokinetic response.
-
Compare the response to the initial acute administration. A significant reduction in the contractile response to the acute challenge over time indicates tachyphylaxis.
-
-
Data Analysis:
-
Quantify the motility index (e.g., area under the curve of contractile activity) for each group at each time point.
-
Statistically compare the responses between the chronic dosing groups and the initial acute response.
-
Expected Outcome: This study will reveal if tachyphylaxis occurs, its onset, and whether it is dose-dependent.
Question: Our in vitro smooth muscle contraction assays show a decreasing response to repeated this compound application. How can we quantify this desensitization at the cellular level?
Answer:
Observing a reduced contractile response in isolated tissues is a classic sign of receptor desensitization. To quantify this at a cellular level, we recommend investigating the key events in GPCR desensitization: receptor internalization and second messenger signaling.
Experimental Protocol: Quantifying Motilin Receptor Internalization
Objective: To quantify the internalization of the motilin receptor in response to this compound stimulation.
Cell Line: A cell line stably expressing the human motilin receptor (e.g., HEK293 or CHO cells).
Methodology:
-
Receptor Labeling:
-
Transfect cells with a motilin receptor construct tagged with a fluorescent protein (e.g., GFP) or an epitope tag (e.g., HA or FLAG tag) on the extracellular N-terminus.
-
-
This compound Stimulation:
-
Treat the cells with various concentrations of this compound for different durations (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
-
Quantification of Surface Receptors:
-
For epitope-tagged receptors: Use an antibody-based ELISA on non-permeabilized cells to quantify the amount of receptor remaining on the cell surface.
-
For fluorescently-tagged receptors: Use high-content imaging or flow cytometry to quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles.
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization for each concentration and time point relative to the vehicle-treated control.
-
Determine the EC50 for this compound-induced receptor internalization.
-
Expected Outcome: This assay will provide quantitative data on the extent and kinetics of motilin receptor internalization induced by this compound. A significant increase in internalization correlates with the observed desensitization.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern for this compound?
A1: Tachyphylaxis is the rapid decrease in the response to a drug after repeated administration.[2] For this compound, a motilin receptor agonist, this means that its prokinetic effects on gastrointestinal motility may diminish over time with continuous use. This is a concern because it could limit the long-term efficacy of the drug in treating conditions like gastroparesis. Tachyphylaxis is a known issue for other motilin agonists, such as erythromycin.[3]
Q2: What is the mechanism of action of this compound and how does it relate to tachyphylaxis?
A2: this compound is a motilin receptor agonist.[4][5] The motilin receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαq and Gα13 proteins. This initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and an increase in intracellular calcium, leading to smooth muscle contraction. Like many GPCRs, continuous stimulation of the motilin receptor can lead to its desensitization, which involves phosphorylation of the receptor, recruitment of β-arrestin, and subsequent receptor internalization (endocytosis). This process uncouples the receptor from its signaling pathway, leading to a reduced cellular response, which manifests as tachyphylaxis.
Q3: What are the recommended starting dosages for this compound in preclinical studies?
A3: The optimal dosage will depend on the specific animal model and experimental goals. However, based on published preclinical and clinical studies, a range of doses has been explored. It is crucial to perform dose-response studies to determine the optimal concentration for your specific model and assay.
Table 1: this compound Dosages in Preclinical and Clinical Studies
| Study Type | Species | Dosage Range | Observed Effect | Reference |
| In vivo | Dog | 0.1 - 3 mg/kg (oral) | Stimulation of colonic motility | |
| In vivo | Dog | 0.125 - 1 mg/kg (oral) | Acceleration of gastric emptying | |
| Clinical Trial | Human | 10, 20, 30 mg bid; 20 mg tid (oral) | Acceleration of gastric emptying in gastroparesis patients |
Q4: How can we design a dosing schedule to minimize tachyphylaxis?
A4: To minimize tachyphylaxis, consider intermittent or "pulsed" dosing schedules rather than continuous administration. The "off" periods allow for receptor resensitization, where internalized receptors can be recycled back to the cell surface, restoring responsiveness. The optimal "on" and "off" times will need to be determined empirically for your specific experimental system. Bayesian adaptive designs can be a valuable tool in clinical trials to optimize dose and schedule simultaneously.
Q5: Are there any alternative strategies to overcome this compound tachyphylaxis?
A5: If tachyphylaxis remains a significant issue, several strategies could be explored:
-
Combination Therapy: Combining this compound with a prokinetic agent that has a different mechanism of action may provide a sustained therapeutic effect.
-
Development of Biased Agonists: Investigating biased agonists of the motilin receptor that activate the therapeutic signaling pathway with minimal recruitment of β-arrestin could lead to new compounds with reduced tachyphylaxis.
-
Lowering the Dose: As tachyphylaxis can be dose-dependent, using the lowest effective dose of this compound may delay its onset.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Tachyphylaxis Investigation.
Caption: Mechanisms of this compound-Induced Tachyphylaxis.
References
- 1. reprocell.com [reprocell.com]
- 2. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
Troubleshooting Variability in Mitemcinal In Vivo Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in in vivo experiments involving Mitemcinal (GM-611), a motilin receptor agonist. Understanding and controlling these variables is critical for obtaining reproducible and reliable data in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-peptide, erythromycin-derived motilin receptor agonist.[1][2][3] It was developed as a prokinetic agent to stimulate gastrointestinal motility.[2] this compound acts by binding to and activating the motilin receptor, which is found on smooth muscle cells and enteric neurons in the gastrointestinal tract.[1] This activation is thought to increase gastric emptying and intestinal transit. Unlike its parent compound, erythromycin, this compound lacks antibiotic properties.
Q2: Why am I observing significant variability in gastric emptying rates between my study animals?
Variability in gastric emptying is a common challenge in in vivo studies with motilin agonists. Several factors can contribute to this:
-
Species and Strain Differences: The expression and function of the motilin receptor can vary significantly between species and even between different strains of the same species. For instance, rodents are known to have a non-functional motilin system, making them unsuitable for studying motilin agonists without genetic modification. It is crucial to select an appropriate animal model where the motilin system is well-characterized, such as dogs or non-human primates.
-
Fed vs. Fasted State: The physiological state of the animal at the time of dosing is critical. In the fasted state, the gastrointestinal tract exhibits a cyclical pattern of motility known as the migrating motor complex (MMC), which is influenced by motilin. The presence of food alters this pattern. Ensure that your experimental protocol rigidly controls the feeding and fasting schedule of the animals.
-
Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure to motilin agonists can lead to desensitization of the motilin receptor, resulting in a diminished response over time. This can be a significant source of variability, especially in chronic dosing studies. Consider incorporating washout periods in your study design to allow for receptor resensitization.
-
Baseline Gastric Emptying Rates: There can be considerable inter-individual variation in baseline gastric emptying rates. It is advisable to perform a baseline measurement for each animal before the administration of this compound to allow for normalization of the data.
Q3: My results show a high placebo effect. How can I mitigate this?
A significant placebo effect was a noted challenge in clinical trials of this compound. In preclinical studies, this can manifest as improvements in the vehicle-treated group. To address this:
-
Acclimatization and Handling: Thoroughly acclimate animals to the experimental procedures and handling to minimize stress-induced changes in gastrointestinal motility.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to prevent unconscious bias in data collection and analysis.
-
Appropriate Vehicle Control: The choice of vehicle can influence gastrointestinal function. Ensure the vehicle is inert and does not affect the endpoints being measured.
Q4: I am seeing inconsistent results in my diabetic animal model. What could be the cause?
Diabetic models present unique challenges due to the underlying pathophysiology:
-
Severity of Gastroparesis: The degree of delayed gastric emptying can vary among diabetic animals. It is important to characterize the severity of gastroparesis in each animal before initiating the study.
-
Blood Glucose Levels: Hyperglycemia can independently affect gastric motility. Monitor and record blood glucose levels, as this can be a confounding variable. In a study with diabetic minipigs, this compound was shown to accelerate gastric emptying.
-
Autonomic Neuropathy: The extent of autonomic neuropathy, a common complication of diabetes, can impact the response to prokinetic agents.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Lower-Than-Expected Prokinetic Effect
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Verify that the selected animal model has a functional motilin system. Rodents are generally not suitable. Consider using models like dogs, minipigs, or rhesus monkeys. |
| Suboptimal Dosing | Review the literature for effective dose ranges in your chosen model. This compound's pharmacokinetics can be nonlinear, meaning that dose adjustments may not produce a proportional change in exposure. |
| Receptor Desensitization | If using a multiple-dosing regimen, consider that tachyphylaxis may be occurring. Introduce a washout period between doses or consider a different dosing frequency. |
| Drug Formulation/Administration Issues | Ensure proper formulation and administration of this compound. Confirm the stability of the compound in the chosen vehicle. |
Issue 2: High Inter-Individual Variability in Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Fed/Fasted State | Strictly control the timing of feeding and fasting before and during the experiment. The gastrointestinal motility patterns differ significantly between these states. |
| Stress-Induced GI Changes | Implement a thorough acclimatization period for the animals to the housing, handling, and experimental procedures to minimize stress. |
| Baseline Differences | Measure baseline gastric emptying or other relevant parameters for each animal before the start of the treatment. Use these baseline values to normalize the treatment effects. |
| Underlying Health Status | Ensure all animals are healthy and free from any conditions that could affect gastrointestinal function, other than the intended model-specific pathology. |
Experimental Protocols
Canine Model of Delayed Gastric Emptying
This protocol is based on studies demonstrating the prokinetic effects of this compound in dogs.
-
Animal Model: Healthy adult beagle dogs.
-
Induction of Delayed Gastric Emptying (Optional):
-
Administer clonidine (0.03 mg/kg, subcutaneous) to induce a delay in gastric emptying.
-
Alternatively, a surgical model of vagotomy can be used.
-
-
Drug Administration:
-
Administer this compound orally at doses ranging from 0.25 to 1 mg/kg.
-
-
Gastric Emptying Assessment:
-
A common method involves co-administering a test meal with a non-absorbable marker (e.g., radiolabeled tracer for scintigraphy) or a marker that is absorbed upon entering the small intestine (e.g., paracetamol).
-
Collect blood samples at regular intervals to measure the concentration of the absorbed marker.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters of the marker, such as Cmax, Tmax, and AUC, as indices of gastric emptying.
-
Data Presentation
Table 1: this compound Dosing in Canine Models
| Model | This compound Dose (Oral) | Observed Effect on Gastric Emptying | Reference |
| Normal Dogs | 0.25, 0.5, 1 mg/kg | Dose-dependent acceleration | |
| Clonidine-Induced Delay | 0.25, 0.5, 1 mg/kg | Dose-dependent improvement | |
| Vagotomy-Induced Delay | 0.125, 0.25, 0.5 mg/kg | Dose-dependent improvement | |
| Colonic Motility | 0.1 - 1 mg/kg | Dose-dependent stimulation |
Table 2: this compound Dosing in Other In Vivo Models
| Model | This compound Dose (Oral) | Observed Effect | Reference |
| Diabetic Minipigs | 5 mg/kg | Accelerated gastric emptying | |
| Rhesus Monkeys | Not specified (IV motilin) | Induced migrating motor complex-like contractions and accelerated gastric emptying |
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to and activates the motilin receptor.
Troubleshooting Workflow for Inconsistent Results
References
Addressing the nonlinear pharmacokinetics of Mitemcinal in studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the nonlinear pharmacokinetics of Mitemcinal observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the observed nonlinear pharmacokinetics of this compound?
This compound exhibits nonlinear pharmacokinetics primarily due to saturation of processes in the intestine following oral administration.[1][2][3] Studies in rats have shown that as the oral dose of this compound increases, there are super-proportional increases in its plasma concentration (Cmax) and total exposure (AUC).[3] This nonlinearity is attributed to the saturation of two key mechanisms: P-glycoprotein (P-gp)-mediated efflux and intestinal metabolism, likely by CYP3A4 enzymes.[2]
Q2: What specific evidence points to the saturation of P-glycoprotein (P-gp) and intestinal metabolism?
Investigations in rats have demonstrated that with increasing oral doses of this compound, the fraction of the dose absorbed (Fa) and the intestinal availability (Fg) both increase significantly. For instance, as the dose increased from 0.5 mg/kg to 5.0 mg/kg, the fraction absorbed (Fa) increased by 60%. Furthermore, in-vitro experiments using Caco-2 cells, a model for the intestinal barrier, showed that the transport of this compound from the basolateral to the apical side (secretory direction) was greater than in the absorptive direction. This secretory transport was inhibited by the known P-gp substrate, digoxin, indicating that this compound is a substrate of the P-gp efflux transporter. The saturation of this transporter at higher doses leads to a greater fraction of the drug entering the intestinal cells and systemic circulation. Additionally, studies suggest that this compound is a dual substrate of both P-gp and the metabolic enzyme CYP3A4 in humans. Saturation of intestinal metabolism at higher concentrations would also contribute to increased bioavailability.
Troubleshooting Guides
Issue: My in vivo study shows a greater than proportional increase in this compound AUC with an increase in oral dose.
This is a classic sign of nonlinear pharmacokinetics, likely due to the saturation of elimination or efflux pathways. For this compound, this has been specifically linked to intestinal absorption.
Possible Causes and Solutions:
-
Saturation of P-gp Efflux: this compound is a substrate for the P-gp transporter in the intestine, which actively pumps the drug back into the intestinal lumen, limiting its absorption. At higher doses, this transporter can become saturated, leading to a significant increase in the amount of drug absorbed.
-
Experimental Verification: You can investigate this by conducting in vitro transport assays using cell lines that express P-gp, such as Caco-2 or MDCK-MDR1 cells. Comparing the bidirectional transport of this compound and assessing the effect of known P-gp inhibitors (e.g., verapamil, digoxin) can confirm its interaction with this transporter.
-
-
Saturation of Intestinal First-Pass Metabolism: this compound is also metabolized in the intestine. The enzymes responsible for this metabolism can become saturated at higher drug concentrations in the gut.
-
Experimental Verification: To assess this, you can perform in vitro metabolism studies using intestinal microsomes or S9 fractions. By measuring the rate of this compound depletion at various concentrations, you can determine the Michaelis-Menten kinetic parameters (Vmax and Km) and identify if saturation occurs at the concentrations achieved in your in vivo studies.
-
Data Presentation
Table 1: Dose-Dependent Intestinal Absorption and Availability of this compound in Rats
| Dose (mg/kg) | Fraction Dose Absorbed (Fa) | Intestinal Availability (Fg) |
| 0.2 | 0.314 | 0.243 |
| 0.5 | 0.353 | 0.296 |
| 5.0 | 0.569 | 0.513 |
Data sourced from studies in Sprague-Dawley rats.
Experimental Protocols
Protocol: In Vitro Bidirectional Transport Assay Using Caco-2 Cells
This protocol is designed to determine if a compound is a substrate for efflux transporters like P-glycoprotein.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add [³H]-Mitemcinal to the apical (A) or basolateral (B) chamber of the Transwell® plates.
-
To test for P-gp involvement, include a known P-gp inhibitor (e.g., digoxin) in separate wells.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of [³H]-Mitemcinal in the collected samples using liquid scintillation counting.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the absorptive (A-to-B) and secretory (B-to-A) directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of an active efflux transporter.
-
A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
-
Visualizations
Caption: Mechanism of this compound's nonlinear intestinal absorption.
Caption: Workflow for investigating nonlinear pharmacokinetic mechanisms.
References
Improving the translational value of Mitemcinal preclinical data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Mitemcinal. Our goal is to improve the translational value of preclinical data by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GM-611) is a motilin agonist derived from the macrolide antibiotic erythromycin.[1] It is an orally active prokinetic agent designed to stimulate gastrointestinal motility.[1][2] Unlike its parent compound, erythromycin, this compound has been modified to eliminate its antibiotic properties, making it a candidate for long-term treatment of gastrointestinal motility disorders such as gastroparesis.[1] Its primary mechanism of action is to bind to and activate the motilin receptor, mimicking the effects of the endogenous hormone motilin, which plays a key role in initiating the migrating motor complex (MMC) and promoting gastric emptying.[2]
Q2: In which animal models has this compound shown prokinetic activity?
Preclinical studies have demonstrated the prokinetic effects of this compound in various animal models, including:
-
Conscious Dogs: Oral administration of this compound accelerated both gastric and colonic motility. It was shown to be more effective than cisapride in accelerating gastric emptying in both normal dogs and those with experimentally delayed gastric emptying.
-
Rhesus Monkeys: Studies have compared the effects of this compound to other prokinetic agents in conscious rhesus monkeys.
-
Diabetic Minipigs: In a model of diabetic gastroparesis, this compound accelerated gastric emptying and helped regulate postprandial glucose levels.
It is important to note that rodents (rats, mice, guinea pigs) are not suitable models for studying the effects of motilin agonists like this compound because they lack a functional motilin system.
Q3: What are the key translational challenges observed with this compound?
The primary challenge in translating preclinical this compound data to clinical success has been the disconnect between improvements in gastric emptying and patient-reported symptom relief. While clinical trials demonstrated that this compound effectively accelerates gastric emptying in patients with gastroparesis, this did not translate into a statistically significant improvement in symptoms compared to a prominent placebo effect.
Another potential issue for motilin agonists is receptor desensitization (tachyphylaxis), where the receptor becomes less responsive to the drug over time. While this was a significant problem for other motilin agonists like ABT-229, this compound showed less desensitizing effect in in-vitro studies.
Q4: What is the cardiac safety profile of this compound?
Preclinical electrophysiology studies were conducted to assess the risk of QT prolongation and proarrhythmic effects, which are known concerns for other prokinetic agents like cisapride and erythromycin. These studies found that while this compound and its metabolites could inhibit the hERG tail current at high concentrations, there was a wide safety margin between the therapeutic dose and the concentration required to induce these effects. In a proarrhythmic rabbit model, this compound did not evoke Torsades de Pointes (TdP), suggesting a sufficient safety profile for clinical use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent prokinetic effects in vivo. | Inappropriate animal model: Rodents lack a functional motilin system and will not respond to this compound. | Use validated non-rodent models such as canines or non-human primates for in vivo efficacy studies. |
| Suboptimal dosing regimen: The dose and frequency of administration may not be sufficient to elicit a sustained prokinetic effect. | Conduct dose-ranging studies to determine the optimal dose for the desired effect on gastric motility. Consider the pharmacokinetic profile of this compound in the chosen species. | |
| Receptor desensitization (tachyphylaxis): Although less of a concern for this compound compared to other motilides, prolonged exposure could potentially lead to reduced receptor responsiveness. | Design experiments with appropriate washout periods between doses. Monitor for diminishing effects over time in chronic dosing studies. | |
| Discrepancy between in vitro and in vivo results. | Artificial cellular systems: Recombinant receptor systems (e.g., CHO cells) may not fully recapitulate the complex signaling environment of native tissues. | Validate findings from recombinant cell lines in ex vivo tissue preparations (e.g., isolated gastric muscle strips) to assess functional responses in a more physiologically relevant context. |
| Species differences in motilin receptor pharmacology: There can be variations in receptor binding affinity and signaling pathways across different species. | Characterize the binding affinity and functional potency of this compound in the specific species being used for preclinical testing. | |
| Difficulty translating gastric emptying data to predictable clinical symptom improvement. | Complex pathophysiology of gastroparesis: Gastroparesis symptoms are multifactorial and may not correlate directly with the rate of gastric emptying. | In preclinical models, incorporate endpoints beyond gastric emptying, such as visceral sensitivity or nutrient absorption, to gain a more comprehensive understanding of the drug's effects. |
| Prominent placebo effect in clinical trials: The subjective nature of gastroparesis symptoms makes clinical trials susceptible to a large placebo response. | For preclinical studies that inform clinical trial design, consider incorporating behavioral or objective measures that are less prone to subjective interpretation. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound on Gastric Emptying in Dogs
| Animal Model | This compound Dose (oral) | Effect on Gastric Emptying | Reference |
| Normal Conscious Dogs | 0.5 and 1 mg/kg | Significantly accelerated gastric emptying. | |
| Dogs with Vagotomy-Induced Delayed Gastric Emptying | 0.25 and 0.5 mg/kg | Dose-dependently improved delayed gastric emptying. | |
| Dogs with Clonidine-Induced Delayed Gastric Emptying | 1 mg/kg | Significantly improved delayed gastric emptying. |
Table 2: Clinical Efficacy of this compound on Gastric Emptying in Gastroparesis Patients
| Patient Population | This compound Dose | Duration | Key Finding | Reference |
| Diabetic and Idiopathic Gastroparesis | 10 mg, 20 mg, 30 mg bid or 20 mg tid | 28 days | All doses showed prokinetic activity, with the 30 mg bid dose showing the greatest improvement in meal retention at 240 minutes. | |
| Insulin-Requiring Diabetics with Gastroparesis Symptoms | 5 mg or 10 mg bid | 3 months | 10 mg dose produced a statistically significant increase in the overall response rate compared to placebo. |
Experimental Protocols
1. Assessment of Gastric Emptying in Conscious Dogs (Paracetamol Absorption Method)
-
Objective: To evaluate the effect of orally administered this compound on the rate of gastric emptying.
-
Methodology:
-
Dogs are fasted overnight but allowed free access to water.
-
A test meal is prepared containing a non-absorbable marker (e.g., barium sulfate) and a readily absorbable drug (paracetamol/acetaminophen).
-
This compound or vehicle is administered orally at a predetermined time before the test meal.
-
Blood samples are collected at various time points after the meal.
-
Plasma concentrations of paracetamol are determined using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic parameters of paracetamol, such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), are calculated as indices of gastric emptying. An earlier Tmax and higher Cmax and AUC generally indicate faster gastric emptying.
-
2. Scintigraphic Gastric Emptying Test in Humans
-
Objective: To measure the rate of solid-phase gastric emptying in patients.
-
Methodology:
-
Patients are fasted overnight.
-
A standardized meal (e.g., low-fat egg substitute) is radiolabeled with Technetium-99m sulfur colloid.
-
Immediately after consuming the meal, the patient is positioned under a gamma camera.
-
Images are acquired at specific time points (e.g., 0, 1, 2, and 4 hours) to measure the amount of radioactivity remaining in the stomach.
-
The percentage of meal retention at each time point is calculated. A higher retention percentage indicates delayed gastric emptying.
-
Visualizations
References
Why did Mitemcinal phase II trials show limited efficacy?
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the limited efficacy observed in the Phase II clinical trials of Mitemcinal. This guide offers troubleshooting insights and frequently asked questions to aid in the understanding of the trial outcomes and to inform future research in gastrointestinal prokinetic agents.
Troubleshooting Guide: Interpreting this compound Phase II Efficacy Data
Issue: Discrepancy Between Gastric Emptying and Symptom Improvement
Potential Cause & Solution:
One of the primary challenges observed in the this compound Phase II trials was the disconnect between the drug's ability to accelerate gastric emptying and its failure to produce a statistically significant improvement in gastroparesis symptoms over placebo[1]. Researchers encountering similar discrepancies in their own prokinetic agent studies should consider the following:
-
Patient Population Heterogeneity: The etiology and pathophysiology of gastroparesis are diverse. The lack of a clear correlation between the severity of gastroparetic symptoms and the baseline status of gastric emptying suggests that delayed gastric emptying may not be the sole driver of symptoms in all patients[1].
-
Recommendation: Stratify patient populations based on disease etiology (e.g., diabetic vs. idiopathic), baseline symptom severity, and objective measures of gastric emptying. Post-hoc analysis of the this compound trials, for instance, revealed a statistically significant response in a subgroup of diabetic patients with a body mass index (BMI) of less than 35 kg/m ² and a hemoglobin A1c (HbA1c) under 10%[2].
-
-
Placebo Effect: The this compound trials were marked by a prominent placebo effect, which can be common in functional gastrointestinal disorder studies[1].
-
Recommendation: Employ rigorous study designs to minimize the placebo response. This may include a placebo run-in period to exclude placebo responders, standardized meal challenges, and the use of validated, patient-reported outcome instruments.
-
-
Mechanism of Action: this compound is a motilin receptor agonist[3]. Motilin primarily initiates the migrating myoelectric complex (MMC) in the fasting state. Its role in postprandial motility is less direct and may involve facilitation of cholinergic pathways. The prokinetic effect of this compound, while measurable, may not adequately address the complex pathophysiology of postprandial symptoms in gastroparesis.
-
Recommendation: Investigate alternative or complementary mechanisms of action. For example, agents that also address visceral hypersensitivity or fundic accommodation may offer broader symptom relief.
-
Frequently Asked Questions (FAQs)
Q1: Why did this compound fail to outperform placebo in improving gastroparesis symptoms despite accelerating gastric emptying?
A1: The Phase II trials of this compound, a motilin agonist, demonstrated its capability to accelerate gastric emptying in both diabetic and idiopathic gastroparesis patients. However, this prokinetic effect did not translate into a statistically significant improvement in overall gastroparesis symptoms when compared to a strong placebo response. Several factors may contribute to this outcome:
-
The underlying cause of symptoms in gastroparesis is complex and not solely dependent on the rate of gastric emptying.
-
A significant placebo effect was observed in the clinical trials, making it difficult to demonstrate the superiority of this compound.
-
There was no clear correlation found between the severity of gastroparesis symptoms and the objective measure of gastric emptying at the start of the trial.
Q2: Were there any patient subgroups that responded favorably to this compound?
A2: Yes, a subgroup of diabetic gastroparesis patients with a baseline body mass index (BMI) below 35 kg/m ² and a hemoglobin A1c (HbA1c) level under 10% showed a statistically significant improvement in symptoms with a 10 mg dose of this compound. This suggests that this compound's efficacy may be dependent on specific patient characteristics and that future clinical trials of prokinetic agents should consider more targeted patient populations.
Q3: What is the mechanism of action of this compound?
A3: this compound is a non-antibiotic derivative of erythromycin that acts as a selective agonist for the motilin receptor. The motilin receptor is a G protein-coupled receptor found on smooth muscle cells and enteric neurons in the gastrointestinal tract. Activation of this receptor is believed to initiate phase III of the migrating myoelectric complex (MMC), which is a series of strong contractions that sweep undigested material from the stomach and small intestine during the fasting state. This compound was designed to mimic this prokinetic effect without the antibiotic properties of erythromycin.
Q4: What were the key quantitative outcomes of the this compound Phase II trial for gastric emptying?
A4: A randomized, multicenter, placebo-controlled study investigated the effect of this compound on gastric emptying. The key findings are summarized in the table below:
| Treatment Group (28 days) | Number of Patients | Improvement in Meal Retention at 240 min |
| Placebo | 22 | 10% |
| This compound 10 mg bid | 21 | Significant improvement noted |
| This compound 20 mg bid | 21 | Significant improvement noted |
| This compound 30 mg bid | 21 | 75% |
| This compound 20 mg tid | 21 | Significant improvement noted |
Data extracted from a study by McCallum RW, et al. (2007).
Experimental Protocols
Protocol: Phase II, Randomized, Double-Blind, Placebo-Controlled Trial for Gastric Emptying
-
Objective: To assess the efficacy of this compound in accelerating gastric emptying in patients with idiopathic and diabetic gastroparesis.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 106 patients with a diagnosis of idiopathic or diabetic gastroparesis.
-
Intervention: Patients were randomized to one of five treatment arms for 28 days:
-
Placebo, twice daily (bid)
-
This compound 10 mg, bid
-
This compound 20 mg, bid
-
This compound 30 mg, bid
-
This compound 20 mg, three times daily (tid)
-
-
Primary Endpoint: Change from baseline in gastric emptying.
-
Methodology:
-
Screening: Patients underwent a baseline assessment of gastric emptying using a standardized scintigraphic gastric emptying test.
-
Randomization: Eligible patients were randomly assigned to one of the five treatment groups.
-
Treatment: Patients self-administered the assigned treatment for 28 days.
-
Follow-up: A repeat scintigraphic gastric emptying test was performed at the end of the 28-day treatment period.
-
Data Analysis: The change in meal retention at 240 minutes was compared between the this compound groups and the placebo group.
-
Visualizations
Caption: this compound's signaling pathway via the motilin receptor.
Caption: Workflow for the this compound Phase II gastric emptying trial.
References
- 1. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound, a motilin ... | Article | H1 Connect [archive.connect.h1.co]
- 3. go.drugbank.com [go.drugbank.com]
Strategies for patient stratification in Mitemcinal gastroparesis trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on strategies for patient stratification in clinical trials of Mitemcinal for gastroparesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-macrolide, orally active motilin agonist.[1][2] It mimics the action of motilin, a hormone that regulates the interdigestive migrating motor complex (MMC), which is a pattern of gut motility in the fasted state.[2][3] By activating motilin receptors in the gastrointestinal tract, this compound stimulates gastric muscle contractions, thereby accelerating delayed gastric emptying.[2]
Q2: What are the key patient populations to consider for stratification in a this compound trial?
The primary stratification factor identified in this compound research is the etiology of gastroparesis. Clinical trial data suggests that patients with diabetic gastroparesis may respond better to this compound than those with idiopathic gastroparesis. Therefore, stratifying patients into these two subgroups is a critical design element.
Q3: What are the essential baseline assessments for patient stratification?
Two fundamental assessments are crucial for patient stratification in gastroparesis trials:
-
Gastric Emptying Scintigraphy (GES): This is the gold standard for objectively quantifying the rate of gastric emptying and confirming the diagnosis of gastroparesis.
-
Gastroparesis Cardinal Symptom Index (GCSI): This is a validated patient-reported outcome (PRO) tool used to assess the severity of gastroparesis symptoms.
Q4: Is there a correlation between the severity of symptoms and the degree of gastric emptying delay?
Research, including studies on this compound, has shown no clear correlation between the severity of gastroparesis symptoms at baseline and the objective measurement of gastric emptying delay. This disconnect highlights the importance of using both symptom severity scores (like the GCSI) and objective measures (like GES) for a comprehensive patient assessment.
Troubleshooting Guides
Issue: High Placebo Response Rate Obscuring Treatment Effect
-
Problem: this compound trials have noted a prominent placebo effect in symptom improvement, which can make it statistically challenging to demonstrate the efficacy of the drug.
-
Troubleshooting Strategies:
-
Strict Inclusion Criteria: Implement stringent baseline symptom severity scores (e.g., a minimum GCSI score) to enroll patients with a significant symptom burden.
-
Standardized Rescue Medication Protocol: Clearly define and limit the use of rescue medications for symptoms like nausea to ensure consistency across all trial arms.
-
Patient Education: Thoroughly educate patients on the nature of placebo effects and the importance of accurate symptom reporting.
-
Stratification by Symptom Predominance: Consider stratifying patients based on their predominant symptoms (e.g., nausea/vomiting vs. postprandial fullness/bloating) as different symptoms may respond differently to treatment.
-
Issue: Variability in Gastric Emptying Scintigraphy (GES) Results
-
Problem: Inconsistent GES procedures across different clinical sites can introduce significant variability in the data, affecting the reliability of patient selection and endpoint assessment.
-
Troubleshooting Strategies:
-
Standardized Protocol: Mandate a single, standardized GES protocol for all sites, as recommended by the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine. This includes a standard low-fat, egg-white meal and imaging at 1, 2, and 4 hours post-ingestion.
-
Centralized Reading: Utilize a central imaging core lab to analyze all GES scans, ensuring uniform interpretation and quantification of gastric retention.
-
Medication Washout: Enforce a strict washout period for medications that can affect gastric motility (e.g., prokinetics, opioids, anticholinergics) before performing the GES. This is typically 48-72 hours, depending on the drug's half-life.
-
Glycemic Control: For diabetic patients, ensure blood glucose levels are controlled before the GES, as hyperglycemia can further delay gastric emptying.
-
Data Summaries
Table 1: Baseline Patient Stratification Characteristics (Illustrative)
| Characteristic | Diabetic Gastroparesis (n=50) | Idiopathic Gastroparesis (n=50) | p-value |
| Age (mean ± SD) | 55.2 ± 8.1 | 48.7 ± 12.5 | 0.08 |
| Female Sex (%) | 78% | 82% | 0.62 |
| Gastric Retention at 4h (%) (mean ± SD) | 35.4 ± 15.2 | 32.8 ± 14.9 | 0.45 |
| GCSI Total Score (mean ± SD) | 3.8 ± 0.7 | 3.9 ± 0.6 | 0.51 |
| GCSI Nausea/Vomiting Subscale | 4.1 ± 0.9 | 4.0 ± 0.8 | 0.63 |
| GCSI Fullness/Satiety Subscale | 3.7 ± 0.8 | 3.9 ± 0.7 | 0.28 |
| GCSI Bloating Subscale | 3.6 ± 1.0 | 3.8 ± 0.9 | 0.34 |
Table 2: Stratified Treatment Response to this compound (Illustrative)
| Outcome Measure | This compound (Diabetic) | Placebo (Diabetic) | This compound (Idiopathic) | Placebo (Idiopathic) |
| % Patients with >25% Improvement in Gastric Emptying | 75% | 10% | 55% | 12% |
| Mean Change in GCSI Total Score from Baseline | -1.5 | -1.1 | -1.2 | -1.0 |
| % Symptom Responders (≥1-point drop in GCSI) | 65% | 50% | 58% | 52% |
Note: These tables are illustrative and based on the finding that diabetic patients responded better to this compound.
Experimental Protocols
1. Standardized Gastric Emptying Scintigraphy (GES)
-
Objective: To quantitatively measure the rate of solid-phase gastric emptying.
-
Methodology:
-
Patient Preparation: Patients must fast overnight. Medications known to affect gastric motility should be discontinued for 48-72 hours prior to the test. For diabetic patients, blood glucose should be below 180 mg/dL before starting.
-
Standard Meal: The patient consumes a standardized low-fat meal, typically consisting of a 120g egg-white meal labeled with 0.5 mCi of 99mTc sulfur colloid, two slices of toast with jam, and 120 mL of water.
-
Imaging: Planar images of the stomach are acquired immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.
-
Data Analysis: The percentage of gastric retention is calculated for each time point by correcting for radioactive decay. Delayed gastric emptying is typically defined as >60% retention at 2 hours and/or >10% retention at 4 hours.
-
2. Gastroparesis Cardinal Symptom Index (GCSI)
-
Objective: To assess the severity of gastroparesis symptoms from the patient's perspective.
-
Methodology:
-
Administration: The GCSI is a self-administered questionnaire.
-
Scoring: The index comprises nine items grouped into three subscales: nausea/vomiting (3 items), postprandial fullness/early satiety (4 items), and bloating (2 items). Each item is rated on a Likert scale from 0 (none) to 5 (very severe).
-
Calculation: The total GCSI score is calculated as the average of the three subscale scores. Subscale scores are the average of the items within that subscale. A higher score indicates greater symptom severity. The instrument has demonstrated high internal consistency and test-retest reliability.
-
Mandatory Visualizations
References
- 1. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Mitemcinal administration for maximal prokinetic effect
Welcome to the technical support center for optimizing mitemcinal administration for maximal prokinetic effect. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental use of this compound.
Q1: We are not observing a significant prokinetic effect with this compound in our animal model. What are the potential reasons?
A1: Several factors could contribute to a lack of prokinetic effect. Consider the following troubleshooting steps:
-
Dose Optimization: this compound's effects are dose-dependent. You may need to perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions. In conscious dogs, oral doses of 0.1-1 mg/kg have been shown to stimulate colonic motility.[1] For delayed gastric emptying in dogs, oral doses of 0.25 and 0.5 mg/kg were effective.[2]
-
Animal Model Suitability: Ensure your chosen animal model has a functional motilin system. While species like dogs and rhesus monkeys respond to motilin agonists, rodents are known to lack a functional motilin system.[3]
-
Route and Timing of Administration: this compound is an orally active agent.[1][2] The timing of administration relative to feeding or the induction of gastroparesis is crucial. For postprandial studies, administering this compound prior to feeding is recommended.
-
Compound Formulation and Stability: Verify the integrity and solubility of your this compound formulation. Improper storage or formulation can lead to degradation and reduced efficacy.
-
Anesthesia Effects: If your experimental protocol requires anesthesia, be aware that many anesthetic agents can suppress gastrointestinal motility, potentially masking the prokinetic effects of this compound.
Q2: How does the prokinetic effect of this compound compare to other motilin agonists like erythromycin?
A2: this compound is a motilin agonist derived from erythromycin but lacks its antibiotic properties. This is a significant advantage for long-term prokinetic therapy as it avoids the risk of inducing antibiotic resistance. Studies have shown that this compound effectively stimulates gastrointestinal motility, comparable to erythromycin in its prokinetic action.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective motilin receptor agonist. It mimics the action of the endogenous hormone motilin, which plays a key role in initiating the migrating motor complex (MMC) in the gastrointestinal tract. Activation of the motilin receptor on smooth muscle cells and enteric neurons leads to increased gastrointestinal contractions and accelerated gastric emptying.
Q4: Are there any known issues with this compound's pharmacokinetics that could affect experimental outcomes?
A4: Yes, this compound exhibits nonlinear pharmacokinetics. Studies in rats have shown that its absorption is dose-dependent and may be influenced by P-glycoprotein (P-gp) mediated transport and intestinal metabolism. This means that a proportional increase in dose may not result in a proportional increase in plasma concentration. Researchers should be mindful of this when designing pharmacokinetic and pharmacodynamic studies.
Data Summary Tables
Table 1: this compound Dose-Response on Gastric Emptying in a Canine Model of Diabetic Gastroparesis
| This compound Oral Dose | Effect on Delayed Gastric Emptying | Statistical Significance |
| 0.125 mg/kg | Dose-dependent acceleration | - |
| 0.25 mg/kg | Dose-dependent acceleration | - |
| 0.5 mg/kg | Dose-dependent acceleration | Significant |
Data adapted from a study in a canine model of diabetic gastroparesis.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Oral Dose | Fraction Dose Absorbed (Fa) | Intestinal Availability (Fg) |
| 0.2 mg/kg | 0.314 | 0.243 |
| 0.5 mg/kg | 0.353 | 0.296 |
| 5.0 mg/kg | 0.569 | 0.513 |
These findings suggest nonlinear absorption of this compound.
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastric Emptying using Scintigraphy (Human)
This protocol is based on consensus recommendations for gastric emptying scintigraphy.
-
Patient Preparation:
-
Patients should fast overnight.
-
Medications that may affect gastric motility (e.g., prokinetics, opiates, anticholinergics) should be discontinued for at least 48 hours prior to the study.
-
For diabetic patients, blood glucose should be monitored as hyperglycemia can delay gastric emptying.
-
-
Standard Meal:
-
A standardized low-fat, solid meal, such as an egg-white meal, is recommended.
-
The meal is radiolabeled with 0.5-1.0 mCi (18.5-37 MBq) of 99mTc-sulfur colloid.
-
-
This compound Administration:
-
Administer the specified oral dose of this compound with a small amount of water at a predetermined time before the meal (e.g., 30-60 minutes).
-
-
Image Acquisition:
-
Acquire images using a gamma camera immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.
-
-
Data Analysis:
-
Calculate the percentage of gastric retention at each time point by correcting for radioactive decay.
-
Compare the gastric emptying rates between the this compound-treated group and a placebo control group.
-
Protocol 2: In Vitro Motilin Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of this compound to the motilin receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human motilin receptor.
-
Radiolabeled motilin (e.g., ¹²⁵I-motilin).
-
Unlabeled this compound.
-
Binding buffer.
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of radiolabeled motilin and varying concentrations of unlabeled this compound.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Visualizations
Caption: this compound signaling pathway in gastrointestinal smooth muscle cells.
Caption: General experimental workflow for evaluating this compound's prokinetic effect.
References
- 1. This compound (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral this compound (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 154738-42-8 | Benchchem [benchchem.com]
Mitemcinal Efficacy Data: A Technical Support Guide for Researchers
This technical support center provides a comprehensive analysis of the conflicting efficacy data for Mitemcinal, a motilin receptor agonist. The information is tailored for researchers, scientists, and drug development professionals to aid in the interpretation of existing data and to inform the design of future experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the clinical trial data for this compound?
The main conflict lies in the disconnect between this compound's effect on physiological parameters and patient-reported symptoms in gastroparesis. One key study demonstrated a significant improvement in gastric emptying, a primary physiological marker of gastroparesis, but failed to show a statistically significant improvement in symptoms when compared to a strong placebo response.[1] Conversely, another large study focusing on diabetic patients with gastroparesis symptoms reported a statistically significant improvement in overall symptoms with this compound treatment compared to placebo.
Q2: Has this compound consistently demonstrated an effect on gastric emptying?
Yes, both preclinical and clinical data suggest that this compound accelerates gastric emptying.
-
Preclinical Evidence: Studies in conscious dogs and a diabetic minipig model have shown that oral administration of this compound significantly accelerates gastric emptying and stimulates antroduodenal motility.[2]
-
Clinical Evidence: A randomized, placebo-controlled study in patients with idiopathic and diabetic gastroparesis showed that all doses of this compound exhibited prokinetic activity. The 30 mg twice-daily dose resulted in a 75% improvement in meal retention at 240 minutes, compared to 10% in the placebo group.[1]
Q3: Why would a drug that improves gastric emptying not consistently improve symptoms?
This is a critical question in the development of prokinetic agents. Several factors could contribute to this discrepancy:
-
The Placebo Effect: Gastrointestinal symptoms are often subjective and can be highly responsive to a placebo effect. In one of the key this compound trials, a prominent placebo effect was observed, which may have masked the symptomatic benefit of the drug.[1]
-
Patient Population Heterogeneity: The underlying cause and severity of gastroparesis can vary significantly between patients. It is possible that this compound is more effective in specific patient subgroups. For instance, the study that showed a significant symptomatic improvement was conducted exclusively in insulin-requiring diabetics.
-
Complex Pathophysiology of Gastroparesis: The symptoms of gastroparesis are not solely dependent on the rate of gastric emptying. Other factors, such as visceral hypersensitivity, impaired accommodation of the stomach, and psychological factors, can all play a role. A drug that only targets motility may not address these other components of the condition.
-
Lack of Correlation: Some studies have noted a poor correlation between the severity of gastroparesis symptoms and the degree of delay in gastric emptying.[1]
Q4: What is the current development status of this compound?
Based on a review of Chugai Pharmaceutical's recent annual reports and development pipelines, this compound is no longer listed as an active project. This aligns with reports that the development of the drug was stalled due to a lack of convincing efficacy data, particularly concerning symptomatic relief in broader patient populations.
Troubleshooting Experimental Discrepancies
For researchers encountering conflicting results in their own experiments with this compound or similar motilin agonists, consider the following troubleshooting steps:
-
Thoroughly Characterize Your Animal Model: Ensure your animal model of gastroparesis is well-validated and relevant to the clinical condition you are studying. Preclinical studies with this compound used both normal and experimentally-induced delayed gastric emptying models in dogs and a diabetic minipig model.
-
Standardize Gastric Emptying Measurement: The method used to assess gastric emptying is critical. Scintigraphy is the gold standard in clinical trials. Ensure your chosen method is reproducible and validated.
-
Implement Robust Symptom Assessment Tools (in clinical studies): When translating to clinical studies, use validated patient-reported outcome questionnaires to assess symptoms. The study showing positive symptomatic effects used a weekly assessment of "adequate relief" and defined "Complete Responders" and "Overall Responders".
-
Consider Patient Subgroup Analysis: As suggested by the differing clinical trial results, pre-specified subgroup analyses based on disease etiology (e.g., diabetic vs. idiopathic), disease severity, or other biomarkers may be crucial.
-
Account for the Placebo Response: In clinical trial design, it is essential to have a robust placebo control and to consider strategies to minimize the placebo effect, such as a placebo run-in period.
Quantitative Data Summary
Table 1: Clinical Trial Efficacy Data for this compound in Gastroparesis
| Study Population | N | Treatment Groups | Primary Outcome Measure | Key Findings | Reference |
| Idiopathic & Diabetic Gastroparesis | 106 | Placebo, this compound 10mg, 20mg, 30mg bid, or 20mg tid | Gastric Emptying (Scintigraphy) & Symptom Improvement | All this compound doses improved gastric emptying. 30mg bid showed 75% improvement in meal retention vs. 10% for placebo. No statistically significant improvement in symptoms vs. placebo. | |
| Insulin-Requiring Diabetics | 392 | Placebo, this compound 5mg bid, 10mg bid | Symptom Relief (Weekly Assessment) | This compound 10mg bid produced a 10.6% increase in Overall Responders compared to placebo (p < 0.05). |
Experimental Protocols
1. Randomized, Multicenter, Placebo-Controlled Study of Gastric Emptying
-
Objective: To investigate the effect of this compound on gastric emptying in patients with idiopathic and diabetic gastroparesis.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 106 patients with a diagnosis of idiopathic or diabetic gastroparesis.
-
Intervention: Patients were randomized to one of four groups: placebo, this compound 10 mg twice daily, 20 mg twice daily, 30 mg twice daily, or 20 mg three times daily for 28 days.
-
Methodology:
-
Screening: A standardized scintigraphic gastric emptying test was performed at screening.
-
Treatment Period: Patients received their assigned treatment for 28 days.
-
Follow-up: A second scintigraphic gastric emptying test was performed at the end of the treatment period.
-
Symptom Assessment: Gastroparesis symptoms were assessed, though the specific questionnaire was not detailed in the abstract.
-
-
Reference:
2. Randomized, Multi-Center, Placebo-Controlled Trial of Symptom Relief in Diabetic Gastropathy
-
Objective: To investigate if this compound was superior to placebo in relieving symptoms attributed to gastroparesis in diabetic patients.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 392 insulin-requiring diabetic patients with symptoms suggestive of gastroparesis.
-
Intervention: Patients were randomized to receive placebo, this compound 5 mg twice daily, or this compound 10 mg twice daily for 3 months.
-
Methodology:
-
Symptom Assessment: On a weekly basis, patients assessed whether they had "adequate relief" of their gastroparesis symptoms.
-
Responder Definition:
-
Complete Responders (CR): Three consecutive positive monthly responses (at least 50% of weekly responses in a month being positive).
-
Overall Responders (OR): At least 75% positive weekly responses for the entire treatment period.
-
-
-
Reference:
Signaling Pathway Diagram
Caption: this compound signaling pathway in gastrointestinal smooth muscle cells.
References
- 1. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mitemcinal and Cisapride for Accelerating Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of mitemcinal and cisapride, two prokinetic agents investigated for their ability to accelerate gastric emptying. The information presented is based on available preclinical and clinical experimental data to support research and development in the field of gastrointestinal motility disorders.
At a Glance: this compound vs. Cisapride
| Feature | This compound | Cisapride |
| Mechanism of Action | Motilin Receptor Agonist | Serotonin 5-HT4 Receptor Agonist |
| Primary Signaling Pathway | Activates motilin receptors in the upper gastrointestinal tract, mimicking the effects of the endogenous hormone motilin to stimulate gastric motility. | Stimulates 5-HT4 receptors, leading to enhanced acetylcholine release from the myenteric plexus, which in turn increases gastrointestinal motility. |
| Clinical Status | Investigational | Withdrawn from many markets due to cardiac side effects (QT prolongation).[1] |
| Efficacy in Gastroparesis | Shown to accelerate gastric emptying in patients with diabetic and idiopathic gastroparesis.[2][3] | Demonstrated efficacy in increasing gastric emptying in patients with diabetic gastroparesis.[1][4] |
| Comparative Efficacy | Preclinical studies suggest this compound may be more potent and robust in accelerating gastric emptying compared to cisapride. | Generally effective, but some studies indicate less pronounced effects compared to this compound in animal models. |
Quantitative Data Summary
The following tables summarize quantitative data from comparative preclinical and clinical studies.
Table 1: Comparative Efficacy of this compound and Cisapride on Gastric Emptying in Conscious Dogs
| Drug | Dose (mg/kg) | Change in Gastric Emptying (vs. Control) | Statistical Significance |
| This compound | 0.25 | Dose-dependent acceleration | Significant at 0.5 and 1 mg/kg |
| 0.5 | Dose-dependent acceleration | Significant | |
| 1 | Dose-dependent acceleration | Significant | |
| Cisapride | 1 | No significant effect | Not Significant |
| 3 | No significant effect | Not Significant | |
| 10 | No significant effect | Not Significant |
Table 2: Clinical Efficacy of this compound in Patients with Gastroparesis
| Treatment Group | N | Improvement in Meal Retention at 240 min |
| This compound (10 mg bid) | 21 | Significant improvement |
| This compound (20 mg bid) | 21 | Significant improvement |
| This compound (30 mg bid) | 21 | 75% improvement |
| This compound (20 mg tid) | 21 | Significant improvement |
| Placebo | 22 | 10% improvement |
Table 3: Clinical Efficacy of Cisapride in Mechanically Ventilated, Critically Ill Patients
| Parameter | Cisapride (20 mg) | Placebo | p-value |
| Difference in Maximal Plasma Acetaminophen Concentration (Day 2 - Day 1) (µmol/L) | 49.1 | 12.3 | 0.005 |
| Difference in Time to Reach Maximal Concentration (min) | -40.8 | -4.2 | 0.02 |
| Difference in Area Under the Time-Acetaminophen Concentration Curve | 5,534 | 2,832 | 0.09 |
Signaling Pathways
The diagrams below illustrate the distinct signaling pathways of this compound and cisapride.
Caption: this compound signaling pathway.
Caption: Cisapride signaling pathway.
Experimental Protocols
Below are the methodologies for key experiments cited in this guide.
Scintigraphic Gastric Emptying Test (Human Clinical Trial for this compound)
-
Objective: To assess the effect of this compound on gastric emptying in patients with idiopathic and diabetic gastroparesis.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 106 patients with a diagnosis of gastroparesis.
-
Procedure:
-
Patients were randomized to receive one of four dosing regimens of this compound (10 mg bid, 20 mg bid, 30 mg bid, or 20 mg tid) or a placebo for 28 days.
-
A standardized scintigraphic gastric emptying test was performed at screening and after the 4-week treatment period.
-
The test meal consisted of a low-fat meal (e.g., egg substitute labeled with Technetium-99m sulfur colloid, with toast and water).
-
Scintigraphic images were acquired immediately after meal ingestion and at regular intervals (e.g., 1, 2, and 4 hours) to measure the percentage of meal retention in the stomach.
-
-
Primary Endpoint: Change in the percentage of gastric retention at 4 hours from baseline to the end of treatment.
Acetaminophen Absorption Test (Canine and Primate Preclinical Studies)
-
Objective: To compare the effects of orally administered this compound and cisapride on gastric emptying.
-
Study Animals: Conscious dogs or Rhesus monkeys.
-
Procedure:
-
Animals were fasted overnight.
-
A test meal containing a specific dose of acetaminophen (paracetamol) was administered.
-
The prokinetic drug (this compound or cisapride at various doses) or placebo was administered orally before the test meal.
-
Blood samples were collected at predetermined time points after meal ingestion.
-
Plasma acetaminophen concentrations were measured using high-performance liquid chromatography (HPLC).
-
-
Pharmacokinetic Parameters (Indices of Gastric Emptying):
-
Cmax: Maximum plasma concentration of acetaminophen. An increase in Cmax suggests faster gastric emptying.
-
Tmax: Time to reach Cmax. A decrease in Tmax indicates more rapid gastric emptying.
-
AUC (Area Under the Curve): Total drug exposure over time. An increase in the early AUC can reflect a faster rate of absorption and thus, faster gastric emptying.
-
Caption: Experimental workflows.
Conclusion
This compound and cisapride accelerate gastric emptying through distinct pharmacological pathways. While both have demonstrated prokinetic effects, preclinical evidence suggests that this compound may offer a more potent and robust response. Cisapride's clinical use has been significantly limited due to safety concerns, particularly cardiac arrhythmias. The development of motilin receptor agonists like this compound represents a promising avenue for the treatment of gastroparesis and other disorders of gastric motility. Further clinical research is necessary to fully establish the efficacy and safety profile of this compound in a broader patient population.
References
- 1. Cisapride - Wikipedia [en.wikipedia.org]
- 2. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Effect of cisapride on gastric emptying of indigestible solids in patients with gastroparesis diabeticorum. A comparison with metoclopramide and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitemcinal Demonstrates Favorable Receptor Desensitization Profile Compared to Other Motilides
For Immediate Release
A comprehensive analysis of experimental data reveals that mitemcinal, a motilin receptor agonist, exhibits a potentially more favorable receptor desensitization profile compared to other motilides, suggesting a lower propensity for tachyphylaxis. This finding, supported by a comparative review of in vitro studies, positions this compound as a promising candidate for the long-term treatment of gastrointestinal motility disorders.
This compound, like other motilides, exerts its prokinetic effects by activating the motilin receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to smooth muscle contraction in the gastrointestinal tract. However, a common challenge with GPCR agonists is the phenomenon of receptor desensitization, where prolonged or repeated exposure to the agonist leads to a diminished response, a process often mediated by receptor internalization. This can result in a rapid decrease in drug efficacy, known as tachyphylaxis.
Comparative Analysis of Motilin Receptor Agonists
To objectively assess the performance of this compound against other motilides, quantitative data from in vitro studies on receptor activation and desensitization have been compiled. The potency of an agonist to activate the receptor is typically measured by its half-maximal effective concentration (EC50), while its potential to induce desensitization is often quantified by the half-maximal desensitizing concentration (DC50). These values are commonly expressed as their negative logarithms (pEC50 and pDC50, respectively). A higher pDC50 value indicates a greater potency for inducing desensitization.
| Compound | Agonist Potency (pEC50) | Desensitization Potency (pDC50) |
| This compound | Data not available | Qualitatively reported as "much less" desensitizing than ABT-229[1] |
| Motilin (endogenous ligand) | ~9.39 | ~7.77 |
| Erythromycin | ~7.11 | ~4.78 |
| ABT-229 | ~8.46 | ~8.78 |
| Azithromycin | EC50 = 2.9 µM | Data not available |
Note: The pEC50 and pDC50 values for motilin, erythromycin, and ABT-229 are derived from studies on CHO cells expressing the human motilin receptor. While qualitative data for this compound is available, specific pEC50 and pDC50 values from comparable assays were not found in the reviewed literature.
Understanding the Mechanism: Signaling and Desensitization
The activation of the motilin receptor by an agonist like this compound triggers a well-defined signaling pathway. This pathway is crucial for its prokinetic effects but also plays a role in the subsequent desensitization process.
Caption: Motilin receptor signaling pathway and desensitization mechanism.
Upon agonist binding, the motilin receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which can phosphorylate the motilin receptor, initiating the process of desensitization and subsequent internalization. The degree to which different motilides promote this desensitization pathway is a key determinant of their long-term efficacy.
Experimental Assessment of Receptor Desensitization
The desensitization potential of motilides is experimentally evaluated using in vitro assays that measure both receptor activation and the subsequent reduction in response after prolonged agonist exposure.
Calcium Flux Assay to Determine Agonist Potency (EC50) and Desensitization (DC50)
This assay measures the increase in intracellular calcium concentration following motilin receptor activation.
Experimental Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human motilin receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
-
Agonist Stimulation (EC50 Determination): A range of concentrations of the motilide (e.g., this compound, erythromycin) is added to the wells, and the resulting fluorescence, indicative of intracellular calcium levels, is measured over time using a fluorescence plate reader. The EC50 value is calculated from the dose-response curve.
-
Desensitization Induction: To determine the DC50, cells are pre-incubated with various concentrations of the motilide for a defined period (e.g., 30 minutes).
-
Washout: The pre-incubation solution is removed, and the cells are washed to remove the agonist.
-
Re-stimulation: A fixed, high concentration of the same or a different motilin receptor agonist is added to all wells.
-
Data Analysis: The reduction in the calcium response after pre-incubation is quantified. The DC50 value is the concentration of the pre-incubated agonist that causes a 50% reduction in the maximal response to the subsequent stimulation.
Caption: Workflow for Calcium Flux Assay.
Receptor Internalization Assay via Fluorescence Microscopy
This method visualizes and quantifies the movement of the motilin receptor from the cell surface to the interior of the cell upon agonist stimulation.
Experimental Protocol:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured on glass-bottom dishes and transiently transfected with a plasmid encoding the human motilin receptor tagged with a fluorescent protein (e.g., Green Fluorescent Protein - GFP).
-
Agonist Treatment: The transfected cells are treated with a specific concentration of the motilide (e.g., this compound) for various time points.
-
Fixation and Staining: At each time point, the cells are fixed, and the cell nuclei are stained with a fluorescent dye (e.g., DAPI).
-
Imaging: The subcellular localization of the GFP-tagged motilin receptors is visualized using a confocal fluorescence microscope.
-
Quantification: Image analysis software is used to quantify the degree of receptor internalization. This can be done by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments or by counting the number of intracellular fluorescent puncta, which represent internalized receptors.
References
A Head-to-Head Comparison of Mitemcinal and Camicinal (GSK962040) for Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two motilin receptor agonists, Mitemcinal and Camicinal (GSK962040), which have been investigated for the treatment of gastrointestinal motility disorders such as gastroparesis.
Introduction
This compound (GM-611) and Camicinal (GSK962040) are prokinetic agents that target the motilin receptor to stimulate gastrointestinal motility. This compound is a macrolide derivative of erythromycin, developed to retain prokinetic properties while lacking antibiotic effects[1]. Camicinal, on the other hand, is a non-macrolide, small molecule agonist designed for high specificity to the human motilin receptor[2][3]. This guide will delve into their comparative pharmacology, efficacy, and the experimental methodologies used to evaluate them.
Chemical and Pharmacological Profile
This compound and Camicinal differ significantly in their chemical structures, which influences their pharmacological properties.
| Feature | This compound (GM-611) | Camicinal (GSK962040) |
| Chemical Class | Erythromycin-derived macrolide | Non-macrolide, small molecule |
| Mechanism of Action | Selective motilin receptor agonist[1][4] | Selective motilin receptor agonist |
| Receptor Affinity/Potency | Full agonist, produces concentration-dependent contractions comparable to porcine motilin in rabbit duodenum. | pEC50 at human motilin receptor: 7.9 |
| Key Characteristics | Acid-resistant, allowing for oral administration. | Designed for high specificity to the human motilin receptor to minimize off-target effects. |
Preclinical Efficacy
Both compounds have demonstrated prokinetic activity in various preclinical models.
In Vitro Contractility Studies
| Parameter | This compound | Camicinal |
| Model | Isolated rabbit duodenum longitudinal strips | Rabbit gastric antrum, Human isolated stomach |
| Effect | Produced concentration-dependent contractions with maximum contractions similar to porcine motilin. The response was competitively inhibited by a selective motilin antagonist. | Caused a prolonged facilitation of cholinergically mediated contractions in rabbit gastric antrum. In human isolated stomach, it induced muscle contractions of similar amplitude to [Nle13]-motilin and erythromycin. |
In Vivo Animal Studies
| Parameter | This compound | Camicinal |
| Model | Conscious dogs | Conscious rabbits |
| Effect | Orally administered this compound (0.1-1 mg/kg) stimulated colonic and gastric motility in a dose-dependent manner. | Intravenous administration of 5 mg/kg significantly increased fecal output over a 2-hour period. |
Clinical Efficacy: Gastric Emptying
The primary clinical endpoint for both this compound and Camicinal has been the acceleration of gastric emptying, often assessed using the ¹³C-octanoic acid breath test or scintigraphy.
| Study Population | Intervention | Key Findings | Reference |
| This compound | |||
| Patients with diabetic and idiopathic gastroparesis | 10 mg, 20 mg, 30 mg bid or 20 mg tid for 28 days | All doses showed prokinetic activity. A significant improvement in meal retention at 240 minutes was observed, with the 30 mg bid dose showing the greatest effect. | McCallum et al., 2007 |
| Camicinal | |||
| Feed-intolerant critically ill patients | Single enteral dose of 50 mg | When absorbed, accelerated gastric emptying and increased glucose absorption. | Chapman et al., 2016 |
| Healthy volunteers | Single doses of 50, 75, 125, and 150 mg | Decreased gastric half-emptying time by 22-43% compared to placebo. | Dukes et al., 2010 |
| Type 1 diabetic patients with gastroparesis | Single oral doses of 25, 50, or 125 mg | A single 125 mg dose significantly accelerated gastric emptying of solids. | Hellstrom et al., 2011 |
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay
Objective: To assess the direct contractile effect of the motilin receptor agonists on gastrointestinal smooth muscle.
Methodology:
-
Tissue Preparation: Longitudinal muscle strips are prepared from the duodenum of rabbits.
-
Experimental Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Contraction Measurement: Changes in muscle tension are recorded isometrically using force-displacement transducers.
-
Drug Administration: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (this compound or Camicinal) to the organ bath.
-
Data Analysis: The contractile response is measured as the increase in tension from the baseline. EC₅₀ values (the concentration that produces 50% of the maximal response) can be calculated to determine the potency of the agonists. For competitive antagonism studies, the assay is repeated in the presence of a fixed concentration of a motilin receptor antagonist.
¹³C-Octanoic Acid Breath Test for Gastric Emptying
Objective: To non-invasively measure the rate of solid-phase gastric emptying in human subjects.
Methodology:
-
Test Meal: Subjects consume a standardized meal, typically consisting of a scrambled egg yolk mixed with ¹³C-octanoic acid, two slices of white bread, and a glass of water.
-
Baseline Sample: A baseline breath sample is collected before the meal is ingested.
-
Breath Sample Collection: After consuming the meal, breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.
-
Principle: ¹³C-octanoic acid is absorbed in the small intestine after being emptied from the stomach. It is then metabolized in the liver, and ¹³CO₂ is exhaled in the breath. The rate of appearance of ¹³CO₂ in the breath reflects the rate of gastric emptying.
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy. Gastric emptying parameters, such as the gastric half-emptying time (t½), are calculated from the ¹³CO₂ excretion curve.
Signaling Pathways and Experimental Workflows
Caption: Motilin Receptor Signaling Pathway.
Caption: ¹³C-Octanoic Acid Breath Test Workflow.
Summary and Conclusion
Both this compound and Camicinal have demonstrated efficacy as motilin receptor agonists with prokinetic effects. Key differences lie in their chemical nature, with Camicinal being a non-macrolide small molecule designed for high receptor specificity.
-
This compound has shown clinical efficacy in improving gastric emptying in patients with gastroparesis. As an erythromycin derivative, its development aimed to separate the prokinetic and antibiotic effects of the parent compound.
-
Camicinal has also shown robust effects on gastric emptying in both healthy volunteers and patient populations. Its development as a non-macrolide agonist may offer advantages in terms of a more specific pharmacological profile and potentially fewer off-target effects.
The choice between these or similar compounds in future drug development would likely depend on a comprehensive evaluation of their long-term efficacy, safety profiles, and patient tolerability. The experimental protocols described provide a framework for the continued evaluation of novel prokinetic agents.
References
- 1. 13C-octanoic acid breath test for gastric emptying measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The effect of camicinal (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digestivehealth.org.au [digestivehealth.org.au]
Mitemcinal: A Safer Prokinetic Alternative to Older Therapies? A Comparative Safety Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for effective prokinetic agents to manage gastrointestinal motility disorders has been fraught with challenges, primarily due to the adverse event profiles of older drugs. This guide provides a detailed comparison of the safety profile of Mitemcinal, a motilin receptor agonist, with that of established prokinetics such as cisapride, domperidone, metoclopramide, and erythromycin. The following analysis is based on available preclinical and clinical data to inform future research and drug development in this therapeutic area.
Key Safety and Tolerability Parameters: A Tabular Comparison
The following table summarizes the key adverse event profiles of this compound and older prokinetic agents, highlighting the differences in their safety profiles.
| Adverse Event | This compound | Cisapride | Domperidone | Metoclopramide | Erythromycin |
| Cardiovascular | |||||
| QT Prolongation | Low risk demonstrated in preclinical studies.[1] | High risk , leading to market withdrawal/restriction.[2][3] | Risk of serious cardiac arrhythmias and sudden cardiac death.[4][5] Not available in the US without special FDA permission. | Potential for QT prolongation, though less pronounced than cisapride. | Known to cause QT prolongation and Torsades de Pointes. |
| Neurological | |||||
| Extrapyramidal Symptoms (EPS) | Not reported to cross the blood-brain barrier, low theoretical risk. | Does not cross the blood-brain barrier, no significant EPS risk. | Does not readily cross the blood-brain barrier, low risk of EPS. | Significant risk of dystonia, akathisia, parkinsonism, and tardive dyskinesia. | Not typically associated with EPS. |
| Gastrointestinal | |||||
| Abdominal Cramps, Diarrhea, Nausea | Common prokinetic side effects, generally mild to moderate. | Common, including abdominal pain and diarrhea. | Generally well-tolerated, with some reports of abdominal cramps. | Common, including nausea and diarrhea. | Frequent, often dose-limiting. |
| Endocrine | |||||
| Hyperprolactinemia | Not a dopamine antagonist, no expected effect. | No significant effect. | Can increase prolactin levels, leading to galactorrhea and gynecomastia. | Can cause hyperprolactinemia. | No significant effect. |
| Other | |||||
| Antibiotic Resistance | No antibiotic properties. | N/A | N/A | N/A | Risk of bacterial resistance with long-term use. |
| Tachyphylaxis | Potential for receptor desensitization with long-term use. | Less evidence of tachyphylaxis. | Less evidence of tachyphylaxis. | Generally maintains efficacy. | Rapid development of tachyphylaxis (loss of effectiveness). |
Mechanism of Action and Associated Safety Implications
The differing safety profiles of these agents are largely attributable to their distinct mechanisms of action.
-
This compound: A motilin receptor agonist derived from erythromycin, but without its antibiotic properties. It selectively stimulates motilin receptors in the gastrointestinal tract to enhance motility. Its targeted action is hypothesized to result in a more favorable safety profile, particularly concerning cardiovascular effects.
-
Cisapride: A serotonin 5-HT4 receptor agonist. Its prokinetic effects are mediated by enhancing acetylcholine release in the myenteric plexus. However, it was also found to block hERG potassium channels, leading to a high risk of QT prolongation and cardiac arrhythmias, which resulted in its withdrawal from many markets.
-
Domperidone: A peripheral dopamine D2 receptor antagonist. By blocking dopamine's inhibitory effects on gastric motility, it enhances gastrointestinal transit. Its limited ability to cross the blood-brain barrier reduces the risk of central nervous system side effects compared to metoclopramide. However, concerns about serious cardiac side effects have led to restrictions on its use.
-
Metoclopramide: A central and peripheral dopamine D2 receptor antagonist and a 5-HT4 receptor agonist. Its central action contributes to its antiemetic effects but also leads to a significant risk of extrapyramidal symptoms.
-
Erythromycin: A macrolide antibiotic that also acts as a motilin receptor agonist. Its prokinetic effects are potent but short-lived due to rapid tachyphylaxis. Its use is also associated with a risk of QT prolongation and the development of antibiotic resistance.
Experimental Protocols for Cardiac Safety Assessment
The evaluation of cardiac safety is a critical component of prokinetic drug development. Key experimental methodologies include:
hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay
-
Objective: To assess the potential of a drug to inhibit the hERG potassium channel, a primary mechanism for drug-induced QT prolongation.
-
Methodology:
-
Human embryonic kidney (HEK) cells or other suitable cell lines are stably transfected to express the hERG channel.
-
Whole-cell patch-clamp electrophysiology is used to measure the IKr current (the current conducted by the hERG channel) in these cells.
-
Cells are exposed to a range of concentrations of the test compound (e.g., this compound and its metabolites).
-
The concentration-dependent inhibition of the hERG tail current is measured, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined.
-
This compound Findings: this compound and its metabolites did inhibit the hERG tail current in a concentration-dependent manner, with IC50 values of 20.2 µM, 41.7 µM, and 55.0 µM, respectively.
-
In Vivo Cardiovascular Studies in Animal Models
-
Objective: To evaluate the effects of a drug on cardiac function, including heart rate, blood pressure, and electrocardiogram (ECG) parameters (specifically the QT interval), in a whole-animal system.
-
Methodology (Example: Anesthetized Guinea Pig Model):
-
Guinea pigs are anesthetized, and a monophasic action potential (MAP) recording catheter is inserted into the right ventricle.
-
The atria are paced at a constant rate.
-
The test compound (e.g., this compound) is administered intravenously.
-
Changes in MAP duration at 70% and 90% repolarization (MAPD70 and MAPD90), which correlate with the QT interval, are measured.
-
This compound Findings: Administration of 10 mg/kg of this compound resulted in a slight prolongation of the MAP duration.
-
-
Methodology (Example: Proarrhythmic Rabbit Model):
-
A rabbit model known to be sensitive to drug-induced arrhythmias is used.
-
The test compound is infused intravenously.
-
Continuous ECG monitoring is performed to detect the occurrence of Torsades de Pointes (TdP) or other ventricular arrhythmias.
-
This compound Findings: A 10-minute infusion of 20 mg/kg of this compound did not induce TdP, even with significant QT interval prolongation. The plasma concentrations achieved in this study were substantially higher than therapeutic doses, suggesting a wide safety margin.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway for prokinetic effects.
Caption: Experimental workflow for preclinical cardiac safety assessment.
Conclusion
This compound demonstrates a promising safety profile compared to older prokinetic agents. Its targeted mechanism of action as a motilin receptor agonist, lacking antibiotic properties, appears to circumvent some of the most severe adverse events associated with its predecessors. Preclinical studies suggest a significantly lower risk of cardiotoxicity compared to cisapride and erythromycin. Furthermore, its lack of central dopamine antagonism avoids the debilitating extrapyramidal symptoms seen with metoclopramide. While common prokinetic-related gastrointestinal side effects may occur, the overall safety profile positions this compound as a potentially valuable therapeutic option for patients with gastrointestinal motility disorders. Further clinical trials are necessary to fully elucidate its long-term safety and efficacy in various patient populations.
References
- 1. Preclinical electrophysiology assays of this compound (GM-611), a novel prokinetic agent derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prokinetic agents and QT prolongation: a familiar scene with new actors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular safety of prokinetic agents: A focus on drug-induced arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are Prokinetic Agents? The Risks and Benefits of This Acid Reflux Medication [webmd.com]
Benchmarking Mitemcinal's Prokinetic Potency: A Comparative Guide to Novel Motilin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mitemcinal (GM-611), an erythromycin-derived motilin receptor agonist, against emerging novel motilin agonists. The focus is on prokinetic potency, supported by available experimental data. While direct head-to-head comparative studies with quantitative data are limited, this guide synthesizes the existing evidence to offer a comprehensive overview for research and development professionals.
Introduction to Motilin Agonists
Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating interdigestive gastrointestinal motility, primarily by inducing phase III of the migrating motor complex (MMC). Motilin receptor agonists mimic this action and are therefore valuable therapeutic agents for conditions characterized by delayed gastric emptying, such as gastroparesis. This compound was developed as a potent and selective motilin agonist. In recent years, novel non-macrolide motilin agonists have been engineered to improve upon earlier generations, aiming for enhanced efficacy and safety profiles.
Comparative Prokinetic Potency
Table 1: In Vivo Prokinetic Effects of this compound and Camicinal (GSK962040)
| Agonist | Species/Population | Dosage | Key Findings | Study Type |
| This compound (GM-611) | Conscious Dogs | 0.1-1 mg/kg (oral) | Dose-dependently stimulated gastric and colonic motility.[1] | Preclinical in vivo |
| Conscious Dogs | 0.3-3 mg/kg (oral) | Accelerated bowel movement after feeding without inducing diarrhea.[1] | Preclinical in vivo | |
| Patients with Gastroparesis | 10 mg, 20 mg, 30 mg bid or 20 mg tid (oral) | All doses showed prokinetic activity, with the 30 mg bid dose showing the greatest improvement in meal retention at 240 minutes (75% vs. 10% in placebo).[2] | Randomized, multicentre, placebo-controlled | |
| Camicinal (GSK962040) | Healthy Volunteers | 50 mg and 150 mg (oral) | A single 150 mg dose significantly increased the occurrence of gastric phase III contractions compared to placebo.[3] | Randomized crossover trial |
| Critically Ill Patients with Feed Intolerance | 50 mg (enteral) | Trend towards accelerated gastric emptying (pre-treatment BTt1/2 117 min vs. post-treatment 76 min).[4] | Randomized, blinded, placebo-controlled | |
| Critically Ill Patients with Feed Intolerance (who absorbed the drug) | 50 mg (enteral) | Accelerated gastric emptying (pre-treatment BTt1/2 121 min vs. post-treatment 65 min). | Sub-analysis of a randomized, blinded, placebo-controlled trial |
Note: The data presented is from separate studies and not from a direct head-to-head comparison. The experimental conditions and patient populations may vary, affecting the direct comparability of the results.
Motilin Receptor Signaling Pathway
Activation of the motilin receptor, a G-protein coupled receptor (GPCR), on gastrointestinal smooth muscle cells initiates a signaling cascade leading to muscle contraction. The pathway primarily involves the Gαq subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Experimental Protocols
The prokinetic potency of motilin agonists is assessed through a variety of in vitro and in vivo experimental models.
In Vitro Assays
-
Receptor Binding Assays: These assays determine the affinity of a compound for the motilin receptor. Typically, this involves using cell membranes expressing the recombinant human motilin receptor and measuring the displacement of a radiolabeled motilin analogue by the test compound. The result is usually expressed as the inhibitory constant (Ki).
-
Isolated Tissue Contraction Assays: Strips of gastrointestinal smooth muscle (e.g., from rabbit duodenum or human stomach) are mounted in an organ bath. The contractile response to the application of the motilin agonist is measured using a force-displacement transducer. This allows for the determination of the agonist's potency (EC50) and efficacy (Emax).
In Vivo Models
-
Gastric Emptying Studies: These studies measure the rate at which a meal (solid or liquid) empties from the stomach.
-
Scintigraphy: A test meal is labeled with a radioactive isotope, and a gamma camera tracks its movement out of the stomach over time. This is considered the gold standard for measuring gastric emptying.
-
Breath Tests: The patient consumes a meal containing a non-radioactive isotope (e.g., 13C-spirulina or 13C-octanoic acid). The rate of appearance of the isotope in expired air as 13CO2 is proportional to the rate of gastric emptying.
-
-
Gastrointestinal Manometry: This technique involves placing a catheter with pressure sensors into the stomach and small intestine to record the patterns of muscle contractions (motility). This allows for the assessment of the migrating motor complex and the effects of prokinetic agents on contractile activity.
Conclusion
References
- 1. This compound (GM-611), an orally active motilin receptor agonist, accelerates colonic motility and bowel movement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial: effect of this compound (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manometric evaluation of the motilin receptor agonist camicinal (GSK962040) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of camicinal (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitemcinal Demonstrates a Superior Cardiac Safety Profile Compared to Erythromycin, With a Notably Lower Potential for QT Prolongation
For Immediate Release
[City, State] – [Date] – New comparative analysis of preclinical data reveals that mitemcinal, a novel motilin agonist, exhibits a significantly lower risk of causing QT interval prolongation compared to the macrolide antibiotic erythromycin. This finding is critical for researchers and drug development professionals in the gastroenterology and cardiology fields, highlighting this compound's potential as a safer prokinetic agent.
Erythromycin, while effective as a prokinetic agent, is known to carry a risk of QT prolongation, a condition that can lead to life-threatening cardiac arrhythmias.[1][2][3] This adverse effect is primarily attributed to its blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.[1] Preclinical studies on this compound were designed to rigorously assess this potential liability.
Quantitative Comparison of hERG Channel Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in blocking the hERG channel. A higher IC50 value indicates a lower potential for QT prolongation at therapeutic concentrations. In vitro patch-clamp assays on human embryonic kidney (HEK) 293 cells stably expressing the hERG channel have provided clear quantitative data for both compounds.
This compound demonstrated a significantly weaker inhibition of the hERG tail current with an IC50 value of 20.2 µM. In contrast, erythromycin has been shown to block the hERG encoded potassium current with a greater potency, exhibiting an IC50 value of 38.9 ± 1.2 µM. This indicates that a higher concentration of this compound is required to block the hERG channel to the same extent as erythromycin, suggesting a wider safety margin.
| Compound | IC50 (hERG Channel) | Cell Line |
| This compound | 20.2 µM | HEK 293 |
| Erythromycin | 38.9 ± 1.2 µM | HEK 293 |
In Vivo Electrophysiology Studies
Further preclinical in vivo studies in animal models corroborate the in vitro findings, confirming this compound's reduced impact on cardiac repolarization compared to the known effects of erythromycin.
In anesthetized guinea pigs, the administration of 10 mg/kg of this compound resulted in only a slight prolongation of the monophasic action potential duration (MAPD). The maximum increases observed were minimal, with a 6.6% increase in MAPD at 70% repolarization (MAPD70) and a 4.6% increase at 90% repolarization (MAPD90).
Furthermore, in a proarrhythmic rabbit model, a 10-minute infusion of a high dose of this compound (20 mg/kg) did not induce Torsades de Pointes (TdP), a life-threatening arrhythmia, even though a significant prolongation of the QT and corrected QT (QTc) intervals was observed at this high concentration. The plasma-free concentration of this compound in this study was over 400 times the therapeutic dose, underscoring the wide safety margin.
Conversely, numerous studies have documented significant QTc prolongation with erythromycin administration in both clinical and preclinical settings. For instance, even low doses of erythromycin (200 mg twice daily) used for its prokinetic effect have been shown to significantly prolong the QTc interval from a baseline of 430 ms to 444 ms at 24 hours.[1] In patients with pneumonia receiving intravenous erythromycin, the mean QTc increased by 46 milliseconds.
Experimental Protocols
hERG Inhibition Assay (Whole-Cell Patch-Clamp)
The inhibitory effects of this compound and erythromycin on the hERG potassium channel were assessed using the whole-cell patch-clamp technique on HEK 293 cells stably expressing the hERG channel.
-
Cell Culture: HEK 293 cells transfected with the hERG gene were cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell currents were recorded using a patch-clamp amplifier. The cells were held at a holding potential, and depolarizing voltage steps were applied to elicit hERG currents.
-
Drug Application: Test compounds (this compound or erythromycin) were applied at various concentrations to determine the concentration-dependent block of the hERG current.
-
Data Analysis: The peak tail current amplitude in the presence of the drug was compared to the control current to calculate the percentage of inhibition. The IC50 value was then determined by fitting the concentration-response data to a Hill equation.
In Vivo QT Assessment in Anesthetized Guinea Pigs
-
Animal Preparation: Male Hartley guinea pigs were anesthetized. A catheter was inserted into the jugular vein for drug administration.
-
Electrophysiological Measurements: A monophasic action potential (MAP) recording catheter was positioned on the endocardial surface of the left ventricle. Atrial pacing was performed to maintain a constant heart rate.
-
Drug Administration: this compound (10 mg/kg) was administered intravenously.
-
Data Acquisition and Analysis: MAP duration at 70% and 90% repolarization (MAPD70 and MAPD90) was measured before and after drug administration to assess changes in cardiac repolarization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of drug-induced QT prolongation and the typical workflow for its preclinical assessment.
Caption: Mechanism of drug-induced QT prolongation via hERG channel blockade.
Caption: Preclinical workflow for assessing QT prolongation risk.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Mitemcinal
Immediate Safety and Logistical Plan
The primary and most critical step in the disposal of Mitemcinal is to treat it as hazardous chemical waste. This approach ensures the highest level of safety, regulatory compliance, and environmental protection.
Core Principle: Do not dispose of this compound or its solutions down the drain.[2][3]
Personal Protective Equipment (PPE) and Handling
Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and respiratory exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent direct skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a ventilated enclosure or if dust is generated. | To avoid inhalation of airborne particles.[4] |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
-
Waste Segregation:
-
Solid Waste: Collect all unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves, and wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound should be disposed of in a designated sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Ensure the container is kept securely closed when not in use.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
The recommended and most secure method for the final disposal of this compound waste is through a licensed professional waste disposal company.
-
Contact your institution's EHS office to arrange for the collection and proper disposal of the hazardous waste. Always adhere to your institution's specific guidelines and local, state, and federal regulations.
-
Spill Management
In the event of a this compound spill, follow these procedures to ensure a safe and effective cleanup:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use absorbent pads or other suitable materials to contain the spill. For solid spills, avoid generating dust by gently covering the spill with a damp paper towel.
-
Clean the Spill: Carefully collect the spilled material and any contaminated cleaning materials and place them in the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated following the cleanup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem from chemical contamination. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Mitemcinal
This guide provides crucial safety protocols and logistical information for the proper handling and disposal of Mitemcinal, a motilin receptor agonist. Adherence to these procedures is vital for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1 approved or equivalent |
| Chemical Goggles | As appropriate | |
| Hand Protection | Protective Gloves | Material to be specified by a safety professional based on breakthrough time and permeation rate. |
| Skin and Body Protection | Lab Coat | Standard laboratory coat |
| Protective Suit | As necessary for large spills or significant exposure risk | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator or equivalent when ventilation is inadequate. |
Handling and Disposal Protocols
Handling this compound in a Laboratory Setting:
Safe handling of this compound requires a controlled environment and adherence to standard laboratory safety practices.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Engineering Controls:
-
Handle this compound in a well-ventilated area.[1]
-
Use of a chemical fume hood is recommended to minimize inhalation exposure.
-
-
Personal Protective Equipment (PPE) Application:
-
Wear appropriate eye and face protection, such as safety glasses or chemical goggles.
-
Don compatible protective gloves.
-
Wear a lab coat to protect skin and personal clothing.
-
-
Handling the Compound:
-
Avoid direct contact with the skin and eyes.
-
Do not inhale dust or aerosols.
-
Prevent the formation of dust.
-
Weigh and transfer the compound carefully to minimize spillage.
-
-
Post-Handling:
-
Wash hands thoroughly after handling the compound.
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.[1]
-
-
Disposal Method:
-
Dispose of the waste at a licensed professional waste disposal service.[1]
-
Do not dispose of this compound down the drain or in general waste.
-
-
Container Disposal:
-
Empty containers should be rinsed and disposed of according to local regulations.
-
Do not reuse empty containers.
-
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
